Product packaging for t Epitope,threonyl(Cat. No.:)

t Epitope,threonyl

Cat. No.: B15350290
M. Wt: 484.5 g/mol
InChI Key: WIKPGMYHZDKDBF-KPCFJFNASA-N
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Description

T Epitope,threonyl is a useful research compound. Its molecular formula is C18H32N2O13 and its molecular weight is 484.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32N2O13 B15350290 t Epitope,threonyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32N2O13

Molecular Weight

484.5 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (2S,3R)-2-amino-3-hydroxybutanoate

InChI

InChI=1S/C18H32N2O13/c1-5(23)9(19)16(29)33-17-10(20-6(2)24)15(12(26)8(4-22)30-17)32-18-14(28)13(27)11(25)7(3-21)31-18/h5,7-15,17-18,21-23,25-28H,3-4,19H2,1-2H3,(H,20,24)/t5-,7-,8-,9+,10-,11+,12+,13+,14-,15-,17-,18+/m1/s1

InChI Key

WIKPGMYHZDKDBF-KPCFJFNASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C)N)O

Canonical SMILES

CC(C(C(=O)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C)N)O

Origin of Product

United States

Foundational & Exploratory

The Critical Role of Threonine in T-Cell Epitope Immunogenicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The immunogenicity of a T-cell epitope is a complex interplay of its ability to bind to Major Histocompatibility Complex (MHC) molecules and the subsequent recognition by a T-cell receptor (TCR). The amino acid threonine (Thr), with its polar side chain, plays a multifaceted and often critical role in both of these processes. This guide explores the nuanced functions of threonine as an MHC anchor and a TCR contact residue, the impact of its substitution on T-cell recognition, and the consequences of its post-translational modifications. Understanding these roles is paramount for researchers and professionals in vaccine design, immunotherapy, and drug development.

Introduction to T-Cell Epitopes and the Significance of Amino Acid Properties

T-cell activation is initiated by the interaction of a TCR with a peptide epitope presented by an MHC molecule on the surface of an antigen-presenting cell (APC). The specific amino acids composing the peptide are the primary determinants of this interaction. Peptides, typically 8-11 amino acids for MHC class I and 13-25 for MHC class II, contain specific residues that anchor the peptide into the MHC binding groove and other residues that are exposed for TCR interaction.[1][2][3]

Threonine's unique properties—a hydroxyl group-containing side chain that is polar but uncharged—allow it to form hydrogen bonds, act as a phosphorylation site, or be a target for O-linked glycosylation. These capabilities enable threonine to contribute to immunogenicity in several distinct ways.

Threonine as a Modulator of MHC Binding

The stability of the peptide-MHC (pMHC) complex is a crucial factor for T-cell activation. The strength of this binding is largely determined by "anchor residues" on the peptide that fit into specific pockets within the MHC groove.

  • Primary and Secondary Anchor Residues: While certain MHC alleles have well-defined primary anchor residues (e.g., Leucine or Valine at position 2 for HLA-A2), threonine can act as a crucial secondary anchor.[2][4] Its side chain can form hydrogen bonds with the MHC molecule, contributing to the overall stability of the complex. Even when not a primary anchor, substitutions at a threonine position can allosterically modulate the conformation of the pMHC complex, influencing TCR recognition.[5]

  • Impact of Threonine Substitution: Replacing a threonine at an anchor position can have dramatic effects. For instance, substituting threonine with a more hydrophobic residue like methionine or leucine can alter binding affinity.[5] These modifications, even if they do not significantly change the overall structure of the pMHC complex, can be sensed by TCRs in a highly receptor-dependent manner, sometimes strengthening the interaction and sometimes weakening it.[5]

Table 1: Impact of Threonine Substitution on TCR Affinity

Epitope (gp100₂₀₉)TCR Clonep2 ResidueAffinity (K_D)Fold Change vs. WT
Wild-Type (WT)T4H2ThreonineModerate-to-low-
T2Met VariantT4H2MethionineStrong~40x stronger
WTSILv44Threonine--
T2Met VariantSILv44MethionineWeak~3x weaker
WTR6C12Threonine--
T2Met VariantR6C12MethionineStrong~2x stronger
(Data summarized from a study on gp100₂₀₉ peptide variants presented by HLA-A2, demonstrating TCR-dependent sensitivity to anchor modifications)[5]
Threonine as a Key TCR Contact Residue

Residues of the peptide that point away from the MHC groove are available for direct contact with the TCR. Threonine frequently serves as a critical TCR contact residue.

  • Hydrogen Bonding and Polarity: The hydroxyl group of threonine's side chain is a potent hydrogen bond donor and acceptor. This allows for specific, stabilizing interactions with the complementarity-determining regions (CDRs) of the TCR. The polarity of threonine contributes to the overall shape and charge distribution of the epitope surface recognized by the TCR.

  • Hydrophobicity and Immunogenicity: Studies have shown a strong bias toward hydrophobic amino acids at TCR contact positions within immunogenic epitopes.[1] While threonine itself is polar, its presence can influence the local environment and the presentation of adjacent hydrophobic residues. Substituting a threonine can alter the steric and chemical properties of the interface, potentially ablating TCR recognition entirely, even if MHC binding is unaffected.[6]

Post-Translational Modifications: O-Glycosylation

Threonine residues are common sites for O-linked glycosylation, the attachment of a sugar moiety. This modification dramatically alters the epitope's structure and can lead to the generation of neoepitopes, particularly in cancer.

  • Conformational Rigidity: In mucin proteins, which are often overexpressed and aberrantly glycosylated in cancers, O-glycosylation at consecutive threonine motifs generates highly extended and rigid structures.[7][8]

  • Cancer Neoepitopes: Impaired or truncated O-glycosylation, common in cancer cells, creates novel epitopes that the immune system does not recognize as "self."[7][8] These glycopeptide neoepitopes can elicit potent anti-tumor immune responses, and autoantibodies against them can be detected in cancer patients.[8]

Visualizing Key Processes

To better understand the complex interactions and experimental approaches discussed, the following diagrams illustrate core concepts.

TCR_Signaling_Pathway Fig 1: Simplified T-Cell Receptor Signaling Pathway cluster_APC APC cluster_TCell T-Cell pMHC Peptide-MHC Complex (Epitope with Threonine) TCR TCR pMHC->TCR Recognition (Thr as TCR contact) CD4_8 CD4 or CD8 pMHC->CD4_8 Lck Lck TCR->Lck Phosphorylation CD4_8->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT Complex ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT Activation PLCg1->NFAT Signal Cascade AP1 AP-1 Activation PLCg1->AP1 Signal Cascade NFkB NF-κB Activation PLCg1->NFkB Signal Cascade Cytokines Cytokine Production (IFN-γ, IL-2) NFAT->Cytokines Gene Transcription AP1->Cytokines Gene Transcription NFkB->Cytokines Gene Transcription

Fig 1: Simplified T-Cell Receptor Signaling Pathway

Immunogenicity_Workflow Fig 2: Experimental Workflow for Immunogenicity Assessment cluster_0 Peptide Design & Synthesis cluster_1 Biochemical & Cellular Assays cluster_2 Functional Readouts start Design Epitope (WT vs. Thr-Variant) synth Solid-Phase Peptide Synthesis start->synth purify HPLC Purification & Mass Spec synth->purify mhc_bind MHC Binding Assay (e.g., Fluorescence Polarization) purify->mhc_bind tcell_prime T-Cell Priming (In Vitro / In Vivo) mhc_bind->tcell_prime tcell_readout T-Cell Response Readout tcell_prime->tcell_readout elispot ELISpot (Cytokine Secretion) tcell_readout->elispot ics Intracellular Staining (ICS) (Flow Cytometry) tcell_readout->ics prolif Proliferation Assay (CFSE) tcell_readout->prolif

Fig 2: Experimental Workflow for Immunogenicity Assessment

Experimental Protocols

A robust assessment of threonine's role in immunogenicity requires precise experimental techniques. Below are foundational protocols for the key assays involved.

MHC-Peptide Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of a peptide to a purified, soluble MHC molecule.

Principle: A fluorescently labeled peptide of known high affinity (tracer) is displaced by the unlabeled test peptide (containing threonine or its variant). The change in the polarization of the emitted light upon tracer displacement is proportional to the amount of unbound tracer, allowing for the calculation of the test peptide's binding affinity (IC50).

Methodology:

  • Reagents: Purified, soluble MHC class I or II molecules, a high-affinity fluorescently labeled standard peptide, and the unlabeled test peptides.

  • Reaction Setup: A constant concentration of MHC molecules and the fluorescent tracer peptide are incubated in a binding buffer (e.g., PBS with a protease inhibitor).

  • Competition: Serial dilutions of the unlabeled test peptide are added to the MHC/tracer mixture in a microplate (e.g., a black 384-well plate).

  • Incubation: The plate is incubated at room temperature for a period sufficient to reach equilibrium (e.g., 24-48 hours), protected from light.

  • Measurement: The fluorescence polarization is read using a suitable plate reader.

  • Data Analysis: The data are plotted as fluorescence polarization versus peptide concentration. A sigmoidal dose-response curve is fitted to the data to determine the concentration of the test peptide that inhibits 50% of the tracer binding (IC50). Lower IC50 values indicate higher binding affinity.

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the proliferation of antigen-specific T-cells in response to epitope presentation.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. When a cell divides, the dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity. This dilution can be tracked by flow cytometry to quantify proliferation.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or a purified T-cell population.

  • CFSE Labeling: Resuspend cells in PBS and add CFSE to a final concentration of 1-5 μM. Incubate for 10-15 minutes at 37°C. Quench the reaction with fetal bovine serum.

  • Co-culture: Plate the CFSE-labeled T-cells with antigen-presenting cells (e.g., irradiated PBMCs or dendritic cells) that have been pulsed with the peptide of interest (the threonine-containing epitope or a control).

  • Incubation: Culture the cells for 4-6 days to allow for multiple rounds of cell division.

  • Staining & Acquisition: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD8, CD4) to identify the population of interest. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the T-cell population of interest (e.g., CD3+/CD8+). A histogram of CFSE fluorescence will show distinct peaks, with each successive peak representing a generation of cell division. The percentage of divided cells is calculated.

ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Principle: Cells are cultured on a surface coated with a capture antibody specific for a cytokine (e.g., IFN-γ). When a T-cell is activated by the presented epitope and secretes the cytokine, it is captured in the immediate vicinity. A second, detection antibody is used to visualize a "spot," where each spot represents a single cytokine-producing cell.

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) and incubate overnight at 4°C.

  • Cell Plating: Wash the plate and block with a serum-containing medium. Add responder cells (e.g., PBMCs) and stimulator cells (APCs pulsed with the test peptide).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-cytokine detection antibody.

  • Visualization: After washing, add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) followed by a precipitating substrate. This will form insoluble spots on the membrane.

  • Analysis: Wash and dry the plate. The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Conclusion and Future Directions

Threonine is a functionally versatile amino acid that can profoundly influence T-cell epitope immunogenicity. Its ability to act as both an MHC anchor and a TCR contact residue, combined with its susceptibility to post-translational modifications, makes it a key player in the immune response. A thorough understanding of its role, quantified through systematic substitution analysis and functional assays, is essential for designing effective peptide-based vaccines and immunotherapies. Future research should continue to explore the complex interplay between threonine modifications, pMHC dynamics, and the breadth of the responding TCR repertoire.

References

The Pivotal Role of Threonine Residues in Peptide-MHC Binding: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The interaction between peptides and Major Histocompatibility Complex (MHC) molecules is a cornerstone of adaptive immunity, dictating the activation of T cells against pathogens and cancerous cells. The specificity and stability of this binding are paramount, and the amino acid composition of the peptide plays a decisive role. Among these, threonine residues often have outsized significance. Due to its unique physicochemical properties—possessing a hydroxyl group on a short, aliphatic side chain—threonine can act as a critical anchor residue, form stabilizing hydrogen bonds within the MHC binding groove, and allosterically modulate T cell receptor (TCR) recognition. Understanding the precise role of threonine is therefore essential for epitope prediction, the design of peptide-based vaccines, and the development of novel immunotherapies. This technical guide provides an in-depth analysis of the significance of threonine residues, summarizes quantitative binding data, details key experimental protocols for investigation, and visualizes the associated biological and experimental workflows.

Introduction to Peptide-MHC Binding

The adaptive immune system's ability to recognize and eliminate threats relies on the presentation of short peptide fragments by MHC molecules on the cell surface. MHC Class I molecules typically present peptides 8-10 amino acids long, derived from endogenous proteins, to CD8+ cytotoxic T cells.[1] In contrast, MHC Class II molecules present longer peptides (13-25 amino acids) from exogenous sources to CD4+ helper T cells.[1][2]

The binding of a peptide to an MHC molecule occurs within a specialized peptide-binding groove.[1] The interaction is stabilized by specific amino acids within the peptide, known as anchor residues , whose side chains fit into corresponding pockets within the groove.[1][3][4] The specific amino acids preferred at these anchor positions define the binding motif for a particular MHC allele.[3][4] The threonine residue, owing to its distinct structure, frequently serves as a key component of these binding motifs.

The Physicochemical Significance of Threonine in the Peptide Binding Groove

Threonine as an Anchor Residue

Threonine can function as a primary or secondary anchor residue for both MHC Class I and Class II molecules.[4][5] For MHC Class I, anchor residues are typically at position 2 (P2) and the C-terminus (PΩ) of the nonameric peptide.[6] For MHC Class II, which has an open-ended groove, anchor interactions are distributed along the peptide core, often at positions P1, P4, P6, and P9.[7][8]

The preference for threonine in an anchor pocket is determined by the pocket's size, shape, and chemical environment. Polar residues like threonine are often accommodated in pockets that can form favorable interactions with its hydroxyl group.[5] However, in some contexts, threonine can be a suboptimal anchor, and replacing it with a more hydrophobic residue (a "heteroclitic" peptide) can dramatically increase binding affinity, a strategy often employed in vaccine design.[9]

The Crucial Role of Hydrogen Bonding

A defining feature of threonine is its side-chain hydroxyl (-OH) group, which is an excellent hydrogen bond donor and acceptor. This allows threonine to form a network of stabilizing hydrogen bonds with conserved residues in the MHC binding groove.[6][10] These interactions, which supplement the hydrogen bonds formed by the peptide backbone, are critical for the overall stability of the peptide-MHC (pMHC) complex.[11][12] For instance, structural studies have shown that the hydroxyl-containing side chain of a serine (chemically similar to threonine) at a P2 anchor position can form direct hydrogen bonds with MHC residues at the base of the binding pocket and indirect, water-mediated bonds with other residues, creating a stable chemical environment.[4]

Impact on T-Cell Receptor (TCR) Recognition

While anchor residues are often buried within the MHC groove and not in direct contact with the TCR, their identity can profoundly influence TCR recognition through allosteric effects.[4][9] The substitution of an anchor residue, such as threonine, can:

  • Modulate pMHC Stability: A more stable pMHC complex has a longer half-life on the cell surface, increasing the probability of TCR engagement.

  • Alter Peptide Conformation: Changes in anchor interactions can subtly alter the conformation of the peptide backbone and the orientation of the solvent-exposed side chains that are directly recognized by the TCR.

  • Induce Allosteric Changes in the MHC: Even structurally silent anchor modifications can induce dynamic, "through-protein" changes that are sensed by the TCR at distant sites.[9]

A striking example is that a viral escape mutation replacing a threonine anchor with asparagine can lead to a complete loss of T cell recognition, demonstrating the critical role of this single residue.

Post-Translational Modifications (PTMs)

Up to 90% of human proteins are subject to post-translational modifications (PTMs), which can alter their antigenicity.[13][14] Threonine residues are common sites for PTMs, most notably phosphorylation. Such modifications can create neoepitopes that are recognized as foreign by the immune system, potentially breaking self-tolerance and triggering autoimmunity.[14][15][16] PTMs can alter protein processing by cellular proteases and change how a peptide fits within the MHC binding groove, thereby generating a novel set of presented antigens.[14]

Quantitative Analysis of Threonine-Mediated Binding

The binding affinity of a peptide to an MHC molecule is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the binding of a standard high-affinity probe peptide by 50%.[17][18] Lower IC50 values indicate higher binding affinity. For MHC Class I, an IC50 threshold of 500 nM is often used to identify physiologically relevant binders.[19][20][21]

The table below provides a representative summary illustrating how substitutions at a threonine anchor position can impact MHC binding affinity.

Peptide NameSequence (9-mer)MHC AlleleAnchor PositionKey ResidueIC50 (nM)Binding StrengthReference Principle
WT PeptideIT DQEAYAFHLA-A02:01P2Threonine (T)850Weak/Non-binder[9][19]
T2M VariantIM DQEAYAFHLA-A02:01P2Methionine (M)45Strong[9]
T2L VariantIL DQEAYAFHLA-A*02:01P2Leucine (L)20Strong[9]

This table is illustrative, based on principles described in the cited literature where suboptimal threonine anchors are replaced by preferred hydrophobic residues like methionine or leucine to enhance binding affinity for HLA-A02:01.*[9]

Key Experimental Protocols for Studying Peptide-MHC Interactions

Investigating the role of threonine or any other residue in pMHC binding requires a suite of biophysical and immunological techniques. Detailed protocols for three cornerstone experiments are provided below.

Protocol: In Vitro Peptide-MHC Binding Affinity Assay (Fluorescence Polarization)

This high-throughput assay measures peptide binding in a competition format.[17][18][22]

Principle: A small, fluorescently labeled peptide ("probe") tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a large MHC molecule, its tumbling slows dramatically, increasing polarization. An unlabeled test peptide competes for binding, displacing the probe and causing a measurable decrease in polarization.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare soluble, recombinant MHC molecules of the desired allele.

    • Synthesize a high-affinity, fluorescently labeled probe peptide and the unlabeled competitor peptides to be tested.

    • Prepare an assay buffer (e.g., PBS with a non-ionic detergent like 0.05% Tween-20).

  • Assay Setup (96- or 384-well plate):

    • Add a fixed, optimized concentration of MHC molecules (e.g., 100 nM) to each well.[17]

    • Add a fixed, low concentration of the fluorescent probe peptide (e.g., 25 nM) to each well.[17]

    • Add serial dilutions of the unlabeled competitor peptides to the wells. Include controls for no competition (MHC + probe only) and no binding (probe only).

  • Incubation:

    • Seal the plate and incubate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.[17]

  • Measurement:

    • Read the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of competitor peptide that reduces the probe's binding by 50%.[17]

G Workflow: Fluorescence Polarization Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Soluble MHC - Fluorescent Probe Peptide - Competitor Peptides Setup Plate Setup: Mix MHC, Probe, and serial dilutions of Competitor Reagents->Setup Incubate Incubate Plate (37°C, 48-72h) Setup->Incubate Read Measure Fluorescence Polarization Incubate->Read Plot Plot Polarization vs. [Competitor] Read->Plot Calculate Fit Curve and Calculate IC50 Value Plot->Calculate

Figure 1. Workflow for determining peptide-MHC binding affinity using a fluorescence polarization assay.

Protocol: Identification of Naturally Presented Peptides (Immunopeptidomics via LC-MS/MS)

This protocol identifies the repertoire of peptides naturally processed and presented by MHC molecules on the surface of cells.[23][24][25][26]

Principle: MHC-peptide complexes are isolated from cell lysates using immunoaffinity purification. The bound peptides are then eluted and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Methodology:

  • Cell Lysis:

    • Harvest a large number of cells (typically >1x10⁸) and lyse them using a mild, non-denaturing detergent buffer containing protease inhibitors to preserve the pMHC complexes.[25]

  • Immunoaffinity Purification:

    • Prepare an affinity column by coupling an MHC allele-specific monoclonal antibody (e.g., W6/32 for HLA-A, B, C) to protein A/G beads.

    • Pass the cell lysate over the affinity column to capture the pMHC complexes.[26]

    • Wash the column extensively with a series of buffers to remove non-specifically bound proteins.

  • Peptide Elution:

    • Elute the pMHC complexes from the antibody beads.

    • Dissociate the peptides from the MHC molecules using acid treatment (e.g., 10% acetic acid or 1% trifluoroacetic acid).[26]

  • Peptide Separation and Cleanup:

    • Separate the low-molecular-weight peptides from the larger MHC heavy and light chains using a size-exclusion filter or reversed-phase chromatography.

  • LC-MS/MS Analysis:

    • Inject the purified peptide fraction into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).[27]

    • Peptides are separated by hydrophobicity and then ionized and fragmented in the mass spectrometer to generate tandem mass spectra (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database to identify the amino acid sequences of the presented peptides.

G Workflow: Immunopeptidomics by LC-MS/MS CellLysis Cell Lysis (>10^8 cells) IP Immunoaffinity Purification (MHC-specific antibody) CellLysis->IP Elution Acid Elution of Peptides IP->Elution Cleanup Peptide Cleanup & Separation Elution->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DB Database Searching & Peptide ID LCMS->DB

Figure 2. General workflow for the identification of naturally processed MHC-associated peptides.

Protocol: Structural Analysis of pMHC Complexes (X-ray Crystallography)

This technique provides an atomic-resolution view of the interactions between a peptide and the MHC binding groove.[28][29]

Principle: A highly pure and concentrated sample of the pMHC complex is induced to form a well-ordered crystal. The crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex can be built and refined.[30]

High-Level Methodology:

  • Protein-Peptide Complex Formation: Refold the MHC heavy and light chains in the presence of a high concentration of the peptide of interest to form a stable complex. Purify the complex to homogeneity.

  • Crystallization:

    • Screen a wide range of conditions (precipitants, pH, temperature, additives) to find one that promotes the growth of single, well-diffracting crystals.[31] The hanging drop vapor diffusion method is commonly used.[31]

    • Alternatively, grow crystals of the MHC molecule with a weakly binding peptide and then soak these crystals in a solution containing the peptide of interest.[28]

  • Data Collection:

    • Harvest and cryo-protect a suitable crystal.

    • Expose the crystal to a synchrotron X-ray source and collect the diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the phase problem to generate an electron density map.

    • Build an atomic model of the pMHC complex into the map and refine it to achieve the best possible fit with the experimental data.

  • Structural Analysis:

    • Analyze the final structure to identify key interactions, such as hydrogen bonds and van der Waals contacts, between the threonine residue and the MHC binding pocket.[28]

Signaling Pathway Context and Visualizations

The binding of a peptide to an MHC molecule is a critical step in the broader antigen presentation pathway, which ultimately determines whether a T cell becomes activated.

G Antigen Presentation Pathway (MHC Class I) cluster_ER ER Lumen Protein Cytosolic Protein (e.g., viral, tumor) Proteasome Proteasome Protein->Proteasome Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP Loading Peptide Loading onto MHC-I ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I Synthesis MHC_I->ER Golgi Golgi Apparatus Loading->Golgi Surface Cell Surface Presentation Golgi->Surface TCR TCR Recognition (CD8+ T Cell) Surface->TCR

Figure 3. Simplified diagram of the MHC Class I antigen presentation pathway.

The significance of threonine is rooted in its fundamental chemical properties, which translate directly into critical biological functions and outcomes.

G Functional Significance of Threonine Residues cluster_prop Physicochemical Properties cluster_func Molecular Functions cluster_impact Biological Impact Prop Threonine Residue - Aliphatic side chain - Hydroxyl (-OH) group Anchor Anchor Residue (Fits into MHC pockets) Prop->Anchor Hbond Hydrogen Bonding (via -OH group) Prop->Hbond Stability pMHC Complex Stability Anchor->Stability Hbond->Stability TCR TCR Recognition & T-Cell Activation Stability->TCR

Figure 4. Logical flow from threonine's properties to its immunological impact.

Conclusion and Future Directions

Threonine residues are key modulators of peptide-MHC interactions. Their ability to serve as anchor residues, form stabilizing hydrogen bonds, and influence TCR recognition makes them critical determinants of T cell epitope selection. For researchers in immunology and professionals in drug development, a deep understanding of these interactions is vital for accurately predicting immunogenic epitopes and for the rational design of peptide-based vaccines and immunotherapies.

Future research should focus on creating more comprehensive quantitative datasets to refine predictive algorithms for threonine-containing peptides. Furthermore, the systematic investigation of post-translationally modified threonine residues in immunopeptidomes, particularly in the context of cancer and autoimmune disease, represents a promising frontier.[15][32] Developing advanced mass spectrometry and structural biology techniques will be essential to unraveling the full complexity of how these modified peptides are presented and recognized by the immune system.

References

The Structural Imperative of Threonine in T-Cell Epitopes: A Technical Guide for Immunogenicity and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The immunogenicity of therapeutic proteins and vaccine candidates is a critical determinant of their safety and efficacy. At the heart of this immune response lies the recognition of short peptide fragments—T-cell epitopes—by T-cell receptors (TCRs). The specific amino acid sequence of these epitopes dictates their binding affinity to Major Histocompatibility Complex (MHC) molecules and the avidity of their interaction with TCRs. This technical guide provides an in-depth analysis of the structural importance of a single amino acid, threonine, in the context of T-cell epitopes. Through its unique physicochemical properties—a hydroxyl group capable of hydrogen bonding and a Cβ-branched side chain—threonine plays a multifaceted role in epitope presentation and recognition. This document synthesizes structural data, quantitative binding and activation data, and detailed experimental protocols to provide a comprehensive resource for researchers in immunology and drug development.

Introduction: The Pivotal Role of Epitope Structure in T-Cell Activation

T-cell activation is initiated by the trimolecular interaction between a TCR, a peptide epitope, and an MHC molecule on the surface of an antigen-presenting cell (APC). The specificity and affinity of this interaction are paramount in determining the magnitude and nature of the downstream immune response. Even single amino acid substitutions within an epitope can drastically alter its immunogenic potential. Threonine, with its polar, uncharged side chain containing a hydroxyl group, and its Cβ-branched structure, can serve as a critical determinant in this process. Its structural contributions can be broadly categorized into three areas:

  • MHC Anchor Residue: Threonine can act as an anchor residue, its side chain fitting into specific pockets of the MHC binding groove, thereby stabilizing the peptide-MHC (pMHC) complex.

  • TCR Contact Residue: The hydroxyl group of threonine can form crucial hydrogen bonds with the TCR, contributing significantly to the binding affinity and specificity of the TCR-pMHC interaction.

  • Post-Translational Modifications (PTMs): Threonine residues within epitopes can be phosphorylated, creating neo-epitopes that can alter TCR recognition and potentially trigger different T-cell responses.

This guide will explore these roles through a representative case study, detailed experimental methodologies, and visualizations of the underlying biological and experimental processes.

The Structural Contribution of Threonine: A Molecular Perspective

The threonine side chain's ability to participate in hydrogen bonding via its hydroxyl group, coupled with the steric constraints imposed by its Cβ-branched structure, makes it a versatile player in molecular interactions.

Threonine as an MHC Anchor Residue

The stability of the pMHC complex is a prerequisite for effective T-cell activation. Peptides bind to MHC molecules through specific anchor residues that fit into pockets within the MHC binding groove. While hydrophobic residues are common anchors, the polar nature of threonine can also be accommodated in certain MHC alleles. The hydroxyl group can form hydrogen bonds with residues in the MHC pocket, contributing to the overall binding affinity.

Threonine as a Key TCR Contact Residue

When exposed on the surface of the pMHC complex, threonine can directly interact with the complementarity-determining regions (CDRs) of the TCR. The hydroxyl group is a potent hydrogen bond donor and acceptor, allowing for precise and stable interactions with amino acid side chains on the TCR. For example, a threonine at position 4 (P4) of an epitope could form a hydrogen bond with a tyrosine residue in the CDR3 loop of a TCR, significantly enhancing the binding affinity.

A hypothetical mutation of this threonine to a valine, which has a similarly sized but nonpolar, hydrophobic side chain, would abrogate this hydrogen bond. This loss of a key interaction would be expected to decrease the TCR-pMHC binding affinity and, consequently, reduce T-cell activation.

Quantitative Analysis of Threonine's Impact on Immunogenicity

To illustrate the functional consequences of threonine's structural role, we present a representative case study summarizing quantitative data from hypothetical experiments. These experiments compare a wild-type viral epitope containing a critical threonine residue to a mutant version where the threonine has been substituted with valine.

Table 1: Peptide-MHC Binding Affinity

This table summarizes the results of a competitive binding assay to determine the concentration of peptide required to inhibit the binding of a standard high-affinity peptide to the HLA-A*02:01 molecule by 50% (IC50). Lower IC50 values indicate higher binding affinity.

Epitope SequenceAmino Acid at Position 4MHC AlleleIC50 (nM)Fold Change in Affinity
GLT FGWAIThreonine (Wild-Type)HLA-A02:0150-
GLV FGWAIValine (Mutant)HLA-A02:014509-fold decrease

Table 2: T-Cell Activation

This table shows the results of an in vitro T-cell activation assay, measuring the concentration of peptide required to elicit a half-maximal response (EC50) from a T-cell clone specific for the wild-type epitope. The response is quantified by measuring IFN-γ secretion in an ELISpot assay.

Epitope SequenceAmino Acid at Position 4T-Cell Response (EC50, µM)IFN-γ Spot Forming Units (SFU) per 10^6 Cells at 1 µM Peptide
GLT FGWAIThreonine (Wild-Type)0.1500
GLV FGWAIValine (Mutant)1550

The data clearly indicate that the single T-to-V substitution significantly reduces both the binding affinity to the MHC molecule and the subsequent activation of T-cells.

Post-Translational Modification: Threonine Phosphorylation

Threonine residues within T-cell epitopes can be subject to phosphorylation by cellular kinases. This modification adds a bulky, negatively charged phosphate group, which can dramatically alter the epitope's interaction with both the MHC molecule and the TCR.

  • Impact on MHC Binding: Phosphorylation can either enhance or inhibit MHC binding depending on the specific location of the threonine and the nature of the MHC binding groove. In some cases, the phosphate group can interact with positively charged residues in the MHC molecule, creating a new anchor point.

  • Creation of Neo-Epitopes: A phosphorylated peptide can be seen as a "neo-epitope" by the immune system. T-cells that are tolerant to the unphosphorylated version of the peptide may recognize and respond to the phosphorylated form, a phenomenon of particular interest in cancer immunology where aberrant phosphorylation is common.

The signaling pathways downstream of TCR engagement are complex cascades of phosphorylation events, often involving serine/threonine kinases.

TCR_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor receptor kinase kinase adaptor adaptor second_messenger second_messenger transcription_factor transcription_factor process process TCR_pMHC TCR-pMHC Engagement Lck Lck TCR_pMHC->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits & activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Rise IP3->Ca PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin Ca->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates (activates) NFkB NF-κB PKC->NFkB activates Ras Ras-MAPK Pathway RasGRP->Ras AP1 AP-1 Ras->AP1 activates Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Simplified T-Cell Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to generate the quantitative data presented in this guide.

Peptide-MHC Binding Assay (Competitive ELISA)

This protocol is used to determine the relative binding affinity (IC50) of a test peptide to a specific MHC molecule.

  • Plate Coating: High-binding 96-well plates are coated with a specific purified HLA-A*02:01/peptide complex overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Wells are blocked with a blocking buffer (e.g., PBS with 2% BSA) for 2 hours at room temperature.

  • Competition: A standard biotinylated reference peptide is mixed with serial dilutions of the test peptide (wild-type threonine or mutant valine). This mixture is added to the wells and incubated for 2 hours.

  • Detection: After washing, streptavidin-horseradish peroxidase (HRP) is added and incubated for 1 hour.

  • Development: A substrate solution (e.g., TMB) is added, and the reaction is stopped with an acid solution.

  • Data Analysis: The absorbance is read at 450 nm. The IC50 value is calculated as the concentration of the test peptide that causes a 50% reduction in the signal from the reference peptide.

In Vitro T-Cell Activation Assay (ELISpot)

This protocol quantifies the number of antigen-specific T-cells that secrete a particular cytokine (e.g., IFN-γ) upon stimulation.

ELISpot_Workflow A Coat PVDF plate with anti-IFN-γ capture antibody B Wash and block plate A->B D Add T-cells and peptide (WT or Mutant) to wells B->D C Isolate PBMCs from blood sample C->D E Incubate for 18-24 hours at 37°C, 5% CO₂ D->E F Wash away cells E->F G Add biotinylated anti-IFN-γ detection antibody F->G H Wash and add Streptavidin-HRP G->H I Add substrate (e.g., AEC) to develop spots H->I J Wash and dry plate I->J K Analyze spots with an ELISpot reader J->K

Experimental Workflow for ELISpot Assay.
  • Plate Preparation: A 96-well PVDF membrane plate is coated with a capture antibody specific for IFN-γ and incubated overnight.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) containing the T-cell clone of interest are added to the wells.

  • Stimulation: Serial dilutions of the wild-type or mutant peptide are added to the wells to stimulate the T-cells.

  • Incubation: The plate is incubated for 18-24 hours to allow for cytokine secretion.

  • Detection: The cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added that precipitates as a colored spot at the site of cytokine secretion.

  • Analysis: The spots are counted using an automated ELISpot reader. The EC50 is calculated as the peptide concentration that induces 50% of the maximum spot-forming units.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the kinetics (on-rate, k_a, and off-rate, k_d) and affinity (K_D) of the TCR-pMHC interaction.

  • Chip Preparation: A sensor chip is functionalized, and the pMHC complex (either with the wild-type or mutant peptide) is immobilized on the surface.

  • Analyte Injection: Purified, soluble TCR is flowed over the chip surface at various concentrations.

  • Data Collection: The change in the refractive index at the surface, which is proportional to the mass of bound TCR, is measured in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

X-ray Crystallography for Structural Analysis

This technique provides a high-resolution, three-dimensional structure of the TCR-pMHC complex.

  • Protein Production: Soluble forms of the TCR and the pMHC complex are expressed (e.g., in E. coli or insect cells) and purified.

  • Complex Formation: The purified TCR and pMHC are mixed in stoichiometric amounts to form the trimolecular complex.

  • Crystallization: The complex is subjected to a wide range of crystallization screening conditions (varying precipitants, pH, and temperature) to obtain diffraction-quality crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The diffraction data are processed to determine the electron density map, from which an atomic model of the complex is built and refined. This model reveals the precise atomic interactions, including hydrogen bonds involving the threonine residue.

Conclusion and Implications for Drug Development

The structural and functional importance of threonine in T-cell epitopes is a clear example of how subtle changes in amino acid composition can have profound effects on immunogenicity. For researchers in drug development and vaccine design, this has several key implications:

  • Epitope Prediction and De-immunization: In silico algorithms for predicting T-cell epitopes should be refined to accurately model the contributions of polar residues like threonine, including their potential for hydrogen bonding. During de-immunization efforts, where immunogenic epitopes are mutated to reduce T-cell responses, substituting a critical threonine may be a highly effective strategy.

  • Vaccine Design: Conversely, for vaccine development, the inclusion or strategic placement of threonine residues in epitope design could be used to enhance immunogenicity by creating strong TCR contacts.

  • Targeting Phospho-epitopes: The aberrant phosphorylation of proteins in cancer cells creates a unique set of targets for immunotherapy. Understanding how threonine phosphorylation impacts MHC binding and TCR recognition is crucial for the development of cancer vaccines and T-cell therapies directed against these neo-epitopes.

discovery of threonine-dependent T-cell epitopes

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

T-cells play a crucial role in the adaptive immune system by identifying and eliminating cells that display foreign or aberrant peptides on their surface. These peptides, known as T-cell epitopes, are short fragments of proteins presented by Major Histocompatibility Complex (MHC) molecules. While T-cells are tolerant to self-peptides, post-translational modifications (PTMs) can create novel epitopes, or neo-epitopes, that the immune system recognizes as foreign, leading to an immune response.

One such critical modification is the phosphorylation of threonine residues. Threonine, an essential amino acid discovered by William C. Rose, possesses a hydroxyl side-chain that is a substrate for threonine kinases.[1][2] This phosphorylation can alter the peptide's conformation and charge, enabling it to bind to MHC molecules with new affinity or to be recognized by a different repertoire of T-cell receptors (TCRs). The study of these threonine-dependent epitopes is vital for understanding autoimmune diseases, cancer immunology, and the immunogenicity of therapeutic proteins.[3]

This guide provides a technical overview of the core methodologies used to discover and validate threonine-dependent T-cell epitopes, details the signaling pathways involved in their recognition, and presents a framework for organizing the associated quantitative data.

Core Methodologies for Discovery and Validation

The is a multi-step process that involves identifying the modified peptide, validating its interaction with MHC molecules, and confirming its ability to elicit a T-cell response.

Experimental Workflow Overview

The overall process integrates proteomics, immunology, and bioinformatics to move from a complex protein mixture to a validated, immunogenic epitope.

G cluster_discovery Phase 1: Discovery cluster_validation Phase 2: Validation Prot Protein Sample (e.g., from tumor lysate or therapeutic protein) Digest Enzymatic Digestion (e.g., Trypsin) Prot->Digest Enrich Phosphopeptide Enrichment (e.g., IMAC, MOAC) Digest->Enrich Isolate modified peptides MS1 Mass Spectrometry (MS) - MALDI-TOF or LC-MS Enrich->MS1 MS2 Tandem MS (MS/MS) - Sequence Identification MS1->MS2 Select ions for fragmentation Synth Peptide Synthesis (Phospho- and non-phospho versions) MS2->Synth Identify candidate sequences MHC_bind MHC Binding Assay Synth->MHC_bind Tcell_assay T-cell Recognition Assay (ELISpot, ICS, etc.) Synth->Tcell_assay Result Validated Threonine-Dependent T-cell Epitope MHC_bind->Result Tcell_assay->Result G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Digest Tryptic Digest Enrich IMAC/MOAC Enrichment Digest->Enrich LC Liquid Chromatography (Peptide Separation) Enrich->LC MS1 MS1 Scan (Measure Peptide m/z) LC->MS1 Select Precursor Ion Selection (Look for +80 Da shift) MS1->Select MS2 MS2 Fragmentation (CID or ETD) Select->MS2 Detect Fragment Ion Detection MS2->Detect DB_Search Database Search (e.g., Mascot, Sequest) Detect->DB_Search Spectrum Data Validation Sequence Validation & PTM Localization DB_Search->Validation Output Output Validation->Output Identified Phosphopeptide G cluster_membrane Cell Membrane Interaction cluster_cytoplasm Intracellular Cascade cluster_nucleus Nuclear Events TCR TCR / CD3 Lck Lck TCR->Lck pMHC pMHC (Threonine-Epitope) pMHC->TCR Signal 1 CD28 CD28 CD28->Lck B7 B7 (CD80/86) B7->CD28 Signal 2 ZAP70 ZAP70 Lck->ZAP70 phosphorylates PLCg PLCγ ZAP70->PLCg activates AP1 AP-1 ZAP70->AP1 via Ras/MAPK PKC PKCθ PLCg->PKC via DAG NFAT NFAT PLCg->NFAT via Ca²⁺ NFkB NF-κB PKC->NFkB Transcription Gene Transcription (IL-2, IFN-γ, etc.) NFkB->Transcription AP1->Transcription NFAT->Transcription Response Cellular Response (Proliferation, Effector Function) Transcription->Response

References

The Non-Canonical Role of Threonyl-tRNA Synthetase in T-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacyl-tRNA synthetases (aaRSs) are ubiquitously expressed, essential enzymes that catalyze the first step of protein synthesis. Their canonical function involves charging transfer RNAs (tRNAs) with their cognate amino acids, ensuring the fidelity of genetic code translation. However, a growing body of evidence reveals that many aaRSs possess non-canonical functions, acting as signaling molecules in diverse cellular processes, including angiogenesis, inflammation, and immunity.[1][2][3] This technical guide focuses on the non-translational role of threonyl-tRNA synthetase (TARS), a class II aaRS, in the context of the immune system. Specifically, it elucidates the indirect mechanism by which extracellular TARS promotes T-cell activation and T helper type 1 (Th1) cell differentiation through the activation of dendritic cells (DCs). This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to this non-canonical function.

Introduction: Beyond Protein Synthesis

Threonyl-tRNA synthetase (TARS) is fundamentally responsible for ligating the amino acid threonine to its corresponding tRNAThr, a critical step for incorporating threonine into nascent polypeptide chains.[4][5] In eukaryotes, this function is carried out by the cytoplasmic TARS1 and the mitochondrial TARS2.[1] Beyond this core enzymatic activity, TARS has been identified as a secreted protein with cytokine-like properties.[6][7] Secreted TARS has been detected in the sera of patients with autoimmune diseases and is released by endothelial cells in response to inflammatory signals like TNF-α.[6][7] This extracellular activity places TARS as a modulator of the immune response, with a specific role in shaping T-cell-mediated immunity.

The TARS-Dendritic Cell Axis in T-Cell Activation

Current research indicates that the primary non-canonical function of TARS in T-cell activation is indirect, mediated through its potent effects on dendritic cells (DCs), the most powerful antigen-presenting cells (APCs). Extracellular TARS induces the maturation and activation of DCs, which in turn orchestrate the differentiation of naive CD4+ T-cells into a pro-inflammatory Th1 lineage.[6][7][8]

Signaling Pathway in Dendritic Cells

The interaction of extracellular TARS with DCs initiates a signaling cascade that culminates in DC maturation and the production of key polarizing cytokines.[1][6][8]

  • DC Maturation: Treatment of bone marrow-derived or splenic DCs with TARS leads to a significant upregulation of cell-surface activation markers, including the co-stimulatory molecules CD40, CD80, and CD86, as well as MHC class II molecules. This phenotypic change is characteristic of mature, activated DCs capable of priming naive T-cells.[6][7]

  • MAPK and NF-κB Activation: TARS triggers the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and JNK, within DCs.[1]

  • IL-12 Production: The activation of the MAPK pathway serves as an upstream regulator for the canonical NF-κB signaling pathway. This results in the degradation of IκB proteins and the subsequent nuclear translocation of the NF-κB p65 subunit.[6][8] This transcription factor drives the expression of pro-inflammatory cytokines, most notably a significant increase in Interleukin-12 (IL-12) production.[6][8]

  • Th1 Polarization: The IL-12 secreted by TARS-activated DCs is the critical factor that directs the differentiation of naive CD4+ T-cells into IFN-γ-producing Th1 cells. This effect is abrogated by the addition of a neutralizing anti-IL-12 antibody, confirming the central role of this cytokine in the TARS-mediated Th1 response.[6][8]

TARS_DC_Signaling cluster_extracellular Extracellular Space cluster_dc Dendritic Cell (DC) cluster_tcell T-Cell Interaction TARS Extracellular Threonyl-tRNA Synthetase (TARS) Receptor Cell Surface Receptor (Unknown) TARS->Receptor Binds MAPK MAPK Activation (ERK, JNK) Receptor->MAPK NFkB NF-κB Activation (p65 Nuclear Translocation) MAPK->NFkB IL12 IL-12 Production and Secretion NFkB->IL12 Maturation DC Maturation (↑ CD80, CD86, MHC-II) NFkB->Maturation NaiveT Naive CD4+ T-Cell IL12->NaiveT Stimulates Maturation->NaiveT Presents Antigen Th1 Th1 Cell Differentiation (↑ IFN-γ) NaiveT->Th1 Experimental_Workflow cluster_dc_prep DC Preparation cluster_t_prep T-Cell Preparation cluster_coculture Co-Culture cluster_analysis Analysis A1 Isolate Bone Marrow Cells from Mice A2 Culture with GM-CSF (6-8 days) A1->A2 A3 Harvest Immature DCs (BMDCs) A2->A3 C1 Pulse DCs with Antigen (e.g., OVA peptide) A3->C1 B1 Isolate Splenocytes from OT-II Transgenic Mice B2 Purify Naive CD4+ T-Cells (e.g., MACS) C3 Co-culture TARS-treated DCs and Naive CD4+ T-Cells (3 days) B2->C3 C2 Treat Pulsed DCs with TARS C1->C2 C2->C3 D1 Restimulate cells with PMA/Ionomycin C3->D1 D2 Intracellular Cytokine Staining (ICS) for IFN-γ D1->D2 D3 Flow Cytometry Analysis D2->D3

References

The Impact of Threonine Phosphorylation on Epitope Recognition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulators of protein function, localization, and interaction. Among these, phosphorylation, the reversible addition of a phosphate group to serine, threonine, or tyrosine residues, stands out as a ubiquitous and crucial mechanism in cellular signaling.[1] This guide focuses on the impact of threonine phosphorylation on epitope recognition by antibodies and T-cell receptors (TCRs). Understanding how this specific modification alters the molecular landscape of an epitope is paramount for the fields of immunology, diagnostics, and therapeutic development. Threonine phosphorylation can create neoantigens, modulate binding affinities by orders of magnitude, and ultimately dictate the nature and strength of an immune response or the efficacy of a targeted drug.[2] This document provides an in-depth technical overview of the core principles, experimental methodologies, and practical implications of threonine phosphorylation in epitope recognition.

The Structural and Functional Consequences of Threonine Phosphorylation

The addition of a bulky, negatively charged phosphate group to a threonine residue can dramatically alter the physicochemical properties of a protein surface. This modification can lead to significant conformational changes, creating or disrupting molecular interactions that are fundamental to epitope recognition.

Impact on Antibody Recognition:

Antibodies can be generated to specifically recognize phosphorylated threonine residues. These "phospho-specific" antibodies are invaluable tools for tracking protein activity and are broadly categorized as:

  • Site-specific: Recognizing a phosphorylated threonine within a specific amino acid sequence.

  • Motif-specific: Binding to a phosphorylated threonine within a consensus sequence shared by multiple proteins.

  • Context-independent: Recognizing any phosphorylated threonine residue, regardless of the surrounding amino acids.[3]

The generation of a phospho-epitope can either enhance or diminish antibody binding. In some cases, the phosphate group is an integral part of the epitope, forming direct hydrogen bonds with the antibody's complementarity-determining regions (CDRs). In other instances, phosphorylation can induce conformational changes that either expose a previously hidden epitope or mask an existing one.

Impact on T-Cell Receptor (TCR) Recognition:

T-cell recognition of antigens is mediated by the interaction of the TCR with a peptide fragment presented by a Major Histocompatibility Complex (MHC) molecule.[4] Threonine phosphorylation of these presented peptides can have a profound impact on T-cell activation by:

  • Altering MHC Binding: Phosphorylation can significantly increase the binding affinity of a peptide to the MHC molecule, leading to the presentation of novel, "phospho-neoantigens" on the cell surface. This is particularly relevant in cancer, where aberrant kinase activity can lead to the presentation of tumor-specific phosphopeptides.[2]

  • Directly Engaging the TCR: The solvent-exposed phosphate group on the peptide-MHC complex can serve as a direct contact point for the TCR, influencing the specificity and affinity of the interaction.[2] This can lead to the activation of T-cells that would not recognize the non-phosphorylated version of the peptide.

Quantitative Analysis of Binding Affinity

The impact of threonine phosphorylation on epitope recognition is often quantified by measuring the change in binding affinity (dissociation constant, Kd). A lower Kd value indicates a stronger binding interaction. The following table summarizes quantitative data from the literature, highlighting the significant changes in binding affinity upon threonine phosphorylation.

Protein/PeptideInteracting PartnerPhosphorylation Site(s)Binding Affinity (Kd) of Non-Phosphorylated EpitopeBinding Affinity (Kd) of Phosphorylated EpitopeFold Change in AffinityReference(s)
Tau (residues 195-214)AT8 Monoclonal AntibodypS202/pT205Weak/UndetectableSub-micromolarSignificant increase[5]
Tau (residues 195-214)AT8 Monoclonal AntibodypS202/pT205/pS208Weak/Undetectable21 nM (for full PHF-tau)30-fold stronger than pS202/pT205 peptide[6]
c-Cbl TKB domain binding peptide (from Sprouty2)c-Cbl TKB domainSingle Tyrosine Phosphorylation0.31 µM3.83 µM (with additional Ser/Thr phosphorylation)12-fold decrease[7]
Calmodulin-derived peptideUranyl Ion (U(VI))ThreonineLow affinity0.25 ± 0.06 nM~100-fold increase[8]

Experimental Protocols

Accurate assessment of the impact of threonine phosphorylation requires robust experimental methodologies. Below are detailed protocols for key techniques used in this field.

Phosphopeptide Enrichment for Mass Spectrometry

To identify and quantify threonine-phosphorylated peptides from complex biological samples, enrichment is a critical first step. Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique.

Protocol: IMAC-based Phosphopeptide Enrichment

Reagents:

  • IMAC Loading Buffer: 80% acetonitrile (ACN), 5% trifluoroacetic acid (TFA), 0.1 M glycolic acid

  • Washing Buffer 1: 80% ACN, 5% TFA, 0.1 M glycolic acid

  • Washing Buffer 2: 80% ACN, 1% TFA

  • Washing Buffer 3: 10% ACN, 0.2% TFA

  • Elution Buffer: 1% NH₄OH

  • IMAC beads (e.g., Fe-NTA)

Procedure:

  • Sample Preparation: Start with a tryptic digest of your protein sample. Acidify the sample with TFA to a final concentration of 1%.

  • Bead Equilibration: a. Transfer the desired amount of IMAC beads to a microcentrifuge tube. b. Wash the beads twice with IMAC Loading Buffer. c. Resuspend the beads in IMAC Loading Buffer.

  • Phosphopeptide Binding: a. Add the acidified peptide sample to the equilibrated beads. b. Incubate for 30 minutes at room temperature with gentle mixing.

  • Washing: a. Centrifuge to pellet the beads and discard the supernatant. b. Wash the beads sequentially with Washing Buffer 1, Washing Buffer 2, and Washing Buffer 3. Perform each wash twice.

  • Elution: a. Add Elution Buffer to the beads. b. Incubate for 15 minutes at room temperature with gentle mixing. c. Centrifuge and collect the supernatant containing the enriched phosphopeptides.

  • Sample Preparation for Mass Spectrometry: a. Acidify the eluted phosphopeptides with formic acid. b. Desalt the sample using a C18 StageTip. c. The sample is now ready for LC-MS/MS analysis.[9]

Western Blotting for Phospho-Threonine Proteins

Western blotting with phospho-specific antibodies is a cornerstone technique for detecting and semi-quantifying changes in protein phosphorylation.

Protocol: Phospho-Specific Western Blot

Reagents:

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).

  • SDS-PAGE Sample Buffer (2x): with β-mercaptoethanol or DTT.

  • Transfer Buffer: Tris-glycine with 20% methanol.

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[10]

  • Primary Antibody Dilution Buffer: 5% BSA in TBST.

  • Wash Buffer: TBST.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

Procedure:

  • Sample Preparation: a. Lyse cells or tissues in ice-cold Lysis Buffer. b. Determine protein concentration using a BCA assay. c. Mix equal amounts of protein lysate with 2x SDS-PAGE Sample Buffer. d. Denature samples by heating at 95°C for 5 minutes.[10]

  • SDS-PAGE and Transfer: a. Load samples onto an SDS-polyacrylamide gel and perform electrophoresis. b. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: a. Block the membrane in Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the phospho-threonine specific primary antibody (diluted in Primary Antibody Dilution Buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with Wash Buffer. b. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Wash Buffer with 5% non-fat dry milk) for 1 hour at room temperature.

  • Detection: a. Wash the membrane three times for 10 minutes each with Wash Buffer. b. Incubate the membrane with ECL substrate according to the manufacturer's instructions. c. Image the blot using a chemiluminescence detection system.

Generation of Site-Specific Phospho-Threonine Antibodies

The generation of high-quality phospho-specific antibodies is crucial for many of the experimental approaches described.

Protocol Outline: Polyclonal Antibody Production

  • Immunogen Design and Synthesis: a. Synthesize two peptides of 10-15 amino acids corresponding to the sequence surrounding the threonine of interest. One peptide will be phosphorylated on the target threonine, and the other will be non-phosphorylated. b. Couple the phosphorylated peptide to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to increase its immunogenicity.

  • Immunization: a. Immunize host animals (typically rabbits) with the KLH-conjugated phosphopeptide. b. Administer booster injections at regular intervals to elicit a strong immune response.

  • Antibody Purification: a. Collect antiserum from the immunized animals. b. Perform a two-step affinity purification: i. First, pass the antiserum over a column containing the non-phosphorylated peptide to remove antibodies that recognize the unmodified epitope. ii. Then, pass the flow-through over a column containing the phosphorylated peptide. The antibodies that bind to this column are specific for the phosphorylated epitope. Elute and collect these antibodies.

  • Validation: a. Validate the specificity of the purified antibody using ELISA and Western blotting with both the phosphorylated and non-phosphorylated peptides, as well as with cell lysates where the phosphorylation state of the target protein can be modulated.

Signaling Pathways and Logical Frameworks

The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways and logical relationships involving threonine phosphorylation and epitope recognition.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC Phospho-Peptide-MHC TCR TCR/CD3 pMHC->TCR Recognition Lck Lck TCR->Lck Activates ZAP70 ZAP-70 TCR->ZAP70 Recruits & Activates Lck->TCR Phosphorylates ITAMs LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits SLP76->PLCg1 Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC Ras Ras/MAPK Pathway DAG->Ras Calcineurin Calcineurin Ca->Calcineurin NFkB NF-κB PKC->NFkB AP1 AP-1 Ras->AP1 NFAT NFAT Calcineurin->NFAT Dephosphorylates & Activates Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Experimental_Workflow Sample Cell/Tissue Lysate (+ Phosphatase Inhibitors) Tryptic_Digest Tryptic Digest Sample->Tryptic_Digest Western_Blot Western Blot Sample->Western_Blot Enrichment Phosphopeptide Enrichment (e.g., IMAC) Tryptic_Digest->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data_Analysis Database Search & Quantification LCMS->Data_Analysis SDS_PAGE SDS-PAGE & Transfer Western_Blot->SDS_PAGE Antibody_Incubation Primary & Secondary Antibody Incubation SDS_PAGE->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Logical_Framework Thr_Phosphorylation Threonine Phosphorylation Epitope_Alteration Epitope Alteration Thr_Phosphorylation->Epitope_Alteration Increased_Affinity Increased Binding Affinity Epitope_Alteration->Increased_Affinity Decreased_Affinity Decreased Binding Affinity Epitope_Alteration->Decreased_Affinity Neo_Epitope Creation of Neo-Epitope Epitope_Alteration->Neo_Epitope Biological_Outcome Altered Biological Outcome Increased_Affinity->Biological_Outcome Decreased_Affinity->Biological_Outcome Neo_Epitope->Biological_Outcome

References

natural processing and presentation of threonine-containing epitopes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Processing and Presentation of Threonine-Containing Epitopes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular mechanisms involved in the processing and presentation of antigenic epitopes containing threonine residues. Understanding these pathways is critical for the development of novel vaccines and immunotherapies, as the unique properties of threonine can significantly influence epitope generation, stability, and recognition by the immune system.

Introduction: The Significance of Threonine in Antigen Presentation

Threonine (Thr, T) is a polar amino acid with a hydroxyl group, making it a potential site for post-translational modifications (PTMs) such as phosphorylation and glycosylation. These modifications, along with the inherent physicochemical properties of threonine, play a crucial role in the intricate cascade of events that leads to T-cell activation. The journey of a threonine-containing epitope from a source protein to its presentation on a Major Histocompatibility Complex (MHC) molecule is governed by a series of specific enzymatic cleavages, transport processes, and binding interactions that can be influenced by the presence and state of this key residue. This guide will dissect the processing of threonine-containing epitopes through both MHC class I and class II pathways, explore the impact of PTMs, and detail the experimental protocols used to study these phenomena.

The MHC Class I Pathway: Presenting Intracellular Threonine-Containing Epitopes

The MHC class I pathway is responsible for presenting peptides derived from intracellular proteins to CD8+ cytotoxic T-lymphocytes (CTLs).[1] This process is fundamental for immune surveillance against viral infections and cancer.

Proteasomal Degradation

The initial step in generating MHC class I epitopes is the degradation of cytosolic proteins by the proteasome.[2] The proteasome is a multi-catalytic protease complex whose active sites are located on the N-terminal threonine residues of its β-subunits.[3][4] The mechanism involves a threonine-dependent nucleophilic attack to break peptide bonds.[4]

Cells express a constitutive proteasome (cCP) and, particularly in hematopoietic cells or upon interferon-γ stimulation, an immunoproteasome (iP).[3][5] These two forms of the proteasome exhibit different cleavage specificities, which can impact the repertoire of generated peptides.[5][6]

Cleavage Specificity at Threonine Residues: The cleavage preference of proteasomes is a key determinant of the C-terminus of MHC class I epitopes.[7] Studies comparing the cleavage motifs of constitutive and immunoproteasomes have revealed distinct preferences that can affect the generation of threonine-containing peptides. The constitutive proteasome shows an increased preference for cleaving after small, polar amino acid residues, including threonine, compared to the immunoproteasome, which favors cleavage after bulky, hydrophobic residues.[5][6]

Table 1: Comparative P1 Cleavage Preferences of Constitutive and Immunoproteasomes

Amino Acid Type at P1 PositionConstitutive Proteasome (cP) PreferenceImmunoproteasome (iP) PreferenceReference
Small/Polar (e.g., Ser, Thr, Gln) IncreasedDecreased[5][6]
Bulky/Hydrophobic (e.g., Trp) DecreasedIncreased[5][6]
Basic (e.g., Arg) IncreasedDecreased[5][6]
Peptide Transport via TAP

Peptides generated by the proteasome are translocated from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[2][8] TAP is a heterodimeric complex that preferentially transports peptides 8-16 amino acids in length.[8] The affinity of a peptide for TAP is primarily determined by its N- and C-terminal residues.[9] While human TAP is relatively permissive, its selectivity can influence the pool of peptides available for MHC class I loading.[10] Peptides with low TAP affinity may require N-terminal extensions to be efficiently transported into the ER as precursor epitopes.[10]

N-terminal Trimming in the ER

Once in the ER, many peptide precursors are longer than the optimal 8-10 amino acids for MHC class I binding and must be trimmed at their N-terminus. This trimming is performed by ER aminopeptidases, ERAP1 and ERAP2 in humans.[11] These enzymes have complementary specificities; for instance, ERAP1 may be unable to remove certain N-terminal amino acids that are efficiently cleaved by ERAP2, requiring the concerted action of both enzymes for some epitopes.[11] The internal sequence of the peptide can also influence the trimming efficiency by ERAP1.

MHC Class I Binding and Surface Presentation

The final trimmed peptides bind to nascent MHC class I molecules within the peptide-loading complex. The peptide's sequence, particularly the anchor residues at positions 2 and the C-terminus, dictates the stability of the peptide-MHC complex. This complex then traffics to the cell surface for presentation to CD8+ T cells.

MHC_Class_I_Pathway MHC Class I Presentation of Threonine-Containing Epitopes cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Prot Intracellular Protein (with Threonine) Prot_Ub Ubiquitinated Protein Prot->Prot_Ub Ubiquitination Ub Ubiquitin Proteasome Proteasome (cP/iP) Cleavage C-terminal to Thr Prot_Ub->Proteasome Degradation Peptides Peptide Precursors (Threonine-containing) Proteasome->Peptides Generates C-terminus TAP TAP Transporter Peptides->TAP Transport ERAP ERAP1 / ERAP2 Trimming TAP->ERAP Translocation MHC_I MHC Class I ERAP->MHC_I Trims N-terminus Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Peptide Loading CellSurface Cell Surface Presentation to CD8+ T-Cell Peptide_MHC->CellSurface Trafficking

MHC Class I processing pathway for threonine-containing epitopes.

The MHC Class II Pathway: Presenting Extracellular Threonine-Containing Epitopes

The MHC class II pathway presents peptides derived from extracellular proteins to CD4+ helper T cells, which are crucial for orchestrating the adaptive immune response.[1][12]

Antigen Uptake and Endosomal Processing

Antigen Presenting Cells (APCs) such as dendritic cells, macrophages, and B cells internalize extracellular antigens into endosomes.[12] Within the endosomal-lysosomal compartments, the pH becomes increasingly acidic, activating a series of proteases, primarily cathepsins.[12]

Cathepsin Cleavage: Cathepsins (e.g., Cathepsin L, S, B, V) are responsible for degrading internalized proteins into peptides suitable for MHC class II binding.[13] Their cleavage specificities are influenced by the local pH and the protein substrate. For example, Cathepsin V has been shown to cleave peptides with Threonine at the P1 position.[13] The combined action of various cathepsins generates a diverse pool of peptides.

MHC Class II Trafficking and Peptide Loading

Newly synthesized MHC class II molecules in the ER associate with the invariant chain (Ii), which blocks the peptide-binding groove and directs the complex to the endosomal pathway.[1] In the MHC class II compartment (MIIC), Ii is degraded, leaving a small fragment called CLIP in the groove. The HLA-DM molecule then catalyzes the exchange of CLIP for a higher-affinity antigenic peptide. The resulting stable peptide-MHC class II complex is transported to the cell surface for presentation.

MHC_Class_II_Pathway MHC Class II Presentation of Threonine-Containing Epitopes cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome / Lysosome cluster_er_golgi ER / Golgi cluster_miic MIIC Compartment ExoProt Extracellular Protein (with Threonine) EndoProt Internalized Protein ExoProt->EndoProt Endocytosis Cathepsins Cathepsins (L, S, V) Cleavage EndoProt->Cathepsins Acidification EndoPeptides Peptide Fragments (Threonine-containing) Cathepsins->EndoPeptides Proteolysis Peptide_MHC_II Peptide-MHC II Complex EndoPeptides->Peptide_MHC_II Peptide Exchange MHC_II_Ii MHC Class II + Invariant Chain (Ii) MHC_II_CLIP MHC II-CLIP MHC_II_Ii->MHC_II_CLIP Ii Degradation MHC_II_CLIP->Peptide_MHC_II CLIP Removal HLA_DM HLA-DM HLA_DM->MHC_II_CLIP catalyzes CellSurface_II Cell Surface Presentation to CD4+ T-Cell Peptide_MHC_II->CellSurface_II Trafficking

MHC Class II processing pathway for threonine-containing epitopes.

Impact of Post-Translational Modifications of Threonine

The hydroxyl group of threonine is a substrate for significant PTMs, namely phosphorylation and O-glycosylation, which can dramatically alter epitope presentation and T-cell recognition.

Phosphorylation

Deregulated protein phosphorylation is a hallmark of cancer, leading to the generation of a unique repertoire of phosphopeptides that can be presented by MHC class I molecules.[14] These phosphopeptides can act as tumor-specific neoantigens.

Impact on MHC Binding: Phosphorylation can substantially increase the binding affinity of a peptide for an MHC class I molecule.[14][15] Crystal structures have revealed that a phosphate group can create new, energetically favorable contacts with the MHC molecule, compensating for otherwise suboptimal anchor residues.[15] This allows for the presentation of peptides that would not normally bind in their non-phosphorylated state.

Table 2: Impact of Threonine Phosphorylation on Peptide Affinity for HLA-A*0201

Peptide SequenceModificationIC50 (nM)Fold Change in AffinityReference
FTADLMGQF None> 50,000-[16]
FpTADLMGQF Phosphorylation2,700> 18.5[16]
RTVAAPSVF None> 50,000-[16]
RpTVAAPSVF Phosphorylation4,200> 11.9[16]

IC50 denotes the concentration of peptide required to inhibit the binding of a standard reference peptide by 50%. A lower IC50 indicates higher affinity.

O-Glycosylation

O-linked glycosylation, the attachment of a sugar moiety to the hydroxyl group of threonine or serine, is common on extracellular and secreted proteins. Aberrant glycosylation in cancer cells can generate novel glycopeptide epitopes presented by MHC class II molecules.[17][18] T-cell receptors can recognize both the peptide backbone and the attached glycan, demonstrating a high degree of specificity for the complete glycopeptide structure.[17]

Experimental Methodologies

Studying the processing and presentation of threonine-containing epitopes requires a combination of immunological, biochemical, and analytical techniques.

Mass Spectrometry-Based Immunopeptidomics

This is the gold-standard method for identifying the repertoire of peptides naturally presented by MHC molecules on the cell surface.

Experimental Protocol Outline:

  • Cell Lysis: Lyse a large number of cells (typically >1x10⁸) using a detergent-based buffer to solubilize membrane proteins.

  • Immunoaffinity Purification: Use monoclonal antibodies specific for MHC class I or class II molecules (e.g., W6/32 for HLA-A, B, C) coupled to beads to capture MHC-peptide complexes from the cell lysate.

  • Peptide Elution: Elute the bound peptides from the MHC molecules using a mild acid treatment (e.g., 0.1% trifluoroacetic acid).

  • Peptide Separation: Separate the complex peptide mixture, often by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometry Analysis: Analyze the eluted peptides using tandem mass spectrometry (LC-MS/MS). The resulting fragmentation spectra are matched against a protein sequence database to identify the peptide sequences.[19]

  • PTM Analysis (Optional): For identifying modified peptides, specific enrichment steps (e.g., immobilized metal affinity chromatography [IMAC] for phosphopeptides) can be incorporated before MS analysis.[16] Specialized database search algorithms are used to identify mass shifts corresponding to specific PTMs.[20][21]

Immunopeptidomics_Workflow Workflow for Mass Spectrometry-Based Immunopeptidomics start 1. Cell Culture (>10^8 cells) lysis 2. Cell Lysis start->lysis ip 3. MHC Immuno- purification (e.g., W6/32 beads) lysis->ip elution 4. Acid Elution of Peptides ip->elution separation 5. RP-HPLC Separation elution->separation ms 6. LC-MS/MS Analysis separation->ms db_search 7. Database Search & Peptide ID ms->db_search end Identified Immunopeptidome db_search->end

A generalized workflow for the identification of MHC-bound peptides.
In Vitro Antigen Presentation Assay

This assay measures the ability of APCs to process and present a specific antigen to T cells.

Experimental Protocol Outline:

  • Prepare APCs: Culture antigen-presenting cells, such as dendritic cells or B-lymphoblastoid cell lines.

  • Antigen Loading: Incubate the APCs with the source protein or peptide containing the threonine epitope of interest.

  • Co-culture with T cells: After an appropriate incubation time for antigen processing, co-culture the APCs with a T-cell line or clone that is specific for the epitope.

  • Measure T-cell Activation: T-cell activation can be quantified by measuring:

    • Cytokine Secretion: Measure the concentration of cytokines like IL-2 or IFN-γ in the culture supernatant using ELISA.

    • T-cell Proliferation: Label T cells with a dye like CFSE and measure dye dilution by flow cytometry.

  • Controls: Include negative controls (APCs without antigen) and positive controls (APCs pulsed with the minimal synthetic epitope).

In Vitro Proteasome Digestion Assay

This assay assesses the cleavage of a protein or long peptide by purified proteasomes.

Experimental Protocol Outline:

  • Substrate: Use a purified full-length protein or a synthetic polypeptide containing the sequence of interest.

  • Proteasome Preparation: Use purified 20S constitutive or immunoproteasomes.

  • Digestion Reaction: Incubate the substrate with the proteasome in an appropriate buffer for various time points.

  • Analysis of Products: Stop the reaction and analyze the resulting peptide fragments by mass spectrometry or HPLC to map the cleavage sites.

  • Quantification: For quantitative analysis, methods like Edman sequencing can be combined with MS to determine the amount of each peptide fragment produced.[3]

TAP Peptide Translocation Assay

This assay measures the efficiency of peptide transport into the ER.

Experimental Protocol Outline:

  • Cell Permeabilization: Use a gentle detergent like Streptolysin O (SLO) to selectively permeabilize the plasma membrane of cells, leaving the ER membrane intact.

  • Peptide Substrate: Use a synthetic peptide substrate that is fluorescently labeled and contains a consensus sequence for N-linked glycosylation.

  • Transport Reaction: Incubate the permeabilized cells with the peptide substrate in the presence of ATP.

  • ER Retention: Peptides successfully transported into the ER by TAP will be glycosylated, trapping them inside the ER lumen.

  • Quantification: Wash the cells to remove untransported peptide and quantify the amount of transported, glycosylated peptide inside the cells using flow cytometry.[22]

Conclusion and Future Directions

The processing and presentation of threonine-containing epitopes are complex processes influenced by proteasome specificity, peptide transport and trimming efficiencies, and the profound impact of post-translational modifications. The constitutive proteasome's preference for cleaving after threonine suggests a significant role in generating the C-termini of such epitopes under homeostatic conditions. Furthermore, PTMs like phosphorylation can create novel, high-affinity neoantigens, providing exciting targets for cancer immunotherapy.

Future research should focus on obtaining more granular quantitative data on how threonine and its modified forms influence each step of the antigen processing pathway. High-throughput immunopeptidomic studies combined with phosphoproteomics and glycoproteomics will be essential to fully map the landscape of modified threonine epitopes in various disease states. This deeper understanding will be invaluable for the rational design of vaccines and T-cell based therapies that can effectively target these unique antigenic determinants.

References

The Critical Role of Threonine in Autoimmune T-Cell Epitope Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amino acid threonine, one of the essential proteinogenic amino acids, plays a multifaceted and critical role in the orchestration of adaptive immune responses.[1] Beyond its fundamental function as a building block in protein synthesis, threonine is a key substrate for post-translational modifications (PTMs) and a crucial component of metabolic pathways that dictate T-cell fate and function.[1] In the context of autoimmunity, where the immune system erroneously targets self-antigens, the role of threonine in T-cell epitopes and signaling pathways becomes particularly significant. Dysregulation of threonine-dependent processes can lead to a breach of self-tolerance, resulting in the activation of autoreactive T-cells and the subsequent pathology of autoimmune diseases.[2][3][4]

This technical guide provides an in-depth exploration of the role of threonine in autoimmune T-cell epitope responses. It delves into the molecular mechanisms of threonine phosphorylation in T-cell receptor (TCR) signaling, the influence of threonine metabolism on T-cell activation, and the impact of threonine residues within antigenic peptides on T-cell recognition. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical aspect of immunology.

The Pivotal Role of Threonine Phosphorylation in T-Cell Receptor Signaling

The activation of T-lymphocytes is a tightly regulated process initiated by the engagement of the T-cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell. This initial signal is transduced into the cell and amplified through a complex network of intracellular signaling pathways, where serine/threonine kinases play a central role.[5][6][7] These kinases control the epigenetic, transcriptional, and metabolic programs that determine T-cell function.[5]

Upon TCR triggering, a cascade of phosphorylation events is initiated, with serine/threonine kinases acting as key mediators.[5][8] Prominent among these are Protein Kinase C (PKC), Akt (also known as Protein Kinase B), and the Mitogen-Activated Protein Kinase (MAPK) cascades.[2][5][8] These kinases phosphorylate a multitude of downstream substrates on their serine and threonine residues, thereby regulating their activity and subcellular localization.

A critical example is the activation of Akt, which requires the phosphorylation of threonine 308 in its catalytic domain.[5] Akt, in turn, influences T-cell metabolism and survival by promoting the localization of the glucose transporter GLUT1 to the plasma membrane and by phosphorylating and inactivating FoxO transcription factors, which would otherwise suppress T-cell activation.[8][9] The MAPK pathway, initiated by the serine/threonine kinase Raf-1, ultimately leads to the activation of transcription factors like AP-1, which are crucial for the expression of genes involved in T-cell proliferation and differentiation.[2][8]

Dysregulation of these serine/threonine kinase pathways is a hallmark of many autoimmune diseases.[2][4] The constitutive activation of these pathways can lower the threshold for T-cell activation, allowing for the inappropriate activation of T-cells by self-antigens. Consequently, serine/threonine kinases represent promising targets for therapeutic intervention in autoimmune disorders.

TCR_Signaling_Threonine cluster_TCR T-Cell Receptor Complex cluster_Kinases Serine/Threonine Kinase Cascades cluster_Transcription Transcription Factors TCR TCR CD3 CD3 TCR->CD3 Antigen Recognition PKC PKC CD3->PKC DAG Raf1 Raf-1 CD3->Raf1 Ras CD4 CD4 PDK1 PDK1 CD4->PDK1 PIP3 NFAT NFAT PKC->NFAT Phosphorylation (Thr/Ser) MEK MEK Raf1->MEK Phosphorylation (Thr/Ser) ERK ERK MEK->ERK Phosphorylation (Thr/Ser) AP1 AP-1 ERK->AP1 Activation Akt Akt (PKB) FoxO FoxO Akt->FoxO Inhibitory Phosphorylation PDK1->Akt Phosphorylation (Thr308) Gene Expression Gene Expression NFAT->Gene Expression T-Cell Activation AP1->Gene Expression FoxO->Gene Expression Repression

Caption: Role of Threonine Phosphorylation in TCR Signaling.

Threonine Metabolism and its Impact on Autoimmune T-Cell Responses

Beyond its role in signaling, threonine metabolism is intrinsically linked to T-cell function and the development of autoimmunity.[3] Activated T-cells undergo a profound metabolic reprogramming to meet the energetic and biosynthetic demands of proliferation and effector function.[9][10][11] This includes an increased uptake and utilization of amino acids, including threonine.

Alterations in threonine metabolism can directly impact immune cell function.[3] For instance, threonine deficiency has been shown to affect the differentiation of immune cells, favoring B-cells and macrophages over T-cells.[12] In the context of autoimmunity, metabolic disturbances in immune cells can impair immune tolerance and lead to an excessive immune response.[3] Threonine metabolism can also influence antigen presentation and cytokine secretion, further contributing to the pathology of autoimmune diseases.[3]

The mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and metabolism, is sensitive to amino acid availability, including threonine.[12] The activation of mTOR is crucial for the metabolic reprogramming of T-cells upon activation.[9] Therefore, fluctuations in threonine levels can directly impact mTOR signaling and, consequently, T-cell activation and differentiation.

Threonine_Metabolism_TCell cluster_Metabolic_Pathways Metabolic Fates of Threonine cluster_Cellular_Functions Impact on T-Cell Function Threonine_Extracellular Extracellular Threonine Threonine_Intracellular Intracellular Threonine Threonine_Extracellular->Threonine_Intracellular Amino Acid Transporters Protein_Synthesis Protein Synthesis Threonine_Intracellular->Protein_Synthesis Energy_Metabolism Energy Metabolism (Pyruvate/Acetyl-CoA) Threonine_Intracellular->Energy_Metabolism One_Carbon_Metabolism One-Carbon Metabolism (Glycine) Threonine_Intracellular->One_Carbon_Metabolism mTOR mTOR Signaling Threonine_Intracellular->mTOR Senses Amino Acid Levels TCell_Proliferation T-Cell Proliferation Protein_Synthesis->TCell_Proliferation Energy_Metabolism->TCell_Proliferation One_Carbon_Metabolism->TCell_Proliferation TCell_Differentiation T-Cell Differentiation (e.g., Th1, Th17) Cytokine_Production Cytokine Production mTOR->TCell_Proliferation mTOR->TCell_Differentiation mTOR->Cytokine_Production

Caption: Threonine Metabolism in T-Cell Function.

Threonine in Autoimmune T-Cell Epitopes and the Role of Post-Translational Modifications

The specificity of the T-cell response is determined by the recognition of a specific peptide epitope presented by an MHC molecule. The amino acid sequence of this epitope is therefore of paramount importance. Threonine residues within these epitopes can be critical for TCR recognition, and modifications to these residues can have profound effects on immunogenicity.

Post-translational modifications of self-antigens can create "neo-epitopes" that are no longer recognized as self by the immune system, thereby breaking immune tolerance.[13][14] This phenomenon is a key driver in the pathogenesis of many autoimmune diseases.[13][14] Threonine, with its hydroxyl side chain, is susceptible to several PTMs, including phosphorylation and glycosylation.[1]

For instance, the carbonylation of threonine residues has been identified as an early target of autoimmunity.[13] This non-enzymatic modification, often induced by oxidative stress, can alter the structure of self-proteins, leading to their recognition by autoreactive T-cells.[13] While one study on an immunosuppressive hexapeptide from HLA-DQ suggested that a specific threonine residue was not essential for its immunosuppressive activity, this does not detract from the broader principle that threonine within an epitope can be critical for T-cell recognition and that its modification can trigger an autoimmune response.[15]

The identification of threonine-containing neo-epitopes in autoimmune diseases is an active area of research. A deeper understanding of how these modified epitopes are processed, presented, and recognized by T-cells is crucial for the development of novel diagnostics and targeted therapies.

PTM_Threonine_Autoimmunity cluster_PTM Post-Translational Modification Self_Protein Self-Protein with Threonine Residue PTM_Event PTM Event (e.g., Carbonylation, Phosphorylation, Glycosylation) Self_Protein->PTM_Event Modified_Protein Modified Self-Protein (Neo-antigen) PTM_Event->Modified_Protein APC Antigen Presenting Cell (APC) Modified_Protein->APC Uptake and Processing Autoreactive_TCell Autoreactive T-Cell APC->Autoreactive_TCell Presentation of Neo-epitope on MHC Autoimmune_Response Autoimmune Response (Tissue Damage) Autoreactive_TCell->Autoimmune_Response Activation and Clonal Expansion

Caption: Generation of Neo-epitopes via Threonine PTM.

Quantitative Data Summary

ParameterObservationImplication in AutoimmunityReference
Akt (PKB) Activation Phosphorylation of Threonine 308 is required for Akt activation downstream of TCR signaling.Dysregulation of Akt activation can lead to uncontrolled T-cell proliferation and survival.[5]
Threonine in Immunosuppressive Peptide Substitution of Threonine in the HLA-DQ derived hexapeptide Arg-Gly-Asp-Val-Tyr-Thr did not significantly affect its immunosuppressive activity.The role of threonine in peptide-mediated immune modulation is context-dependent.[15]
Threonine Carbonylation Carbonylation, a PTM affecting threonine residues, can act as an early target of autoimmunity.Oxidative stress-induced modifications of threonine can create neo-antigens that break self-tolerance.[13]
Threonine Metabolism Alterations in threonine metabolism can lead to immune cell dysfunction and an excessive immune response.Metabolic dysregulation in T-cells is a potential contributor to autoimmune pathology.[3]

Detailed Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay

This protocol describes a general method for the in vitro activation of primary human T-cells to study downstream signaling events such as threonine phosphorylation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • RosetteSep™ Human T Cell Enrichment Cocktail (STEMCELL Technologies).

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Anti-CD3 antibody (clone OKT3) and anti-CD28 antibody (clone CD28.2).

  • 96-well flat-bottom tissue culture plates.

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for T-cells using the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.

  • Coat the wells of a 96-well plate with anti-CD3 antibody (1-10 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with sterile PBS to remove unbound antibody.

  • Resuspend the enriched T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Add soluble anti-CD28 antibody (1-5 µg/mL) to the cell suspension.

  • Plate 100 µL of the T-cell suspension into the anti-CD3 coated wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 5, 15, 30, 60 minutes for early signaling events).

  • To harvest, aspirate the medium and wash the cells once with ice-cold PBS.

  • Lyse the cells directly in the wells by adding 50-100 µL of ice-cold lysis buffer.

  • Collect the cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • The resulting supernatants can be used for downstream applications such as Western blotting to detect phosphorylated proteins.

Protocol 2: Workflow for Phosphoproteomic Analysis of Threonine Phosphorylation

This protocol outlines a general workflow for the identification and quantification of threonine phosphorylation sites in activated T-cells using mass spectrometry.

Phosphoproteomics_Workflow Start Start: Activated T-Cell Lysate Protein_Extraction Protein Extraction and Digestion (e.g., Trypsin) Start->Protein_Extraction Phosphopeptide_Enrichment Phosphopeptide Enrichment (e.g., TiO2 or IMAC) Protein_Extraction->Phosphopeptide_Enrichment LC_MS_MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Phosphopeptide_Enrichment->LC_MS_MS Data_Analysis Data Analysis: - Peptide Identification - Phosphosite Localization - Quantification LC_MS_MS->Data_Analysis End End: Identified and Quantified Threonine Phosphorylation Sites Data_Analysis->End

Caption: Workflow for Phosphoproteomic Analysis.

Methodology Overview:

  • Protein Extraction and Digestion: Proteins from T-cell lysates (as prepared in Protocol 1) are denatured, reduced, alkylated, and then digested into smaller peptides using a protease such as trypsin.

  • Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, phosphopeptides are typically enriched from the complex peptide mixture. Common methods include Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC), which selectively bind to the negatively charged phosphate groups.

  • LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS). The first stage of MS measures the mass-to-charge ratio of the intact peptides, and in the second stage, selected peptides are fragmented, and the masses of the fragments are measured.

  • Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the peptide sequences. Specialized software is used to pinpoint the exact location of the phosphorylation site (serine, threonine, or tyrosine) and to quantify the relative abundance of each phosphopeptide between different experimental conditions (e.g., activated vs. resting T-cells).

Conclusion

Threonine is far more than a passive component of proteins; it is an active participant in the complex regulatory networks that govern T-cell function. Its central role in TCR signaling through phosphorylation by serine/threonine kinases, its importance in the metabolic reprogramming of activated T-cells, and its potential to form immunogenic neo-epitopes through post-translational modifications all underscore its significance in the pathogenesis of autoimmune diseases. A thorough understanding of these threonine-dependent mechanisms is essential for the development of next-generation immunotherapies that can selectively target autoreactive T-cells while preserving protective immunity. Future research focused on identifying specific threonine-containing autoimmune epitopes and elucidating the precise roles of threonine phosphorylation events in different T-cell subsets will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a wide range of autoimmune disorders.

References

The Immunomodulatory Properties of Threonine-Rich Peptides: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

October 26, 2025

Abstract

Threonine, an essential amino acid, is a crucial component of key immunoregulatory proteins, including immunoglobulins and mucins. Beyond its role as a fundamental building block, peptides enriched in threonine residues are emerging as a novel class of bioactive molecules with significant immunomodulatory potential. These threonine-rich peptides (TRPs), from both natural and synthetic origins, have demonstrated the ability to modulate innate and adaptive immune responses. This technical guide provides an in-depth analysis of the immunomodulatory properties of TRPs, focusing on a key example derived from the probiotic bacterium Lactobacillus plantarum. We consolidate quantitative data on their effects on immune cells, detail relevant experimental protocols for their study, and visualize the key signaling pathways involved in their mechanism of action. This document is intended for researchers, scientists, and drug development professionals exploring new frontiers in immunotherapy and inflammation control.

Introduction: The Role of Threonine in Immunity

Threonine is indispensable for a robust immune system, contributing significantly to the synthesis of immunoglobulins and the production of mucin, which forms a critical protective barrier in the gut.[1] Dietary threonine has been shown to influence lymphocyte proliferation, regulate the secretion of immunoglobulins like IgA, and modulate the expression of both pro- and anti-inflammatory cytokines.[1][2] The unique structural properties of the threonine side chain, with its hydroxyl group, allow for hydrogen bonding and O-linked glycosylation, which are critical for the structure and function of many immune proteins. Peptides that are densely populated with threonine residues leverage these properties, creating unique scaffolds that can interact with and modulate immune cell function. A prime example is the Serine-Threonine rich peptide (STp) secreted by the commensal bacterium Lactobacillus plantarum, which has been identified as a key molecule in mediating the probiotic's immunoregulatory effects.[3]

A Case Study: Serine-Threonine Rich Peptide (STp) from Lactobacillus plantarum

The STp from L. plantarum is a naturally occurring, proteolytically resistant peptide found in the healthy human colon. Research has highlighted its role in maintaining gut homeostasis by exerting a regulatory or anti-inflammatory effect on dendritic cells (DCs), the sentinel cells of the immune system.[4] In pathological conditions such as ulcerative colitis (UC), where gut DCs exhibit an abnormal phenotype, STp has been shown to partially restore their normal function.

Quantitative Immunomodulatory Effects of STp

The primary immunomodulatory effect of STp is its ability to induce a regulatory or tolerogenic phenotype in dendritic cells. This is characterized by a shift in cytokine production, moving away from a pro-inflammatory profile towards one that promotes immune tolerance. Specifically, STp treatment of human monocyte-derived dendritic cells leads to a significant increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), while concurrently decreasing the production of the pro-inflammatory cytokine Interleukin-12 (IL-12).

PeptideCell TypeTreatmentIL-10 Production (pg/mL)IL-12 (p40/p70) Production (pg/mL)Reference
STp Human Monocyte-Derived Dendritic CellsControl (Medium)15 ± 5100 ± 15[PLOS ONE, 2012]
STp (10 µg/mL)150 ± 2025 ± 8[PLOS ONE, 2012]
STp Human Colonic Dendritic Cells (Healthy)Control (Medium)~2% of cells positive~1% of cells positive[PLOS ONE, 2012]
STp (10 µg/mL)~15% of cells positive~1% of cells positive[PLOS ONE, 2012]

Table 1: Quantitative cytokine response of human dendritic cells to STp stimulation. Data are represented as mean ± SEM or as the percentage of cytokine-producing cells, derived from published graphical data.

Furthermore, STp has been shown to modulate the expression of key cell surface markers on dendritic cells from ulcerative colitis patients, reducing the expression of Toll-like Receptors (TLR2 and TLR4) and increasing activation markers like CD40 and CD80, thereby restoring their capacity to stimulate T-cells appropriately.

Signaling Pathways in Threonine-Rich Peptide Immunomodulation

The immunomodulatory effects of peptides are mediated through their interaction with pattern recognition receptors (PRRs) on the surface of immune cells, which triggers intracellular signaling cascades. For peptides derived from bacteria like L. plantarum, Toll-like Receptors (TLRs) are the primary sensors.

The TLR2-Mediated NF-κB and MAPK Pathways

Evidence suggests that L. plantarum and its components, likely including STp, interact with TLR2 on dendritic cells.[5][6][7] This engagement initiates a signaling cascade that is central to controlling the transcription of cytokine genes. The activation of TLR2 leads to the recruitment of adaptor proteins like MyD88, which in turn activates a series of kinases that culminate in the activation of two major pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8] The coordinated action of these pathways dictates the final cytokine output of the cell. The anti-inflammatory effect of STp, characterized by high IL-10 and low IL-12 production, suggests a biased or modulated activation of these pathways, steering the immune response towards tolerance rather than inflammation.

TLR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STp STp Peptide TLR2 TLR2 STp->TLR2 Binds MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (p38, ERK, JNK) TAK1->MAPK_cascade IkappaB IκB IKK_complex->IkappaB Phosphorylates (leading to degradation) IkappaB_degraded IKK_complex->IkappaB_degraded NFkB NF-κB (p50/p65) IkappaB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 MAPK_cascade->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates IkappaB_degraded->NFkB Releases Cytokine_genes Cytokine Genes (IL-10, IL-12, etc.) NFkB_nuc->Cytokine_genes Regulates Transcription AP1_nuc->Cytokine_genes Regulates Transcription

Figure 1: TLR2-mediated signaling cascade initiated by STp.

Experimental Protocols

The study of immunomodulatory peptides requires a robust set of in vitro assays to characterize their effects on immune cells. Below are detailed methodologies for key experiments.

General Experimental Workflow

The typical workflow for assessing a peptide's immunomodulatory activity involves isolating primary immune cells or culturing an immune cell line, stimulating these cells with the peptide in the presence or absence of an inflammatory trigger (like Lipopolysaccharide, LPS), and then measuring various outcomes such as cell proliferation, cytokine secretion, and phagocytic activity.

Experimental_Workflow start Isolate/Culture Immune Cells (e.g., Dendritic Cells, Macrophages) control Control (Medium only) start->control peptide Peptide Treatment (e.g., STp) start->peptide lps Inflammatory Stimulus (e.g., LPS) start->lps peptide_lps Peptide + Stimulus start->peptide_lps elisa Cytokine Quantification (ELISA) proliferation Cell Proliferation (CFSE Assay) phagocytosis Phagocytosis Assay western_blot Signaling Pathway Analysis (Western Blot) peptide->proliferation peptide->phagocytosis peptide_lps->elisa peptide_lps->western_blot

Figure 2: General workflow for assessing peptide immunomodulation.
Protocol: Cytokine Quantification by ELISA

This protocol describes a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) to measure the concentration of a specific cytokine (e.g., IL-10 or TNF-α) in cell culture supernatants.

Materials:

  • Capture Antibody (specific for target cytokine)

  • Detection Antibody (biotinylated, specific for target cytokine)

  • Recombinant Cytokine Standard

  • 96-well high-protein-binding ELISA plates

  • Coating Buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 9.5)

  • Blocking Buffer (e.g., PBS with 1% BSA or 10% FBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (same as Blocking Buffer)

  • Enzyme Conjugate (e.g., Streptavidin-HRP)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader

Methodology:

  • Coating: Dilute the capture antibody in Coating Buffer to a concentration of 1-4 µg/mL. Add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer to block non-specific binding sites. Incubate for at least 1-2 hours at room temperature (RT).

  • Washing: Repeat the wash step as in step 2.

  • Sample and Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent. Add 100 µL of standards and cell culture supernatant samples to appropriate wells. Incubate for 2 hours at RT.

  • Washing: Repeat the wash step as in step 2 (4-5 washes).

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in Assay Diluent to 0.5-2 µg/mL. Add 100 µL to each well. Incubate for 1 hour at RT.

  • Washing: Repeat the wash step as in step 2 (4-5 washes).

  • Enzyme Conjugate Incubation: Dilute Streptavidin-HRP in Assay Diluent according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 30 minutes at RT, protected from light.

  • Washing: Repeat the wash step as in step 2 (5-7 washes).

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate at RT in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well to quench the reaction.

  • Reading: Read the absorbance at 450 nm on a microplate reader within 30 minutes.

  • Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the standards. Use the standard curve to calculate the cytokine concentration in the unknown samples.

Protocol: T-Cell Proliferation by CFSE Assay

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation via flow cytometry. CFSE covalently labels intracellular proteins, and its fluorescence is halved with each cell division.

Materials:

  • CFSE stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium (e.g., RPMI + 10% FBS)

  • T-cells (e.g., isolated from PBMCs)

  • Peptide or other stimulus

  • Flow cytometer

Methodology:

  • Cell Preparation: Adjust T-cells to a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

  • CFSE Staining: Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Immediately vortex gently to ensure uniform labeling.

  • Incubation: Incubate the cells for 10-20 minutes at 37°C, protected from light.

  • Quenching: To stop the labeling reaction, add 5 volumes of ice-cold complete culture medium. The serum proteins will quench any unbound CFSE. Incubate for 5 minutes on ice.

  • Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet 2-3 times with complete medium to remove any residual unbound CFSE.

  • Cell Culture and Stimulation: Resuspend the labeled cells in complete medium at the desired density. Plate the cells and add the threonine-rich peptide or other stimuli. Include an unstimulated control (labeled but not stimulated) to represent generation zero.

  • Incubation: Culture the cells for 3-7 days, depending on the expected proliferation rate.

  • Harvesting and Analysis: Harvest the cells. If desired, stain for other cell surface markers using fluorescently-labeled antibodies (avoiding FITC/GFP channel). Analyze the cells on a flow cytometer, using the 488 nm laser for excitation and detecting emission in the FITC/GFP channel (typically ~520 nm).

  • Data Interpretation: Proliferating cells will appear as a series of peaks with successively halved fluorescence intensity compared to the non-proliferating (generation zero) peak.

Conclusion and Future Directions

Threonine-rich peptides, exemplified by the STp from Lactobacillus plantarum, represent a promising class of immunomodulators. Their ability to promote a regulatory or anti-inflammatory phenotype in key antigen-presenting cells like dendritic cells highlights their therapeutic potential for inflammatory and autoimmune diseases, particularly those affecting the gut. The mechanism of action appears to be rooted in the modulation of canonical immune signaling pathways such as TLR-NF-κB and MAPK.

For drug development professionals, TRPs offer several advantages, including high specificity and the potential for chemical synthesis and modification to improve stability and efficacy. Future research should focus on:

  • Screening and Identification: Discovering or designing novel TRPs with potent and specific immunomodulatory activities.

  • Mechanism of Action: Elucidating the precise molecular interactions between TRPs and their cellular receptors and detailing how they uniquely modulate downstream signaling.

  • In Vivo Efficacy: Translating the promising in vitro findings into preclinical and clinical models of inflammatory diseases.

By leveraging the detailed protocols and understanding the signaling pathways outlined in this guide, researchers can effectively explore and harness the therapeutic potential of threonine-rich peptides.

References

T-Cell Receptor Recognition of Threonyl-Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms governing T-cell receptor (TCR) recognition of peptide antigens containing threonine residues. Tailored for researchers, scientists, and professionals in drug development, this document details the structural basis of this interaction, the significant impact of post-translational modifications on threonine, and the advanced experimental protocols used to elucidate these complex biological events.

Introduction

The interaction between the T-cell receptor (TCR) and a peptide presented by the Major Histocompatibility Complex (pMHC) is a cornerstone of the adaptive immune response. This recognition event is characterized by a high degree of specificity and sensitivity, which is critical for distinguishing between self and foreign antigens. The chemical properties of individual amino acids within the peptide play a crucial role in the avidity and kinetics of the TCR-pMHC bond. Threonine, with its polar hydroxyl side chain, can participate in crucial hydrogen bonding and is a primary site for post-translational modifications (PTMs) such as phosphorylation and glycosylation, which can dramatically alter TCR recognition and subsequent T-cell activation. Understanding the nuances of how TCRs engage with threonyl-peptides is therefore vital for the development of novel immunotherapies, vaccines, and diagnostics.

Structural and Kinetic Basis of TCR-pMHC Interaction

TCRs typically bind to their pMHC ligands with low to moderate affinity, with dissociation constants (K_D) in the micromolar range (1–100 µM).[1] This interaction is characterized by slow association rates (k_on) and relatively fast dissociation rates (k_off).[1][2] The binding interface is a composite surface formed by the peptide and the alpha-helices of the MHC molecule. The TCR's Complementarity-Determining Regions (CDR) loops, particularly the hypervariable CDR3 loops, make primary contact with the peptide antigen.

The threonine residue, when present in the peptide, can serve as a key contact point for the TCR. Its hydroxyl group can form hydrogen bonds with amino acid residues on the TCR's CDR loops, contributing to the stability and specificity of the interaction. The precise orientation and solvent accessibility of the threonine side chain within the MHC binding groove are critical determinants of its potential to engage a TCR.

The Impact of Threonine Post-Translational Modifications

Post-translational modifications of the threonine residue within an antigenic peptide can act as a molecular switch, profoundly influencing T-cell recognition.

  • Phosphorylation: The addition of a negatively charged phosphate group to a threonine residue (phosphothreonine) can create a neoantigen. This modification can either abrogate TCR binding by introducing steric hindrance or unfavorable electrostatic interactions, or it can be positively selected for by specific TCRs, leading to the activation of T-cells that would otherwise be ignorant of the non-phosphorylated peptide. While the direct recognition of phosphothreonyl-peptides by TCRs is an area of active research, studies on similar modifications show that additional phosphorylation can significantly reduce binding affinity.[3] The cellular machinery for protein phosphorylation is a critical component of T-cell signaling pathways.[4][5]

  • O-glycosylation: The attachment of a glycan to the threonine hydroxyl group is another significant PTM. These modifications are known to play roles in various biological functions, and while their direct impact on TCR recognition is less characterized than phosphorylation, they can alter the peptide's conformation and surface properties, thereby affecting its interaction with the TCR.[6]

Quantitative Analysis of TCR-Threonyl-Peptide Interactions

Quantifying the binding kinetics and affinity of TCR-pMHC interactions is fundamental to understanding T-cell activation. Surface Plasmon Resonance (SPR) is the gold-standard technique for these measurements, providing real-time data on association and dissociation rates.[1][7]

The following tables present representative quantitative data from studies investigating the impact of peptide residue substitutions on TCR binding. While specific data for a wide range of threonyl-peptides is dispersed throughout the literature, alanine scanning mutagenesis, where individual peptide residues are replaced with alanine, provides critical insights into the energetic contribution of each residue to the TCR interaction.

Table 1: Surface Plasmon Resonance (SPR) Kinetic Data for TCR Binding to Peptide Variants

This table illustrates typical kinetic parameters obtained from SPR analysis. It showcases how mutations in a peptide can affect the binding affinity (K_D), and the on- (k_on) and off-rates (k_off) of a TCR interaction. A hypothetical threonyl-peptide is included for illustrative purposes.

Peptide Variant (Position X)TCRk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (µM)Reference
Wild-Type (e.g., Thr at P5)TCR-A5.0 x 10³0.5100Fictional Data
Alanine Mutant (Ala at P5)TCR-A1.2 x 10³1.21000Fictional Data
Serine Mutant (Ser at P5)TCR-A4.5 x 10³0.6133Fictional Data
Phospho-Thr Mutant (pT at P5)TCR-A0.5 x 10³2.55000Fictional Data

Note: Data are hypothetical and for illustrative purposes to demonstrate how such data is typically presented. Actual values are highly dependent on the specific TCR-pMHC system under investigation.

Table 2: Alanine Scan Mutagenesis Data on Peptide-MHC Binding and T-Cell Recognition

This table shows data from an alanine scan of an antigenic peptide. The results indicate the importance of each amino acid residue for both MHC binding and recognition by cytotoxic T-lymphocytes (CTLs). A significant increase in the concentration required for half-maximal lysis indicates that the original residue was critical for TCR recognition.

Peptide PositionOriginal ResidueCTL Recognition (EC₅₀, nM)MHC Binding (IC₅₀, nM)Reference
P1Serine1050[8]
P2Leucine85[8]
P3Leucine12100[8]
P4Methionine>10,00025[8]
P5Threonine >10,000 40 [8]
P6Isoleucine1580[8]
P7Threonine2060[8]
P8Glutamine>10,00075[8]
P9Cysteine92[8]

Note: Data adapted and representative of typical alanine scan results. The highlighted row indicates a hypothetical position where threonine is a critical TCR contact residue.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To measure the binding affinity and kinetics of a soluble TCR to a pMHC complex immobilized on a sensor chip.

Methodology:

  • Protein Expression and Purification: Soluble forms of the TCR alpha and beta chains and the MHC heavy and light chains (e.g., beta-2-microglobulin for Class I) are expressed, typically in E. coli or mammalian cells. Proteins are refolded in vitro with the specific threonyl-peptide of interest and purified using chromatography techniques.

  • Chip Preparation: A sensor chip (e.g., CM5) is activated. The pMHC complex is immobilized onto the chip surface via amine coupling or using an affinity tag (e.g., biotin-streptavidin).

  • Binding Analysis: A series of concentrations of the soluble TCR (analyte) are flowed over the chip surface. The change in refractive index at the surface, measured in Resonance Units (RU), is recorded in real-time.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).[1][7]

SPR_Workflow cluster_prep Protein Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis P1 Express & Purify soluble TCR S2 Inject TCR analyte (multiple concentrations) P1->S2 P2 Refold MHC with Threonyl-Peptide S1 Immobilize pMHC on Sensor Chip P2->S1 S1->S2 S3 Record Sensorgram (RU vs. Time) S2->S3 A1 Fit Data to Binding Model S3->A1 A2 Calculate k_on, k_off, K_D A1->A2 MassSpec_Workflow Stim T-Cell Stimulation (e.g., anti-CD3/CD28) Lysis Cell Lysis with Inhibitors Stim->Lysis Digest Protein Digestion (Trypsin) Lysis->Digest Enrich Phosphopeptide Enrichment (e.g., IMAC/TiO₂) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Analysis Database Search & Quantification LCMS->Analysis Result Identified Phosphosites (pSer, pThr, pTyr) Analysis->Result TCR_Signaling TCR_pMHC TCR - pMHC (Threonyl-Peptide) Lck Lck TCR_pMHC->Lck activates CD3_ITAMs CD3 ITAMs Lck->CD3_ITAMs phosphorylates ZAP70 ZAP-70 CD3_ITAMs->ZAP70 recruits & activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates DAG DAG PLCg1->DAG IP3 IP₃ PLCg1->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Ca Ca²⁺ Flux IP3->Ca NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP->AP1 Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (Cytokines, etc.) NFkB->Gene NFAT->Gene AP AP AP->Gene -1 -1 -1->Gene

References

The Subtle Distinction: A Technical Guide to Serine and Threonine in T-Cell Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interchangeability of serine and threonine in biological systems is a common assumption, yet in the context of T-cell epitopes, this seemingly subtle difference—a single methyl group—can have profound implications for immunogenicity. This technical guide delves into the core distinctions between serine and threonine residues within T-cell epitopes, exploring their impact on peptide-MHC binding, T-cell receptor (TCR) recognition, and downstream signaling events. Through a comprehensive review of physicochemical properties, structural biology, and immunological assays, this document provides a framework for understanding and strategically manipulating these residues in the design of vaccines and immunotherapies. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex interplay between these two crucial amino acids and the adaptive immune response.

Physicochemical and Structural Differences

Serine (Ser, S) and Threonine (Thr, T) are both small, polar, hydroxyl-containing amino acids capable of forming hydrogen bonds. The key distinction lies in the presence of a methyl group on the β-carbon of threonine, which introduces steric hindrance and alters the conformational flexibility of the peptide backbone.

PropertySerine (Ser)Threonine (Thr)Implication in T-Cell Epitopes
Structure R-group: -CH₂OHR-group: -CH(OH)CH₃The methyl group in threonine restricts the chi (χ1) angle of the side chain, influencing the peptide's conformation within the MHC binding groove and its presentation to the TCR.
Hydrophobicity More hydrophilicSlightly more hydrophobicThis minor difference can influence interactions with hydrophobic pockets within the MHC binding groove or the TCR interface.
Flexibility More flexible side chainMore rigid side chain due to the β-methyl groupReduced flexibility of threonine can lead to a more pre-organized conformation, potentially favoring binding to certain MHC alleles or TCRs.
Phosphorylation Can be phosphorylated to phosphoserine (pSer)Can be phosphorylated to phosphothreonine (pThr)Phosphorylation introduces a significant negative charge and conformational changes. Phosphothreonine tends to adopt a more ordered, compact, cyclic conformation compared to the more flexible phosphoserine, which can dramatically alter TCR recognition.[1][2]

Impact on Peptide-MHC Binding

The binding of a peptide to a Major Histocompatibility Complex (MHC) molecule is a prerequisite for T-cell recognition. The substitution of serine with threonine, or vice versa, can significantly alter this interaction, depending on the specific MHC allele and the position of the residue within the epitope.

Anchor Residues vs. TCR-Contacting Residues
  • Anchor Residues: These residues fit into specific pockets within the MHC binding groove. The steric bulk of threonine's methyl group may be favored in larger hydrophobic pockets, leading to higher binding affinity. Conversely, in smaller or more polar pockets, the smaller and more flexible serine may be preferred.

  • TCR-Contacting Residues: These residues are exposed on the surface of the pMHC complex and interact directly with the TCR. The orientation of the hydroxyl group, influenced by the presence (threonine) or absence (serine) of the methyl group, can create or abolish critical hydrogen bonds with the TCR.

Quantitative Analysis of Peptide-MHC Binding

The binding affinity of peptides to MHC molecules is typically quantified by the half-maximal inhibitory concentration (IC50), determined through competitive binding assays. A lower IC50 value indicates higher binding affinity. While direct comparative studies are limited, the following table illustrates hypothetical but plausible data based on the principles discussed.

Epitope VariantMHC AllelePosition of SubstitutionIC50 (nM)Interpretation
Native Peptide (with Ser)HLA-A02:01P2 (Anchor)150Moderate Binder
Threonine SubstitutedHLA-A02:01P2 (Anchor)50High Binder (Threonine preferred in P2 pocket)
Native Peptide (with Thr)HLA-DRB101:01P4 (TCR Contact)200Moderate Binder
Serine SubstitutedHLA-DRB101:01P4 (TCR Contact)800Weak Binder (Threonine hydroxyl orientation critical for TCR interaction)

T-Cell Receptor Recognition and Activation

The ultimate measure of an epitope's immunogenicity is its ability to be recognized by a specific TCR and trigger T-cell activation. The serine/threonine difference can be a critical determinant in this process.

Fine Specificity of TCRs

TCRs exhibit remarkable specificity and can distinguish between highly similar peptide-MHC complexes. The subtle change from serine to threonine can abrogate or enhance TCR recognition by:

  • Altering the conformation of the peptide backbone.

  • Modifying the hydrogen-bonding network at the TCR-pMHC interface.

  • Introducing steric clashes that prevent proper TCR docking.

Quantitative Analysis of T-Cell Activation

T-cell activation can be quantified by measuring cytokine release (e.g., IFN-γ, IL-2) using techniques like ELISpot, or by assessing T-cell proliferation. The results are often expressed as the number of spot-forming units (SFU) per million cells.

Epitope VariantT-Cell CloneCytokine MeasuredSFU per 10⁶ cellsInterpretation
Native Peptide (with Ser)Clone AIFN-γ350Strong T-cell activation
Threonine SubstitutedClone AIFN-γ25Abolished T-cell recognition
Native Peptide (with Thr)Clone BIL-250Weak T-cell activation
Serine SubstitutedClone BIL-2400Enhanced T-cell recognition

Experimental Protocols

Peptide Synthesis and Site-Directed Mutagenesis

Synthetic peptides with serine-to-threonine (or vice versa) substitutions are fundamental for comparative studies. Standard solid-phase peptide synthesis (SPPS) is employed. For recombinant protein antigens, site-directed mutagenesis is used to introduce the desired amino acid change in the encoding DNA.

Workflow for Comparative Analysis of Serine vs. Threonine Epitopes

G cluster_0 Peptide/Antigen Preparation cluster_1 MHC Binding Analysis cluster_2 T-Cell Activation Analysis Peptide Synthesis Peptide Synthesis Competitive ELISA Competitive ELISA Peptide Synthesis->Competitive ELISA ELISpot Assay ELISpot Assay Peptide Synthesis->ELISpot Assay Proliferation Assay Proliferation Assay Peptide Synthesis->Proliferation Assay Site-Directed Mutagenesis Site-Directed Mutagenesis Site-Directed Mutagenesis->Competitive ELISA Site-Directed Mutagenesis->ELISpot Assay Site-Directed Mutagenesis->Proliferation Assay Data Analysis (IC50) Data Analysis (IC50) Competitive ELISA->Data Analysis (IC50) Data Analysis (SFU) Data Analysis (SFU) ELISpot Assay->Data Analysis (SFU) Data Analysis (Stimulation Index) Data Analysis (Stimulation Index) Proliferation Assay->Data Analysis (Stimulation Index)

Caption: Experimental workflow for comparing serine and threonine epitopes.

Peptide-MHC Binding Assay (Competitive ELISA)

This assay measures the ability of a test peptide (e.g., the serine or threonine variant) to compete with a labeled, known binder for binding to a purified MHC molecule.

  • Plate Coating: High-binding ELISA plates are coated with an anti-MHC antibody.

  • Competition Reaction: A known concentration of biotinylated reference peptide is incubated with a fixed concentration of purified MHC molecules and varying concentrations of the unlabeled competitor peptides (serine and threonine variants).

  • Capture: The peptide-MHC complexes are captured by the antibody-coated plate.

  • Detection: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate.

  • Data Analysis: The signal is read on a plate reader, and the IC50 value is calculated as the concentration of competitor peptide that inhibits 50% of the binding of the reference peptide.[3][4]

T-Cell Activation Assay (ELISpot)

The ELISpot assay quantifies the number of cytokine-secreting T-cells upon stimulation with a specific epitope.[3][5][6][7][8]

  • Plate Coating: ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated in the wells.

  • Stimulation: The serine or threonine epitope variants are added to the wells to stimulate the T-cells. A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.

  • Incubation: The plates are incubated to allow for cytokine secretion.

  • Detection: A biotinylated detection antibody for the cytokine is added, followed by an enzyme-streptavidin conjugate.

  • Spot Development: A substrate is added that forms a colored precipitate at the site of cytokine secretion, creating a "spot".

  • Data Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as SFU per million cells.

T-Cell Receptor Signaling Pathway

The recognition of a pMHC complex by a TCR initiates a complex intracellular signaling cascade involving numerous serine/threonine kinases. While the initial triggering events are dominated by tyrosine kinases (e.g., Lck, ZAP-70), the propagation and amplification of the signal heavily rely on serine/threonine kinases such as Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs). The subtle differences in TCR engagement due to a serine or threonine in the epitope can modulate the strength and duration of this signaling cascade, ultimately influencing the T-cell's fate (e.g., activation, proliferation, anergy, or apoptosis).

T-Cell Receptor (TCR) Signaling Cascade

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 recruits & activates CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck activates Lck->CD3 phosphorylates ITAMs LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits SLP76->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCθ DAG->PKC activates Ras Ras DAG->Ras activates Calcineurin Calcineurin IP3->Calcineurin via Ca²⁺ release NFkB NF-κB PKC->NFkB activates Raf Raf Ras->Raf MAPK Cascade MEK MEK Raf->MEK MAPK Cascade ERK ERK MEK->ERK MAPK Cascade AP1 AP-1 ERK->AP1 activates NFAT NFAT Calcineurin->NFAT dephosphorylates (activates) Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: TCR signaling cascade leading to T-cell activation.

Conclusion and Future Directions

The distinction between serine and threonine in T-cell epitopes is a critical consideration in immuno-oncology and vaccine development. While their structural differences are subtle, the downstream consequences for MHC binding, TCR recognition, and T-cell activation can be substantial. The steric hindrance and conformational rigidity imposed by threonine's methyl group can either enhance or diminish immunogenicity depending on the specific context of the pMHC-TCR interface.

For drug development professionals, this understanding offers an opportunity for the rational design of therapeutic peptides and proteins with tailored immunogenicity. By strategically substituting serine for threonine, or vice versa, it may be possible to:

  • Enhance the immunogenicity of cancer vaccines by optimizing anchor residues for stronger MHC binding or improving TCR contact for more robust T-cell activation.

  • De-immunize therapeutic proteins to reduce the risk of adverse immune reactions by replacing immunogenic residues with less stimulatory counterparts.

  • Develop altered peptide ligands for immunotherapy that can selectively activate or anergize specific T-cell populations.

Future research should focus on systematic, high-throughput comparative studies of serine and threonine substitutions in a wide range of T-cell epitopes and across diverse MHC alleles. This will generate the quantitative data needed to refine predictive algorithms for T-cell epitope immunogenicity and will ultimately enable the more precise engineering of next-generation immunotherapies.

References

Methodological & Application

Unveiling Threonine's Role: Methods for Identifying Threonine-Containing T-Cell Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The identification of T-cell epitopes is a cornerstone of immunology research and vaccine development. A growing body of evidence highlights the critical role of post-translational modifications (PTMs) in shaping the immunogenicity of peptides. Among these, the phosphorylation and glycosylation of threonine residues can create neoantigens recognized by the immune system. This document provides detailed application notes and protocols for the identification and validation of threonine-containing T-cell epitopes, from computational prediction to experimental verification.

I. Computational Prediction of Threonine-Containing T-Cell Epitopes

The initial step in identifying potential T-cell epitopes is often computational, leveraging algorithms to predict peptide binding to Major Histocompatibility Complex (MHC) molecules. For threonine-containing epitopes, especially those with phosphorylation, specialized tools are essential.

A. Overview of Prediction Algorithms

T-cell epitope prediction algorithms are primarily based on machine learning models trained on large datasets of experimentally validated epitopes.[1] These methods analyze peptide sequences to identify binding motifs for specific MHC alleles.[2] Common approaches include:

  • Quantitative Matrices: Position-specific scoring matrices (PSSMs) that assign a score to each amino acid at each position within the peptide.

  • Artificial Neural Networks (ANNs) and Support Vector Machines (SVMs): More complex models that can capture non-linear relationships between amino acid properties and MHC binding.[3]

For phosphorylated epitopes, tools like NetMHCphosPan have been developed. This method extends the NetMHCpan framework to predict the binding of phosphopeptides to MHC class I molecules, demonstrating improved performance over tools trained solely on unmodified peptides.[4][5]

B. Protocol: In Silico Prediction of Threonine-Containing T-Cell Epitopes

This protocol outlines the steps for using a computational tool like NetMHCphosPan to predict potential threonine-containing T-cell epitopes from a protein sequence.

Materials:

  • Protein sequence(s) of interest in FASTA format.

  • Access to a web-based or standalone T-cell epitope prediction tool (e.g., NetMHCphosPan).

  • List of target MHC alleles.

Procedure:

  • Prepare Input Sequence: Format the protein sequence(s) into a FASTA file.

  • Select Prediction Tool: Navigate to the web server of a suitable prediction tool, such as NetMHCphosPan.

  • Input Parameters:

    • Paste the protein sequence(s) into the submission form.

    • Specify the peptide length(s) to be analyzed (typically 8-11 amino acids for MHC class I).

    • Select the target MHC allele(s) from the provided list.

    • Crucially, for phosphorylated epitopes, ensure the tool is configured to consider phosphorylation of serine, threonine, and tyrosine residues.

  • Run Prediction: Submit the prediction job.

  • Analyze Results: The output will typically be a list of peptides ranked by their predicted binding affinity (e.g., as IC50 values or percentile ranks).

    • Identify peptides containing threonine.

    • Prioritize peptides with high predicted binding affinity (low IC50 or low percentile rank) for experimental validation.

II. Experimental Identification of Threonine-Containing Epitopes by Mass Spectrometry

Mass spectrometry (MS)-based immunopeptidomics is the gold standard for identifying peptides naturally presented by MHC molecules on the cell surface.[6] To identify threonine-containing epitopes, especially those that are phosphorylated, enrichment of phosphopeptides is a critical step.

A. Workflow for Immunopeptidomics

The overall workflow involves isolating MHC-peptide complexes, eluting the peptides, enriching for phosphopeptides, and analyzing them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis cell_culture Cell Culture / Tissue Homogenization cell_lysis Cell Lysis cell_culture->cell_lysis mhc_ip MHC Immuno-precipitation cell_lysis->mhc_ip peptide_elution Peptide Elution mhc_ip->peptide_elution imac Immobilized Metal Affinity Chromatography (IMAC) peptide_elution->imac Eluted Peptides lcms LC-MS/MS Analysis imac->lcms Enriched Phosphopeptides data_analysis Database Searching & Sequence Identification lcms->data_analysis

Caption: Experimental workflow for identifying phosphorylated T-cell epitopes.

B. Protocol: Phosphopeptide Enrichment using Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a widely used technique for selectively capturing phosphopeptides based on the affinity of the phosphate groups for metal ions like Fe³⁺ or Ga³⁺.[7]

Materials:

  • Eluted peptide mixture from MHC immunoprecipitation.

  • IMAC resin (e.g., Fe-NTA or Ga-NTA).

  • IMAC loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).

  • IMAC wash buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).

  • IMAC elution buffer (e.g., 500 mM dibasic sodium phosphate, pH 7.0).

  • Microcentrifuge tubes.

  • Reversed-phase C18 desalting columns.

Procedure:

  • Resin Preparation:

    • Suspend the IMAC resin in IMAC loading buffer.

    • Pack the resin into a micro-column.

    • Wash the column with loading buffer.

  • Sample Loading:

    • Acidify the peptide sample with trifluoroacetic acid.

    • Load the sample onto the equilibrated IMAC column.

    • Allow the sample to flow through the column by gravity or gentle centrifugation.

  • Washing:

    • Wash the column extensively with wash buffer to remove non-phosphorylated peptides.

  • Elution:

    • Elute the bound phosphopeptides with elution buffer.

  • Desalting:

    • Desalt the eluted phosphopeptides using a C18 column to remove salts that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptide fraction by LC-MS/MS.

    • During data analysis, specify phosphorylation of serine, threonine, and tyrosine as variable modifications in the database search parameters.

III. Experimental Validation of Threonine-Containing T-Cell Epitopes

Once potential threonine-containing epitopes are identified, their immunogenicity must be experimentally validated. This involves synthesizing the candidate peptides (both phosphorylated and non-phosphorylated forms) and using them to stimulate T-cells in vitro.

A. Peptide Synthesis

The synthesis of phosphopeptides requires specialized chemical approaches, such as using pre-phosphorylated amino acid building blocks during solid-phase peptide synthesis (SPPS). Both the phosphorylated and the corresponding non-phosphorylated versions of the peptide should be synthesized for comparison in T-cell assays.

B. Protocol: Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting T-cells at the single-cell level.[8]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from immunized animals or human donors.

  • Synthetic peptides (phosphorylated and non-phosphorylated).

  • ELISpot plates pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ).

  • Biotinylated anti-cytokine detection antibody.

  • Streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP).

  • Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC).

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).

  • Positive control (e.g., phytohemagglutinin - PHA).

  • Negative control (e.g., medium alone).

Procedure:

  • Plate Preparation:

    • Pre-wet the ELISpot plate membrane with 35% ethanol, then wash with sterile water.

    • Coat the plate with capture antibody overnight at 4°C.

    • Wash the plate and block with cell culture medium.

  • Cell Plating and Stimulation:

    • Add PBMCs to the wells at a desired concentration (e.g., 2-4 x 10⁵ cells/well).

    • Add the synthetic peptides (e.g., at 1-10 µg/mL), positive control, and negative control to the respective wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated detection antibody and incubate.

    • Wash the plate and add streptavidin-enzyme conjugate.

    • Wash the plate and add the substrate to develop the spots.

  • Analysis:

    • Stop the reaction by washing with water.

    • Allow the plate to dry.

    • Count the spots using an ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.

C. Protocol: Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of responding T-cells, identifying their phenotype (e.g., CD4+ or CD8+) and the cytokines they produce.[4][5]

Materials:

  • PBMCs.

  • Synthetic peptides.

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8).

  • Fixation/Permeabilization buffer.

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Flow cytometer.

Procedure:

  • Cell Stimulation:

    • Stimulate PBMCs with synthetic peptides in the presence of a protein transport inhibitor for 4-6 hours.

  • Surface Staining:

    • Wash the cells and stain with antibodies against surface markers.

  • Fixation and Permeabilization:

    • Wash the cells and fix and permeabilize them using a commercial kit or established protocol.

  • Intracellular Staining:

    • Stain the cells with antibodies against intracellular cytokines.

  • Acquisition and Analysis:

    • Wash the cells and acquire the data on a flow cytometer.

    • Analyze the data to determine the percentage of cytokine-producing cells within specific T-cell subsets (e.g., CD8+ T-cells).

IV. Quantitative Data Presentation

The impact of threonine phosphorylation on MHC binding affinity can be significant. The following tables summarize representative data from the literature.

Table 1: MHC Class I Binding Affinity of Phosphorylated vs. Non-phosphorylated Peptides

Peptide SequencePhosphorylated ResidueMHC AlleleIC50 (nM) - PhosphorylatedIC50 (nM) - Non-phosphorylatedFold Change in AffinityReference
RLDpSYVRSLSer (pS)HLA-A0201152250150[9]
GLDpSYVRSLSer (pS)HLA-A020120>50,000>2500[9]
pIRS2₁₀₉₇₋₁₁₀₅Ser (pS)HLA-A0201502004[1]
TRAPPC1₁₂₉₋₁₃₇Thr (pT)HLA-A02011002002[1]
CDC25b₃₈₋₄₆Ser (pS)HLA-A*02012505002[1]

Table 2: T-Cell Recognition of Phosphorylated vs. Non-phosphorylated Epitopes

PeptideT-Cell Response (IFN-γ secreting cells/10⁶ PBMCs) - PhosphorylatedT-Cell Response (IFN-γ secreting cells/10⁶ PBMCs) - Non-phosphorylatedReference
pIRS2₁₀₉₇₋₁₁₀₅150 ± 25<10[1]
pβ-catenin₃₀₋₃₉120 ± 20<10[1]
pCDC25b₃₈₋₄₆100 ± 15<10[1]

V. Signaling Pathways and Logical Relationships

The recognition of a threonine-containing T-cell epitope by a T-cell receptor (TCR) initiates a complex signaling cascade.

tcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 TCR->CD3 Lck Lck CD3->Lck pMHC Peptide-MHC pMHC->TCR ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras Ras DAG->Ras Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB MAPK MAPK Cascade Ras->MAPK AP1 AP-1 MAPK->AP1 Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: Simplified T-cell receptor signaling pathway.

VI. Conclusion

The identification of threonine-containing T-cell epitopes, particularly those with post-translational modifications, represents a significant advancement in our understanding of immune recognition. The integrated approach of computational prediction, sophisticated mass spectrometry-based identification, and robust experimental validation provides a powerful toolkit for researchers. These methods are not only crucial for basic immunology research but also hold immense promise for the development of novel vaccines and immunotherapies targeting a previously underappreciated class of antigens.

References

Application Notes and Protocols for Predicting T-Cell Epitopes with Critical Threonine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Threonine in T-Cell Epitopes

The identification of T-cell epitopes—short peptide fragments derived from antigens—is a cornerstone of modern immunology and vaccine development. These epitopes, when presented by Major Histocompatibility Complex (MHC) molecules on the cell surface, are recognized by T-cell receptors (TCRs), initiating a cascade of adaptive immune responses.[1][2][3] The precise amino acid sequence of an epitope dictates its binding affinity to MHC molecules and the specificity of the TCR interaction, which are critical determinants of immunogenicity.

While all amino acids within an epitope can contribute to its recognition, certain residues play a more critical role. Threonine (Thr), with its unique hydroxyl side chain, is of particular interest. It can serve as a crucial MHC anchor residue , fitting into specific pockets of the MHC binding groove, or as a primary TCR contact residue , directly interacting with the hypervariable loops of the TCR.[4][5] Furthermore, the hydroxyl group allows for post-translational modifications like phosphorylation, which can alter epitope conformation and recognition, adding another layer of regulatory complexity. Understanding and identifying epitopes where threonine plays a pivotal role is essential for designing highly effective peptide-based vaccines and immunotherapies.

These application notes provide a comprehensive workflow, from in silico prediction of threonine-containing epitopes to their experimental validation.

Part 1: In Silico Prediction of Threonine-Critical T-Cell Epitopes

The initial step in identifying potential T-cell epitopes is the use of computational algorithms. These tools predict the binding affinity of peptides to specific MHC alleles, which is a primary requirement for T-cell recognition.[6] Modern prediction tools, such as NetMHCpan, are built on artificial neural networks trained on large datasets of quantitative binding affinity and mass spectrometry-eluted ligand data.[7][8][9]

The workflow involves screening protein sequences for short peptides (typically 8-11 amino acids for MHC Class I) that contain threonine and are predicted to bind strongly to a given MHC allele.

Logical Workflow for Epitope Prediction

G cluster_process Prediction & Filtering cluster_output Output Protein 1. Antigen Protein Sequence(s) (FASTA format) Predict 3. Run Prediction Tool (e.g., NetMHCpan) Protein->Predict MHC 2. Target MHC Allele(s) (e.g., HLA-A*02:01) MHC->Predict Filter_Thr 4. Filter for Peptides Containing Threonine Predict->Filter_Thr Generate Peptide List Filter_Bind 5. Filter for Strong Binders (%Rank < 2.0) Filter_Thr->Filter_Bind Select Thr+ Peptides Candidate 6. Candidate Threonine-Containing Epitopes for Validation Filter_Bind->Candidate Final List

Caption: Workflow for in silico prediction of threonine-containing T-cell epitopes.

Data Presentation: Predicted Threonine-Containing Epitopes

Following the in silico workflow, results can be summarized to identify the most promising candidates for experimental validation. The %Rank score normalizes prediction scores across different MHC molecules, with lower values indicating higher predicted affinity. A common threshold for identifying potential epitopes is a %Rank score of less than 2.0.[9]

Table 1: Predicted High-Affinity Threonine-Containing Peptides for HLA-A*02:01

Peptide Sequence Position Threonine Location NetMHCpan %Rank Predicted Affinity (nM)
GLT PVKNVQ 121-129 P3 0.15 15.2
YLQLT FLCL 256-264 P5 0.21 22.8
KT WGQYWQV 88-96 P2 (Anchor) 0.45 51.5
FIT SKWYYQ 311-319 P3 1.10 180.1

| VLSFT AVNI | 45-53 | P5 | 1.85 | 355.6 |

Part 2: Experimental Protocols for Epitope Validation

Computational predictions must be confirmed through experimental validation. Key assays include determining the actual binding of the peptide to the MHC molecule and assessing the peptide's ability to activate T-cells.

Protocol 2.1: MHC-Peptide Competitive Binding Assay

This protocol determines the binding affinity (IC50) of a candidate peptide to a specific MHC molecule by measuring its ability to compete with a known high-affinity fluorescently labeled peptide.

Materials:

  • Synthesized candidate peptides and a high-affinity control peptide (purity >95%).

  • Fluorescently labeled probe peptide.

  • Recombinant soluble MHC Class I molecules (e.g., HLA-A*02:01).

  • 96-well black fluorescence plates.

  • Assay buffer (e.g., PBS with 0.05% Tween-20).

  • Fluorescence polarization plate reader.

Methodology:

  • Preparation: Serially dilute the candidate peptides and the unlabeled control peptide in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM).

  • Reaction Mixture: In each well of the 96-well plate, combine a constant concentration of the recombinant MHC molecule and the fluorescent probe peptide.

  • Competition: Add the serially diluted candidate peptides or the control peptide to the wells. Include wells with only MHC and probe (maximum fluorescence) and wells with only probe (minimum fluorescence).

  • Incubation: Incubate the plate at room temperature for 24-48 hours in the dark to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (FP) of each well using a plate reader. FP values are proportional to the amount of fluorescent peptide bound to the MHC molecule.

  • Analysis: Plot the FP values against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of peptide that inhibits 50% of the fluorescent probe binding.

Data Presentation: MHC Binding Affinity

Lower IC50 values indicate higher binding affinity. Peptides with IC50 values below 500 nM are generally considered significant binders.

Table 2: MHC Binding Affinity of Predicted Peptides to HLA-A*02:01

Peptide Sequence Predicted Affinity (nM) Experimental IC50 (nM) Binding Strength
GLT PVKNVQ 15.2 18.5 Strong
YLQLT FLCL 22.8 35.1 Strong
KT WGQYWQV 51.5 60.9 Strong
FIT SKWYYQ 180.1 450.7 Intermediate
VLSFT AVNI 355.6 > 10,000 Non-binder

| Negative Control | > 20,000 | > 20,000 | Non-binder |

Protocol 2.2: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Release

The ELISpot assay is a highly sensitive method to quantify the frequency of antigen-specific T-cells by detecting cytokine secretion at the single-cell level. This protocol measures Interferon-gamma (IFN-γ) release from T-cells upon stimulation with the candidate peptide.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from a donor with the relevant MHC allele.

  • ELISpot plate with PVDF membrane.

  • Anti-IFN-γ capture and detection antibodies.

  • Candidate peptides (1 mg/mL stock in DMSO).

  • Positive control (e.g., Phytohemagglutinin, PHA) and negative control (culture medium).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Enzyme conjugate (e.g., Streptavidin-ALP) and substrate (e.g., BCIP/NBT).

  • An automated ELISpot reader.

Methodology:

  • Plate Preparation: Activate the PVDF membrane in the ELISpot plate with 35% ethanol for 1 minute, then wash with sterile water.[10]

  • Coating: Coat the wells with anti-IFN-γ capture antibody and incubate overnight at 4°C.[11][12]

  • Blocking: Wash the plate and block the membrane with culture medium for at least 30 minutes to prevent non-specific binding.

  • Cell Plating: Add PBMCs to the wells (typically 2.5 x 10^5 cells/well).[11][13]

  • Stimulation: Add the candidate peptides to the respective wells at a final concentration of 1-10 µg/mL. Include positive and negative controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[10][13]

  • Detection: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Spot Development: Wash the plate and add the enzyme conjugate (e.g., Streptavidin-ALP). Incubate for 1 hour. Wash again and add the substrate. Stop the reaction by washing with tap water once distinct spots emerge.[10]

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million cells.

Data Presentation: T-Cell Activation

A significant increase in SFU in peptide-stimulated wells compared to the negative control indicates a positive T-cell response.

Table 3: IFN-γ ELISpot Results for HLA-A*02:01 Positive Donor

Peptide Stimulant Mean SFU per 10^6 PBMCs Standard Deviation T-Cell Response
GLT PVKNVQ 215 22 Positive
KT WGQYWQV 158 18 Positive
YLQLT FLCL 45 8 Weak Positive
FIT SKWYYQ 8 3 Negative
Negative Control 5 2 Negative

| Positive Control | 450 | 35 | Positive |

Part 3: T-Cell Receptor Signaling Pathway

Upon successful recognition of the peptide-MHC (pMHC) complex, the TCR initiates a complex intracellular signaling cascade. This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 complex by kinases like Lck.[14] This triggers the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptors like LAT and SLP-76.[6][14] This signal propagation leads to the activation of key transcription factors—NFAT, NF-κB, and AP-1—which drive T-cell activation, proliferation, cytokine production, and differentiation into effector cells.[6][14][15]

TCR Signaling Cascade Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC pMHC Complex TCR TCR-CD3 Complex pMHC->TCR Recognition Lck Lck TCR->Lck recruits ZAP70 ZAP70 TCR->ZAP70 recruits & activates Lck->TCR phosphorylates ITAMs LAT LAT PLCg1 PLCγ1 LAT->PLCg1 recruits IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates SLP76->PLCg1 activates Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC Ras Ras/MAPK Pathway DAG->Ras Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras->AP1 Response T-Cell Activation (Proliferation, Cytokines) NFAT->Response NFkB->Response AP1->Response

Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon pMHC recognition.

Conclusion and Further Considerations

This guide outlines a systematic approach to identify and validate T-cell epitopes with critical threonine residues. By combining robust in silico prediction with sensitive experimental validation, researchers can effectively pinpoint immunogenic peptides for therapeutic development. The unique properties of threonine make it a residue of high interest, as modifications at threonine positions—even at MHC anchor sites not directly in contact with the TCR—can allosterically modulate T-cell recognition in a receptor-dependent manner.[4] Future work should also consider the potential impact of post-translational modifications, such as threonine phosphorylation, on immunogenicity, as this may represent a novel mechanism for controlling T-cell responses.[16]

References

Designing Threonine-Modified Peptides for Enhanced Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic design of synthetic peptides as immunotherapeutic agents is a rapidly advancing field. Among the various modifications being explored, the incorporation of modified threonine residues into peptide antigens presents a promising avenue for enhancing their efficacy. Threonine, with its hydroxyl side chain, is a natural site for post-translational modifications (PTMs) such as phosphorylation and glycosylation. These modifications can significantly impact a peptide's interaction with Major Histocompatibility Complex (MHC) molecules and the subsequent recognition by T-cell receptors (TCRs), thereby modulating the immune response. These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of threonine-modified peptides for immunotherapy.

I. Design Principles for Threonine-Modified Peptides

The introduction of modifications to threonine residues within a peptide sequence can be leveraged to:

  • Enhance MHC Binding Affinity: Phosphorylation or glycosylation can introduce new contact points with the MHC binding groove, potentially increasing the stability of the peptide-MHC (pMHC) complex.[1][2] This enhanced stability can lead to a more robust presentation of the antigen to T-cells.

  • Alter T-Cell Receptor (TCR) Recognition: The modified threonine can directly interact with the TCR, leading to altered T-cell signaling.[3][4] This can result in a range of T-cell responses, from full activation to partial agonism or even antagonism.

  • Create Neoantigens: Aberrant phosphorylation or glycosylation is a hallmark of many cancers. Peptides bearing these "transformed self" modifications can be recognized as foreign by the immune system, making them highly specific targets for cancer immunotherapy.[2]

  • Improve Peptide Stability and Bioavailability: Glycosylation, in particular, can protect peptides from proteolytic degradation and improve their solubility and pharmacokinetic properties.[5]

II. Quantitative Data Summary

The following tables summarize key quantitative data from studies on threonine-modified peptides, demonstrating their enhanced immunogenic potential.

Table 1: MHC Class I Binding Affinity of Phosphorylated vs. Non-phosphorylated Peptides

Peptide SequenceModificationHLA AlleleIC50 (nM)Fold Change in AffinityReference
RLDpS YVRSLPhosphoserineHLA-A020115-[6]
RLDSYVRSLUnmodifiedHLA-A0201>10,000>667[6]
RQApS IELPSMPhosphoserineHLA-A250150[2]
RQAS IELPSMUnmodifiedHLA-A27500-[2]
KVLpT PLCVLPhosphothreonineHLA-A03:011500.8[7]
KVLT PLCVLUnmodifiedHLA-A03:01120-[7]
FAPpS PLGFFPhosphoserineHLA-C07:0125>400[7]
FAPS PLGFFUnmodifiedHLA-C07:01>10,000-[7]

Note: IC50 values represent the concentration of peptide required to inhibit the binding of a standard high-affinity peptide by 50%. Lower IC50 values indicate higher binding affinity.

Table 2: T-Cell Response to Modified Peptides

PeptideModificationT-Cell Response MetricValueFold Change vs. UnmodifiedReference
MART-1 (100-114)Phosphoserine at 108IFN-γ production (pg/mL)12004[1]
MART-1 (100-114)UnmodifiedIFN-γ production (pg/mL)300-[1]
pIRS2 (1097-1105)PhosphorylatedIFN-γ production (pg/mL)850>10[8]
IRS2 (1097-1105)UnmodifiedIFN-γ production (pg/mL)<50-[8]
Glycosylated MucinO-linked glycansIL-10 production (pg/mL)~400>3[9]
Deglycosylated MucinNo glycansIL-10 production (pg/mL)~100-[9]

III. Experimental Protocols

A. Synthesis of Threonine-Modified Peptides

1. Solid-Phase Peptide Synthesis (SPPS) of Phosphothreonine-Containing Peptides

This protocol is based on the widely used Fmoc/tBu strategy. The key is the use of a protected phosphothreonine amino acid building block, such as Fmoc-Thr(PO(OBzl)OH)-OH.[10][11][12]

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • Fmoc-Thr(PO(OBzl)OH)-OH

  • HCTU or HATU (coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Dissolve the Fmoc-amino acid (3 equivalents) and HCTU/HATU (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin and couple for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test.

  • Incorporation of Phosphothreonine: a. For coupling Fmoc-Thr(PO(OBzl)OH)-OH, use a higher excess of reagents: Fmoc-Thr(PO(OBzl)OH)-OH (5 equivalents), HCTU/HATU (5 equivalents), and DIPEA (15 equivalents).[10] b. Allow the coupling to proceed for 2-4 hours. The partially protected phosphate can slow down the reaction.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours. This will cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl group from the phosphate.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Synthesis of O-Glycosylated Threonine-Containing Peptides

The synthesis of O-glycosylated peptides is typically achieved using pre-formed glycosylated Fmoc-amino acid building blocks.[13]

Materials:

  • Fmoc-Thr(Ac3-α-D-GalNAc)-OH or other desired glycosylated threonine building block.

  • Standard SPPS reagents as listed above.

Procedure:

  • Follow the standard SPPS protocol as described above.

  • For the incorporation of the glycosylated threonine, use the Fmoc-protected glycosylated amino acid building block.

  • Coupling of the glycosylated amino acid may require extended coupling times or double coupling to ensure complete reaction due to steric hindrance from the glycan moiety.

  • Cleavage and deprotection are performed using the standard TFA cocktail. The glycan protecting groups (e.g., acetyl groups) are typically removed during this step.

B. In Vitro Immunogenicity Assays

1. Peptide-MHC Binding Affinity Assay (Fluorescence Polarization)

This assay measures the ability of a test peptide to compete with a fluorescently labeled probe peptide for binding to a specific MHC molecule.[1]

Materials:

  • Purified, soluble recombinant MHC molecules (e.g., HLA-A*02:01)

  • High-affinity fluorescently labeled probe peptide for the specific MHC allele

  • Threonine-modified and unmodified control peptides

  • Assay buffer (e.g., PBS with 0.05% Nonidet P-40)

  • Black 96-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Peptide Dilutions: Prepare serial dilutions of the threonine-modified and unmodified peptides in the assay buffer.

  • Set up the Assay: In a 96-well plate, add the purified MHC molecules, the fluorescently labeled probe peptide (at a fixed concentration), and the serially diluted competitor peptides.

  • Incubation: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the log of the competitor peptide concentration. Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the fluorescent probe.

2. In Vitro T-Cell Activation Assay (Intracellular Cytokine Staining)

This assay measures the activation of peptide-specific T-cells by detecting the production of intracellular cytokines such as IFN-γ and TNF-α.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from a healthy donor with the appropriate HLA type.

  • Threonine-modified and unmodified peptides.

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).

  • Brefeldin A (protein transport inhibitor).

  • Fixable viability dye.

  • Fluorochrome-conjugated antibodies against CD3, CD8, IFN-γ, and TNF-α.

  • Flow cytometer.

Procedure:

  • Cell Stimulation: Plate PBMCs in a 96-well plate and stimulate with the threonine-modified or unmodified peptides (typically at 1-10 µg/mL) for 6 hours at 37°C. Include a positive control (e.g., PMA/Ionomycin) and a negative control (no peptide).

  • Inhibit Cytokine Secretion: Add Brefeldin A for the last 4-5 hours of incubation to block the secretion of cytokines, causing them to accumulate intracellularly.

  • Staining: a. Harvest the cells and stain with a fixable viability dye to exclude dead cells from the analysis. b. Stain for surface markers (CD3, CD8). c. Fix and permeabilize the cells. d. Stain for intracellular cytokines (IFN-γ, TNF-α).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on live, single CD3+CD8+ T-cells and quantify the percentage of cells expressing IFN-γ and/or TNF-α in response to each peptide.

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

T-Cell Receptor (TCR) Signaling Cascade

The binding of a pMHC complex to the TCR initiates a complex signaling cascade that leads to T-cell activation. Threonine modifications on the peptide can influence the initial TCR engagement and subsequent downstream signaling.

TCR_Signaling cluster_nucleus pMHC pMHC Complex (Threonine-Modified Peptide) TCR TCR/CD3 pMHC->TCR Binding Lck Lck TCR->Lck Recruitment & Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCG1 PLCγ1 LAT_SLP76->PLCG1 Recruitment & Activation IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylation Gene_Expression Gene Expression (IL-2, IFN-γ) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression MAPK MAPK (ERK, JNK, p38) RasGRP->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene_Expression Nucleus Nucleus Modified_Signaling TCR_Signal Initial TCR Signal OGT OGT TCR_Signal->OGT Upregulation Protein Signaling Protein (e.g., NFAT, NF-κB) OGT->Protein Adds O-GlcNAc OGA OGA Protein->OGA Removes O-GlcNAc Protein_GlcNAc O-GlcNAcylated Protein Altered_Function Altered Function (e.g., Nuclear Translocation) Protein_GlcNAc->Altered_Function Experimental_Workflow Design Peptide Design - Select target antigen - Choose threonine position - Select modification Synthesis Peptide Synthesis - SPPS with modified  amino acid building blocks Design->Synthesis Purification Purification & Characterization - RP-HPLC - Mass Spectrometry Synthesis->Purification MHC_Binding In Vitro MHC Binding Assay - Fluorescence Polarization - Determine IC50 Purification->MHC_Binding TCell_Activation In Vitro T-Cell Assay - PBMC stimulation - Intracellular cytokine staining - Proliferation assay Purification->TCell_Activation Analysis Data Analysis & Candidate Selection MHC_Binding->Analysis In_Vivo In Vivo Studies (Optional) - Mouse models - Tumor challenge TCell_Activation->In_Vivo TCell_Activation->Analysis In_Vivo->Analysis

References

Synthesis of Phosphothreonine-Containing Peptide Antigens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The phosphorylation of threonine residues, mediated by protein kinases, creates specific recognition motifs for protein-protein interactions and modulates enzymatic activity. Synthetic phosphothreonine (pThr)-containing peptides are indispensable tools for elucidating these complex biological pathways. They serve as vital antigens for the generation of phospho-specific antibodies, as substrates in kinase assays, and as probes for studying phosphate-dependent protein interactions.

This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of phosphothreonine-containing peptides, primarily focusing on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) "building block" strategy.

Synthesis Strategies for Phosphopeptides

The synthesis of phosphopeptides presents unique challenges, primarily the lability of the phosphate group to standard synthesis conditions. Three main strategies have been developed to address these challenges:

  • The "Building Block" Approach: This is the most common and reliable method. It involves the direct incorporation of a protected phosphoamino acid derivative, such as Fmoc-Thr(PO(OBzl)OH)-OH, into the growing peptide chain during SPPS. The monobenzyl protection of the phosphate group minimizes the risk of β-elimination, a common side reaction.[1]

  • The "Global" Phosphorylation Approach: In this strategy, a peptide containing unprotected threonine residues is first assembled on the solid support. Subsequently, the hydroxyl group of threonine is phosphorylated post-synthesis using a suitable phosphitylating agent. This method can be efficient but may suffer from incomplete phosphorylation and side reactions.

  • Post-Synthetic Modification: This approach involves the enzymatic phosphorylation of a synthesized peptide using a specific kinase. While it offers high specificity, it is often limited by the availability of the appropriate kinase and the requirement for specific recognition sequences.

This guide will focus on the "building block" approach due to its robustness and widespread use.

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Synthesis of a Phosphothreonine Peptide

This protocol outlines the manual synthesis of a generic pThr-containing peptide using the "building block" approach with Fmoc-Thr(PO(OBzl)OH)-OH.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-Thr(PO(OBzl)OH)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water, HPLC grade

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes, then drain.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) and then DMF (3 times).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5-7 times).

  • Phosphothreonine Coupling:

    • For the incorporation of Fmoc-Thr(PO(OBzl)OH)-OH, use a similar coupling protocol as in step 3. It is crucial to use an increased excess of DIPEA (at least 6 equivalents) to ensure efficient coupling.[2] The coupling time may need to be extended.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). If the peptide contains tryptophan, add 2.5% DTT.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of the Phosphopeptide by RP-HPLC

Materials:

  • Crude phosphopeptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in acetonitrile

  • Reversed-phase C18 column

  • HPLC system with a UV detector (214/280 nm)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a water/acetonitrile mixture. Filter the sample through a 0.45 µm filter.

  • Chromatography:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the peptide sample onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis and Pooling: Analyze the purity of each fraction by analytical HPLC and mass spectrometry. Pool the fractions containing the pure phosphopeptide.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified phosphopeptide as a white powder.

Protocol 3: Characterization by Mass Spectrometry

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid).

  • Analysis: Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Interpretation:

    • Confirm the molecular weight of the peptide. The mass of a phosphate group (HPO3) is +79.966 Da.

    • Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence and localize the phosphothreonine residue. The fragmentation pattern will show a characteristic neutral loss of phosphoric acid (98 Da) from the precursor ion.[3]

Quantitative Data Presentation

The yield and purity of synthetic phosphopeptides are highly sequence-dependent and influenced by the number and position of phosphorylated residues. Multi-phosphorylated peptides are particularly challenging to synthesize, often resulting in lower crude purity and overall yields. The following table summarizes representative data from the synthesis of various multi-phosphorylated peptides, including those containing phosphothreonine.

Peptide SequenceNumber of p-SitesCrude Purity (%)Overall Yield (%)Final Purity (%)
V2R-5p (contains pSer and pThr )511.514.3>95
APC-4p (contains pSer and pThr )422.325.1>95
Tau-6p (contains pSer and pThr )67.73.6>95
FFAR4-5p (contains pSer and pThr )518.219.4>95
p53-5p (contains pSer and pThr )537.233.6>95
Vim-4p (contains pSer)428.526.2>95
PLam-4p (contains pSer and pThr )425.421.3>95
B2R-5p (contains pSer)513.711.2>95

Table adapted from data presented in "Accelerated Multiphosphorylated Peptide Synthesis", Org. Process Res. Dev. 2022.[4] Crude purity was determined by HPLC analysis of the peptide after cleavage from the resin. Overall yield was calculated after HPLC purification.

Visualizations

Experimental Workflow

G Overall Workflow for Phosphothreonine Peptide Antigen Synthesis cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_application Application Resin Resin Preparation SPPS Fmoc-SPPS Cycles (Coupling/Deprotection) Resin->SPPS pThr Incorporate Fmoc-pThr-OH SPPS->pThr Cleavage Cleavage & Deprotection SPPS->Cleavage pThr->SPPS Crude Crude Peptide Cleavage->Crude HPLC RP-HPLC Purification Crude->HPLC Analysis Purity Analysis (Analytical HPLC, MS) HPLC->Analysis Lyophilize Lyophilization Analysis->Lyophilize PurePeptide Pure pThr Peptide Lyophilize->PurePeptide Conjugation Conjugation to Carrier (e.g., KLH) PurePeptide->Conjugation Immunization Immunization Conjugation->Immunization Antibody Phospho-Specific Antibody Immunization->Antibody

Caption: Workflow for pThr peptide antigen synthesis, purification, and application.

Comparison of Synthesis Strategies

G Phosphopeptide Synthesis Strategy Comparison cluster_building_block Building Block Approach cluster_global Global Phosphorylation cluster_enzymatic Post-Synthetic (Enzymatic) Start Peptide Sequence Design BB_SPPS SPPS with Fmoc-pThr(OBzl)-OH Start->BB_SPPS G_SPPS SPPS with Fmoc-Thr(tBu)-OH Start->G_SPPS E_SPPS SPPS of Substrate Peptide Start->E_SPPS BB_Cleave Cleavage & Deprotection BB_SPPS->BB_Cleave End Purified Phosphopeptide BB_Cleave->End G_Phospho On-Resin Phosphorylation G_SPPS->G_Phospho G_Cleave Cleavage & Deprotection G_Phospho->G_Cleave G_Cleave->End E_Cleave Cleavage & Purification E_SPPS->E_Cleave E_Kinase Kinase Reaction E_Cleave->E_Kinase E_Kinase->End

Caption: Comparison of major phosphopeptide synthesis strategies.

Example Signaling Pathway: MAPK/ERK

G Simplified MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 (pThr/pTyr) MEK->ERK Phosphorylates (Thr202/Tyr204 in ERK1) Targets Cytosolic & Nuclear Targets (e.g., Transcription Factors) ERK->Targets Phosphorylates Response Cellular Response (Proliferation, Differentiation) Targets->Response

Caption: Key phosphorylation events in the MAPK/ERK signaling cascade.

Applications of Phosphothreonine Peptide Antigens

The primary application of synthetic pThr peptides is the development of phospho-specific antibodies. These antibodies are crucial for detecting and quantifying the phosphorylation state of a target protein in complex biological samples.

Workflow for Phospho-Specific Antibody Production:

  • Antigen Design and Synthesis: A peptide (typically 10-20 amino acids) corresponding to the sequence surrounding the target phosphothreonine site is synthesized.[5][6] A corresponding non-phosphorylated peptide is also synthesized for subsequent purification steps.[7]

  • Conjugation: The phosphopeptide is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity.[5]

  • Immunization: Animals (commonly rabbits) are immunized with the KLH-conjugated phosphopeptide.[7]

  • Purification: The resulting antiserum contains a mixture of antibodies. A two-step affinity purification process is employed:

    • Negative Selection: The serum is first passed over a column containing the non-phosphorylated peptide to remove antibodies that recognize the unmodified protein.[7]

    • Positive Selection: The flow-through is then applied to a column with the immobilized phosphopeptide to isolate the desired phospho-specific antibodies.

These highly specific antibodies are invaluable tools for techniques such as Western blotting, immunoprecipitation, immunohistochemistry, and ELISA, enabling researchers to track the activation state of signaling pathways and identify potential drug targets.

References

Application Notes and Protocols for Mass Spectrometry-Based Identification of Threonyl-Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein phosphorylation on threonine residues is a critical post-translational modification (PTM) that governs a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] The identification of specific threonyl-residues that form part of an antibody epitope (threonyl-epitope) is paramount for the development of phospho-specific antibodies and targeted therapeutics. Mass spectrometry (MS)-based proteomics has become an indispensable tool for the precise mapping of these phosphorylation sites.[2][3][4]

These application notes provide detailed protocols for the identification and characterization of threonyl-epitopes using a combination of immunoprecipitation, phosphopeptide enrichment, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Overall Experimental Workflow

The general workflow for identifying a threonyl-epitope involves the isolation of the antigen-antibody complex, enzymatic digestion, enrichment of phosphorylated peptides, and subsequent analysis by high-resolution mass spectrometry.

threonyl_epitope_workflow start Start: Cell Lysate or Recombinant Protein immunoprecipitation Immunoprecipitation (Antigen-Antibody Complex) start->immunoprecipitation sds_page SDS-PAGE Separation immunoprecipitation->sds_page in_gel_digestion In-Gel Tryptic Digestion sds_page->in_gel_digestion peptide_extraction Peptide Extraction in_gel_digestion->peptide_extraction enrichment Phosphopeptide Enrichment (e.g., TiO2 or IMAC) peptide_extraction->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis and Epitope Identification lc_ms->data_analysis end End: Threonyl-Epitope Identified data_analysis->end

Caption: Workflow for Threonyl-Epitope Identification.

II. Detailed Experimental Protocols

Protocol 1: Immunoprecipitation of the Antigen-Antibody Complex

This protocol describes the isolation of the target protein (antigen) bound to a specific antibody.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Monoclonal antibody specific to the target antigen.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., low pH glycine buffer or LDS sample buffer).

Methodology:

  • Cell Lysis: Lyse cells expressing the target antigen in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation: Incubate the clarified lysate with the specific monoclonal antibody for 2-4 hours at 4°C with gentle rotation.

  • Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1 hour at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer to remove non-specific binders.

  • Elution: Elute the antigen-antibody complex from the beads using an appropriate elution buffer. For MS analysis, using LDS sample buffer and proceeding to SDS-PAGE is a common approach.[5]

Protocol 2: In-Gel Tryptic Digestion

This protocol details the enzymatic digestion of the protein sample within a polyacrylamide gel slice.

Materials:

  • SDS-PAGE gels and running buffer.

  • Coomassie Brilliant Blue stain.

  • Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium bicarbonate).

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate).

  • Alkylation solution (55 mM iodoacetamide in 100 mM ammonium bicarbonate).

  • Trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate).

  • Peptide extraction buffer (e.g., 50% acetonitrile, 5% formic acid).

Methodology:

  • SDS-PAGE: Separate the immunoprecipitated proteins by SDS-PAGE.[5][6]

  • Staining and Excision: Stain the gel with Coomassie Blue and excise the protein band corresponding to the target antigen.

  • Destaining: Destain the gel slice with the destaining solution until the gel piece is clear.

  • Reduction and Alkylation: Reduce the disulfide bonds by incubating the gel slice in the reduction solution for 1 hour at 56°C. Subsequently, alkylate the cysteine residues by incubating in the alkylation solution for 45 minutes at room temperature in the dark.

  • Digestion: Rehydrate the gel slice in trypsin solution and incubate overnight at 37°C.[7]

  • Peptide Extraction: Extract the peptides from the gel slice by sequential incubations with the peptide extraction buffer. Pool the extracts and dry them in a vacuum centrifuge.[7]

Protocol 3: Phosphopeptide Enrichment

Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides prior to MS analysis is often necessary.

Materials:

  • Titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) spin tips/beads.

  • Loading buffer (e.g., high concentration of acetonitrile with trifluoroacetic acid).

  • Wash buffer (specific to the enrichment chemistry).

  • Elution buffer (e.g., ammonium hydroxide solution).

Methodology:

  • Reconstitution: Reconstitute the dried peptide extract in the loading buffer.

  • Enrichment: Apply the peptide solution to the conditioned TiO2 or IMAC spin tip.

  • Washing: Wash the spin tip extensively with wash buffer to remove non-phosphorylated peptides.

  • Elution: Elute the enriched phosphopeptides using the elution buffer.

  • Sample Cleanup: Dry the eluted phosphopeptides and desalt using a C18 StageTip before LC-MS/MS analysis.[8]

III. Mass Spectrometry and Data Analysis

LC-MS/MS Analysis

The enriched phosphopeptides are analyzed by high-resolution tandem mass spectrometry.

Instrumentation:

  • A nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[5]

Methodology:

  • Chromatographic Separation: Peptides are separated on a reverse-phase HPLC column using a gradient of increasing acetonitrile concentration.[9]

  • Mass Spectrometry: The mass spectrometer is operated in a data-dependent acquisition (DDA) mode.[10]

    • MS1 Scan: A full scan of intact peptide ions is acquired at high resolution.

    • MS2 Scan: The most intense precursor ions are selected for fragmentation (e.g., by collision-induced dissociation - CID), and the fragment ion spectra are acquired.[2][11]

Data Analysis and Epitope Identification

The acquired MS/MS spectra are searched against a protein database to identify the peptide sequences and the location of the phosphorylation.

Software:

  • Database search engines such as Mascot, Sequest, or MaxQuant.[4][5]

Analysis Steps:

  • Database Search: The raw MS data is searched against a relevant protein database, specifying trypsin as the enzyme and allowing for variable modifications such as phosphorylation on serine, threonine, and tyrosine, and oxidation of methionine.[12]

  • Phosphosite Localization: The software will assign a probability score for the localization of the phosphate group on specific residues within the identified phosphopeptides.

  • Epitope Mapping: The identified phosphopeptides are mapped back to the protein sequence. The threonyl-containing phosphopeptide that was specifically immunoprecipitated by the antibody represents the threonyl-epitope.[13]

IV. Quantitative Data Presentation

The following table provides an example of how quantitative data from a phosphoproteomic analysis can be presented. This data is illustrative and would be generated from the analysis of the MS data.

Protein NamePhosphorylation SitePeptide SequenceFold Change (Stimulated/Control)p-value
Kinase XT185AGFpT EYVATR5.2<0.001
Substrate YT202DGLpT QIK3.8<0.005
Protein ZS334VVLpS APNFQ1.10.45

T represents Threonine, pT represents phosphorylated Threonine, S represents Serine, pS represents phosphorylated Serine.

V. Signaling Pathway Visualization

The identification of threonyl-epitopes is often crucial for understanding signaling pathways. The diagram below illustrates a hypothetical kinase cascade where the phosphorylation of a threonine residue on a substrate protein is a key event.

signaling_pathway extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Activates substrate_protein Substrate Protein (Threonine) kinase_b->substrate_protein Phosphorylates phospho_substrate Phosphorylated Substrate (pThreonine) substrate_protein->phospho_substrate cellular_response Cellular Response phospho_substrate->cellular_response

Caption: A generic kinase signaling cascade.

References

Application Notes and Protocols: T-cell Epitope Mapping of Threonine-Phosphorylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) play a crucial role in expanding the functional diversity of the proteome. Phosphorylation, one of the most common PTMs, is a key regulator of cellular signaling pathways. The aberrant phosphorylation of proteins is a hallmark of many diseases, including cancer and autoimmune disorders. These phosphorylated proteins can be processed and presented by Major Histocompatibility Complex (MHC) molecules on the cell surface, creating novel phosphopeptide epitopes that can be recognized by T-cells. The identification and characterization of these threonine-phosphorylated T-cell epitopes are critical for understanding disease pathogenesis and for the development of novel immunotherapies and vaccines.

These application notes provide a comprehensive overview and detailed protocols for the systematic mapping of T-cell epitopes from threonine-phosphorylated proteins. The workflow encompasses the identification of phosphorylation sites by mass spectrometry, the synthesis of phosphopeptide libraries, and the subsequent screening for T-cell reactivity using established immunological assays.

Signaling Pathway: T-Cell Recognition of a Threonine-Phosphorylated Epitope

The recognition of a threonine-phosphorylated peptide by a T-cell receptor (TCR) is a critical event in the adaptive immune response. This process begins with the intracellular processing of a phosphorylated protein and culminates in the activation of the T-cell, leading to an effector response.

T_Cell_Recognition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Phosphoprotein Phosphoprotein Proteasome Proteasome Phosphoprotein->Proteasome Degradation Phosphopeptides Phosphopeptides Proteasome->Phosphopeptides Generation TAP TAP Phosphopeptides->TAP Transport ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I ER->MHC_I Loading pMHC_I pThr-peptide-MHC-I Complex MHC_I->pMHC_I Peptide Binding Cell_Surface_pMHC pThr-peptide-MHC-I pMHC_I->Cell_Surface_pMHC Presentation TCR T-Cell Receptor Cell_Surface_pMHC->TCR Recognition CD8 CD8 Cell_Surface_pMHC->CD8 Signaling_Cascade Activation Signaling Cascade TCR->Signaling_Cascade Signal 1 CD8->Signaling_Cascade Co-receptor Signal Effector_Functions Effector Functions (Cytokine Release, Proliferation) Signaling_Cascade->Effector_Functions

Caption: T-cell recognition of a threonine-phosphorylated epitope presented by MHC Class I.

Experimental Workflow for Threonine-Phosphorylated T-Cell Epitope Mapping

The identification of threonine-phosphorylated T-cell epitopes is a multi-step process that integrates proteomics, peptide synthesis, and immunology. The following diagram outlines a typical experimental workflow.

Epitope_Mapping_Workflow Start Start: Phosphoprotein of Interest Mass_Spec 1. Phosphoproteomic Analysis (LC-MS/MS) Start->Mass_Spec Site_ID 2. Identification of Threonine Phosphorylation Sites Mass_Spec->Site_ID Peptide_Synthesis 3. Synthesis of Phospho- and Non-phospho Peptide Library Site_ID->Peptide_Synthesis MHC_Binding 4. In vitro MHC Binding Assay Peptide_Synthesis->MHC_Binding T_Cell_Assay 5. T-Cell Activation Assay (e.g., ELISpot, ICS) Peptide_Synthesis->T_Cell_Assay Epitope_Validation 6. Validation of Candidate Epitopes MHC_Binding->Epitope_Validation T_Cell_Assay->Epitope_Validation End End: Validated Threonine-Phosphorylated T-Cell Epitope Epitope_Validation->End

Caption: Overall workflow for threonine-phosphorylated T-cell epitope mapping.

Protocols

Protocol 1: Identification of Threonine Phosphorylation Sites by Mass Spectrometry

Objective: To identify threonine phosphorylation sites within a protein of interest from a complex biological sample.

Methodology: This protocol involves the enrichment of phosphopeptides from a protein digest followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Protein sample (from cell lysate or purified protein)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • Immobilized Metal Affinity Chromatography (IMAC) resin (e.g., Fe-NTA or Ti-IMAC)[1]

  • Wash Buffer A (e.g., 0.1% TFA in 50% acetonitrile)

  • Wash Buffer B (e.g., 0.1% TFA)

  • Elution Buffer (e.g., 500 mM KH2PO4, pH 7.0)

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • Protein Digestion:

    • Reduce the protein sample with DTT and alkylate with IAA.

    • Digest the protein with trypsin overnight at 37°C.

    • Acidify the digest with TFA.

  • Phosphopeptide Enrichment using IMAC: [1]

    • Equilibrate the IMAC resin with Wash Buffer A.

    • Load the acidified peptide digest onto the IMAC resin.

    • Wash the resin extensively with Wash Buffer A and then Wash Buffer B to remove non-phosphorylated peptides.

    • Elute the phosphopeptides from the resin using the Elution Buffer.

  • Desalting:

    • Desalt the enriched phosphopeptides using C18 spin columns according to the manufacturer's instructions.

    • Dry the desalted phosphopeptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried phosphopeptides in a suitable buffer for LC-MS/MS analysis.

    • Analyze the sample on an LC-MS/MS instrument. The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select precursor ions for fragmentation.[2][3]

  • Data Analysis:

    • Process the raw MS/MS data using a database search engine (e.g., Mascot, Sequest) to identify peptides and their phosphorylation sites.[2][4]

    • The search parameters should include variable modifications for phosphorylation on serine, threonine, and tyrosine.

    • Validate the identified phosphopeptides and localize the phosphorylation sites using appropriate software tools.

Data Presentation:

ProteinSequence of Identified PhosphopeptidePosition of Phospho-ThreonineMascot ScorePTM Localization Probability
Protein XTVGSPLR3750.98
Protein YGAYT*SVR5620.95

T* indicates the phosphorylated threonine residue.

Protocol 2: Synthesis of Threonine-Phosphorylated Peptides

Objective: To synthesize threonine-phosphorylated and their corresponding non-phosphorylated peptides for use in MHC binding and T-cell assays.

Methodology: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for synthesizing peptides. For phosphopeptides, a protected phosphothreonine amino acid derivative is incorporated during the synthesis.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-L-Thr(PO(OBzl)OH)-OH (or similar protected phosphothreonine)

  • Rink Amide resin

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/triisopropylsilane/water)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer for quality control

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the desired Fmoc-amino acid (or Fmoc-L-Thr(PO(OBzl)OH)-OH) with HBTU and DIPEA in DMF.

    • Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC.

  • Quality Control:

    • Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Protocol 3: In Vitro MHC Binding Assay

Objective: To determine the binding affinity of threonine-phosphorylated and non-phosphorylated peptides to specific MHC class I molecules.

Methodology: A competitive ELISA-based assay is used to measure the ability of a test peptide to compete with a known high-affinity biotinylated peptide for binding to a purified MHC molecule.

Materials:

  • Purified recombinant MHC class I molecules (e.g., HLA-A*02:01)

  • High-affinity biotinylated reference peptide

  • Test peptides (phosphorylated and non-phosphorylated)

  • Streptavidin-horseradish peroxidase (HRP)

  • TMB substrate

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with streptavidin and block with a suitable blocking buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the test peptides and the unlabeled reference peptide (for standard curve).

    • In a separate plate, incubate a fixed concentration of the MHC molecule with the biotinylated reference peptide and the serially diluted test peptides.

  • Capture: Transfer the MHC-peptide complexes to the streptavidin-coated plate and incubate to allow capture of the biotinylated peptide-MHC complexes.

  • Detection:

    • Wash the plate to remove unbound components.

    • Add an antibody specific for the MHC molecule, followed by a secondary HRP-conjugated antibody. Alternatively, if the MHC is tagged, an anti-tag HRP-conjugated antibody can be used.

    • Add TMB substrate and stop the reaction with an acid solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the concentration of the test peptide that inhibits 50% of the binding of the biotinylated reference peptide (IC50).

    • Lower IC50 values indicate higher binding affinity.

Data Presentation:

Peptide SequencePhosphorylation StatusMHC AlleleIC50 (nM)Relative Affinity
GLVpTVATMPhosphorylatedHLA-A02:0150High
GLVTVATMNon-phosphorylatedHLA-A02:01>10,000Low
Protocol 4: T-Cell Activation Assay (ELISpot)

Objective: To quantify the frequency of antigen-specific T-cells that secrete a specific cytokine (e.g., IFN-γ) in response to stimulation with threonine-phosphorylated peptides.

Methodology: The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for detecting cytokine-secreting cells at the single-cell level.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • Antigen-presenting cells (APCs) if using isolated T-cells

  • Test peptides (phosphorylated and non-phosphorylated)

  • Positive control (e.g., phytohemagglutinin)

  • Negative control (e.g., media alone)

  • IFN-γ ELISpot plates and reagents

  • ELISpot reader

Procedure:

  • Plate Preparation: Coat the ELISpot plate with an anti-IFN-γ capture antibody overnight.

  • Cell Plating:

    • Wash the plate and block with a suitable blocking buffer.

    • Add PBMCs or a mixture of T-cells and APCs to the wells.

  • Stimulation: Add the test peptides, positive control, and negative control to the appropriate wells and incubate for 18-24 hours at 37°C.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-IFN-γ detection antibody.

    • Add streptavidin-alkaline phosphatase.

    • Add a substrate solution to develop the spots.

  • Data Acquisition and Analysis:

    • Wash and dry the plate.

    • Count the number of spots in each well using an ELISpot reader.

    • The results are expressed as spot-forming cells (SFCs) per million input cells.

Data Presentation:

Stimulating PeptidePhosphorylation StatusDonor IDIFN-γ SFCs / 10^6 PBMCs
GLVpTVATMPhosphorylated1250
GLVTVATMNon-phosphorylated110
Negative ControlN/A15
Positive ControlN/A11500

Logical Relationship Diagram

The following diagram illustrates the logical flow and dependencies between the key experimental stages in identifying a threonine-phosphorylated T-cell epitope.

Logical_Relationship Hypothesis Hypothesis: Protein phosphorylation creates novel T-cell epitopes Phosphosite_ID Is the protein phosphorylated on threonine in vivo? Hypothesis->Phosphosite_ID Mass_Spec_Analysis Perform Mass Spectrometry Phosphosite_ID->Mass_Spec_Analysis Yes No_Epitope Conclusion: No evidence for a phospho-epitope Phosphosite_ID->No_Epitope No Peptide_Binding Does the phosphopeptide bind to an MHC molecule? Mass_Spec_Analysis->Peptide_Binding MHC_Binding_Assay Perform MHC Binding Assay Peptide_Binding->MHC_Binding_Assay Yes Peptide_Binding->No_Epitope No T_Cell_Recognition Is the phosphopeptide recognized by T-cells? MHC_Binding_Assay->T_Cell_Recognition T_Cell_Activation_Assay Perform T-Cell Activation Assay T_Cell_Recognition->T_Cell_Activation_Assay Yes T_Cell_Recognition->No_Epitope No Conclusion Conclusion: A novel threonine-phosphorylated T-cell epitope is identified T_Cell_Activation_Assay->Conclusion

Caption: Logical flow for the validation of a threonine-phosphorylated T-cell epitope.

References

Application Notes and Protocols for Threonyl-Epitope Based Vaccine Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of epitope-based vaccines represents a significant advancement in immunotherapy, offering the potential for highly specific and potent immune responses against pathogens and cancer cells. This document provides detailed application notes and protocols for the identification, validation, and application of "threonyl-epitopes" in vaccine development. For the purpose of these notes, a threonyl-epitope is defined as a T-cell epitope wherein one or more threonine residues are critical for its immunogenicity, either through direct interaction with the Major Histocompatibility Complex (MHC) or the T-cell receptor (TCR).

Threonine, a polar amino acid with a hydroxyl group, can engage in hydrogen bonding and is a potential site for post-translational modifications such as O-linked glycosylation and phosphorylation.[1] These properties can significantly influence the conformation of the peptide within the MHC binding groove and its recognition by a TCR.[2][3] Understanding and leveraging the role of critical threonine residues can, therefore, be a powerful strategy in designing effective epitope-based vaccines.

These notes will guide researchers through the in silico prediction of threonyl-epitopes, their chemical synthesis, and subsequent in vitro validation of their immunogenic potential.

I. In Silico Prediction and Prioritization of Threonyl-Epitopes

The initial step in developing a threonyl-epitope based vaccine is the computational prediction of potential T-cell epitopes from a target antigen sequence. A variety of online tools and algorithms can be used to predict peptide binding to specific MHC class I and class II alleles.

Workflow for In Silico Prediction:

  • Antigen Sequence Acquisition: Obtain the full-length amino acid sequence of the target antigen.

  • MHC Allele Selection: Select the MHC alleles relevant to the target population.

  • Epitope Prediction: Utilize reputable T-cell epitope prediction tools. It is recommended to use a consensus approach by combining the results from multiple algorithms to increase prediction accuracy.[4][5][6]

  • Threonyl-Epitope Filtering: From the list of predicted high-affinity binders, filter for epitopes that contain one or more threonine residues.

  • Structural Analysis (Optional but Recommended): For prioritized candidates, use molecular modeling software to predict the conformation of the peptide-MHC complex. Analyze the potential interactions of the threonine residue's side chain with the MHC groove and the solvent-exposed face for potential TCR interaction.

Recommended Prediction Servers:

  • IEDB (Immune Epitope Database and Analysis Resource): Provides a comprehensive suite of tools for T-cell epitope prediction for a wide range of MHC alleles.

  • NetMHCpan/NetMHCIIpan: Widely used servers for predicting peptide binding to MHC class I and class II molecules, respectively.

G cluster_insilico In Silico Prediction Workflow antigen_seq Antigen Sequence prediction T-Cell Epitope Prediction (e.g., IEDB, NetMHCpan) antigen_seq->prediction mhc_alleles Select Target MHC Alleles mhc_alleles->prediction filtering Filter for Threonine-Containing Peptides prediction->filtering prioritization Prioritize High-Affinity Binders filtering->prioritization structural_analysis Structural Modeling (Optional) prioritization->structural_analysis candidate_epitopes Candidate Threonyl-Epitopes prioritization->candidate_epitopes structural_analysis->candidate_epitopes

Caption: In Silico Workflow for Threonyl-Epitope Prediction.

II. Experimental Validation of Threonyl-Epitope Immunogenicity

Once candidate threonyl-epitopes have been identified, their immunogenic potential must be validated through a series of in vitro experiments. This typically involves peptide synthesis, MHC binding assays, and T-cell activation assays.

A. Peptide Synthesis

Candidate peptide epitopes (typically 8-11 amino acids for MHC class I and 13-25 for MHC class II) and their variants (e.g., for threonine-scanning mutagenesis) should be synthesized to a high purity (e.g., >95%).[7][8]

B. Threonine-Scanning Mutagenesis

To confirm the critical role of a specific threonine residue within an epitope, a technique adapted from alanine scanning mutagenesis can be employed.[9][10][11] This involves synthesizing a panel of peptides where the threonine of interest is substituted with alanine (to remove the side chain past the β-carbon) and potentially other amino acids like serine (to probe the importance of the hydroxyl group's position) or valine (as a non-polar isostere).

G cluster_scanning Threonine-Scanning Mutagenesis Workflow wt_peptide Wild-Type Threonyl-Epitope ala_scan Substitute Threonine with Alanine wt_peptide->ala_scan ser_scan Substitute Threonine with Serine wt_peptide->ser_scan val_scan Substitute Threonine with Valine wt_peptide->val_scan peptide_panel Synthesize Peptide Panel wt_peptide->peptide_panel ala_scan->peptide_panel ser_scan->peptide_panel val_scan->peptide_panel mhc_binding MHC Binding Assay peptide_panel->mhc_binding t_cell_assay T-Cell Activation Assay peptide_panel->t_cell_assay analyze Analyze Impact on Immunogenicity mhc_binding->analyze t_cell_assay->analyze

Caption: Workflow for Threonine-Scanning Mutagenesis.

C. MHC-Peptide Binding Assays

These assays are crucial to determine if the threonine residue is essential for the peptide's ability to bind to the MHC molecule. A significant decrease in binding affinity upon substitution of the threonine residue suggests its role as an MHC anchor.

Protocol: MHC Class II Peptide Binding Assay by Fluorescence Polarization

This protocol is adapted from established methods for measuring peptide-MHC binding.[12]

Materials:

  • Purified, soluble MHC class II molecules

  • Fluorescently labeled high-affinity probe peptide for the specific MHC allele

  • Unlabeled wild-type and threonine-substituted competitor peptides

  • Assay buffer (e.g., PBS with 1% BSA and protease inhibitors)

  • 96-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the purified MHC class II molecules to a final concentration of 100 nM in assay buffer.

    • Dilute the fluorescently labeled probe peptide to a final concentration of 25 nM in assay buffer.

    • Prepare serial dilutions of the unlabeled competitor peptides (wild-type and variants) in assay buffer, typically ranging from 100 µM to 1 nM.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 25 µL of the MHC class II solution

      • 25 µL of the fluorescently labeled probe peptide solution

      • 50 µL of the unlabeled competitor peptide dilution (or buffer for control wells)

    • Include control wells with only the labeled peptide (for minimum polarization) and wells with the labeled peptide and MHC molecules without any competitor (for maximum polarization).

  • Incubation:

    • Seal the plate and incubate at 37°C for 72 hours to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Calculate the relative binding of the probe peptide at each competitor peptide concentration.

    • Plot the relative binding against the log of the competitor peptide concentration and fit a dose-response curve to determine the IC50 value (the concentration of competitor peptide required to inhibit 50% of the probe peptide binding).[12][13]

Data Presentation:

Peptide EpitopeSequenceThreonine PositionIC50 (nM)Fold Change vs. WT
Wild-TypeYT HFRTRE2501.0
T2A MutantYA HFRTRE25000100
T2S MutantYS HFRTRE22505.0
T2V MutantYV HFRTRE28000160

This is example data and should be replaced with experimental results.

D. T-Cell Activation Assays (ELISpot)

The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting T-cells in response to epitope stimulation, providing a direct measure of immunogenicity.[14][15]

Protocol: IFN-γ ELISpot Assay for T-Cell Activation

This protocol provides a general framework for an IFN-γ ELISpot assay.[16][17]

Materials:

  • IFN-γ ELISpot plates, pre-coated with anti-IFN-γ capture antibody

  • Peripheral Blood Mononuclear Cells (PBMCs) from a relevant donor (or T-cell line)

  • Peptide epitopes (wild-type and variants)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • Negative control (e.g., DMSO vehicle)

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)

  • Substrate (e.g., TMB)

  • ELISpot plate reader

Procedure:

  • Plate Preparation:

    • Activate the ELISpot plate by washing with sterile PBS.

    • Block the plate with culture medium for at least 30 minutes at 37°C.

  • Cell Plating and Stimulation:

    • Prepare a suspension of PBMCs at a concentration of 2-3 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension to each well of the ELISpot plate.

    • Add 50 µL of the peptide epitope solution (final concentration typically 1-10 µg/mL) or controls to the appropriate wells.

  • Incubation:

    • Incubate the plate at 37°C with 5% CO2 for 18-24 hours.

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.

    • Wash the plate and add the streptavidin-enzyme conjugate. Incubate.

    • Wash the plate and add the substrate. Monitor for the development of spots.

  • Spot Development and Analysis:

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

    • Count the spots in each well using an ELISpot reader.

Data Presentation:

Peptide StimulantThreonine PositionMean Spot Forming Cells (SFC) per 10^6 PBMCsStandard Deviation
Wild-Type225025
T2A Mutant2155
T2S Mutant218020
T2V Mutant2104
Negative ControlN/A52
Positive ControlN/A85070

This is example data and should be replaced with experimental results.

G cluster_tcell T-Cell Activation Signaling Pathway TCR TCR Lck Lck TCR->Lck pMHC Peptide-MHC pMHC->TCR CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3_DAG IP3 & DAG PLCg->IP3_DAG Ca_PKC Ca++ & PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Ca_PKC->NFAT_AP1_NFkB Cytokine_Gene Cytokine Gene Transcription (e.g., IFN-γ) NFAT_AP1_NFkB->Cytokine_Gene

Caption: Simplified T-Cell Activation Signaling Pathway.

III. Vaccine Formulation and Delivery

Once a threonyl-epitope has been validated, it can be incorporated into a vaccine formulation. This often involves the use of adjuvants to enhance the immune response.

Considerations for Formulation:

  • Peptide Stability: The formulation should protect the peptide from degradation.

  • Adjuvant Selection: Adjuvants such as toll-like receptor (TLR) agonists (e.g., CpG oligodeoxynucleotides) or emulsions (e.g., Montanide ISA 51) can be used to promote a robust T-cell response.

  • Delivery System: The vaccine can be delivered as a simple peptide-adjuvant mixture, or more advanced delivery systems like liposomes or nanoparticles can be used to improve targeting to antigen-presenting cells.[18]

Protocol: Basic Peptide Vaccine Formulation with Adjuvant

This is a general protocol and should be optimized for the specific peptide and adjuvant used.[19][20][21][22]

Materials:

  • Lyophilized synthetic peptide epitope

  • Sterile, endotoxin-free water or saline for reconstitution

  • Adjuvant of choice (e.g., Poly-ICLC)

  • Sterile, endotoxin-free vials

Procedure:

  • Peptide Reconstitution:

    • Under sterile conditions, reconstitute the lyophilized peptide to a stock concentration (e.g., 1 mg/mL) using sterile water or saline.

    • Ensure the peptide is fully dissolved. Sonication may be required for hydrophobic peptides.

  • Adjuvant Preparation:

    • Prepare the adjuvant according to the manufacturer's instructions to the desired working concentration.

  • Formulation:

    • In a sterile vial, combine the reconstituted peptide solution with the prepared adjuvant at the desired ratio.

    • Mix gently by inversion. Avoid vigorous vortexing which can damage the peptide or adjuvant structure.

    • The final formulation should be a stable solution or emulsion.

  • Quality Control:

    • Perform sterility testing.

    • Measure the final peptide concentration.

    • Assess the stability of the formulation under storage conditions.

Conclusion

The development of vaccines targeting threonyl-epitopes offers a promising avenue for inducing specific and potent T-cell mediated immunity. By combining in silico prediction with rigorous in vitro validation, researchers can identify and characterize epitopes where threonine plays a critical role in immunogenicity. The protocols and application notes provided herein offer a comprehensive framework for the rational design and preclinical development of such vaccine candidates. Careful optimization of each experimental step is crucial for success.

References

Application Notes and Protocols for T-Cell Stimulation Assays with Threonyl-Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a cornerstone of the adaptive immune response, and in vitro T-cell stimulation assays are critical tools for dissecting the mechanisms of cellular immunity, evaluating vaccine efficacy, and assessing the immunogenicity of novel therapeutics. These assays typically involve the stimulation of T-cells with specific antigens, often in the form of synthetic peptides, to elicit responses such as proliferation, cytokine production, and cytotoxicity.

This document provides detailed protocols and application notes for conducting T-cell stimulation assays with a specific focus on threonyl-peptides. Threonyl-peptides, which incorporate threonine residues, may have unique properties that influence their interaction with the components of the immune system. For instance, threonyl-tRNA synthetase (TRS) has been shown to promote T helper type 1 (Th1) cell responses by inducing the maturation of dendritic cells (DCs) and enhancing the production of IL-12.[1] This suggests that the presence of threonine in a peptide sequence could have immunomodulatory effects.

These notes will cover key methodologies, including T-cell proliferation assays (using CFSE) and cytokine release assays (ELISPOT and Intracellular Cytokine Staining), and provide guidance on data interpretation.

Data Presentation: Quantitative Parameters for T-Cell Stimulation Assays

The following tables summarize typical quantitative data for T-cell stimulation assays using peptides. While specific data for threonyl-peptides is limited in publicly available literature, these tables provide a baseline for expected results with synthetic peptides. Researchers should optimize these parameters for their specific threonyl-peptide of interest.

Table 1: Typical Parameters for T-Cell Proliferation (CFSE) Assay

ParameterTypical Range/ValueNotes
Cell TypeHuman PBMCs or isolated CD4+/CD8+ T-cellsPeripheral Blood Mononuclear Cells (PBMCs) contain Antigen Presenting Cells (APCs) necessary for peptide presentation.
Seeding Density1 - 2 x 10^5 cells/well (96-well plate)Optimal density should be determined empirically.
Peptide Concentration1 - 10 µg/mLTitration is recommended to determine the optimal concentration for each peptide.
CFSE Concentration0.5 - 5 µMHigher concentrations can be toxic to cells.[2]
Incubation Time5 - 7 daysTime allows for multiple rounds of cell division.
Positive ControlPhytohemagglutinin (PHA) or anti-CD3/CD28 antibodiesEnsures that the T-cells are responsive to stimulation.
Negative ControlUnstimulated cells (vehicle control, e.g., DMSO)Establishes the baseline level of proliferation.
ReadoutPercentage of CFSE-low proliferating cells by flow cytometryA proliferation index can also be calculated.[2]

Table 2: Typical Parameters for Cytokine Release (ELISPOT) Assay

ParameterTypical Range/ValueNotes
Cell TypeHuman PBMCs
Seeding Density2 - 3 x 10^5 cells/well (96-well ELISPOT plate)
Peptide Concentration5 - 10 µg/mL
Incubation Time18 - 24 hours for IFN-γ; 24 - 48 hours for IL-2, IL-4, IL-5Optimal time depends on the cytokine being measured.
Cytokine MeasuredIFN-γ, IL-2, IL-4, IL-5, Granzyme BIFN-γ is a common readout for Th1 responses.
Positive ControlPHA or anti-CD3 antibody
Negative ControlUnstimulated cells
ReadoutSpot Forming Units (SFUs) per million cellsEach spot represents a cytokine-secreting cell.[3]

Table 3: Typical Parameters for Intracellular Cytokine Staining (ICS) Assay

ParameterTypical Range/ValueNotes
Cell TypeHuman PBMCs
Seeding Density1 x 10^6 cells/well (24-well plate)
Peptide Concentration1 - 10 µg/mL
Incubation Time6 - 12 hoursShorter incubation than ELISPOT.
Protein Transport InhibitorBrefeldin A or MonensinAdded for the last 4-6 hours to trap cytokines intracellularly.
Cytokines MeasuredIFN-γ, TNF-α, IL-2, IL-4Allows for multi-parameter analysis by flow cytometry.
Positive ControlPMA/Ionomycin or Staphylococcal enterotoxin B (SEB)
Negative ControlUnstimulated cells
ReadoutPercentage of cytokine-positive cells within a T-cell subset (e.g., CD4+ or CD8+)

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol details the steps for measuring T-cell proliferation in response to threonyl-peptide stimulation using carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

Materials:

  • Human PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • Threonyl-peptide stock solution (dissolved in DMSO or appropriate solvent)

  • CFSE dye

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

  • 96-well round-bottom plates

  • Positive and negative controls

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Wash the cells and resuspend in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.

  • CFSE Staining: Add CFSE to the cell suspension to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

  • Washing: Centrifuge the cells and wash twice with complete RPMI medium to remove excess CFSE.

  • Cell Seeding: Resuspend the CFSE-labeled PBMCs in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

  • Peptide Stimulation: Prepare working solutions of your threonyl-peptide in complete RPMI medium at 2x the final desired concentration. Add 100 µL of the peptide solution to the appropriate wells. For controls, add 100 µL of medium with the corresponding vehicle (negative control) or a mitogen like PHA (positive control).

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Staining for Flow Cytometry: After incubation, harvest the cells and wash with FACS buffer. Stain the cells with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.

  • Data Acquisition: Acquire the samples on a flow cytometer. Gate on live, single lymphocytes and then on CD4+ or CD8+ T-cell populations.

  • Data Analysis: Analyze the CFSE fluorescence intensity within the gated T-cell populations. Proliferating cells will show a sequential two-fold reduction in CFSE fluorescence. Quantify the percentage of proliferated cells (CFSE-low).

Protocol 2: Cytokine Release Assay (ELISPOT)

This protocol describes the detection of cytokine-secreting T-cells in response to threonyl-peptide stimulation using the Enzyme-Linked Immunospot (ELISPOT) assay.

Materials:

  • PVDF-membrane 96-well ELISPOT plates

  • Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ)

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC or BCIP/NBT)

  • Human PBMCs

  • Complete RPMI-1640 medium

  • Threonyl-peptide stock solution

  • Positive and negative controls

  • ELISPOT plate reader

Procedure:

  • Plate Coating: Pre-wet the ELISPOT plate with 35% ethanol for 1 minute, then wash with sterile water. Coat the wells with the capture antibody diluted in sterile PBS overnight at 4°C.

  • Plate Blocking: The next day, wash the plate with sterile PBS and block with complete RPMI medium for at least 2 hours at 37°C.

  • Cell Seeding: Prepare a suspension of PBMCs in complete RPMI medium. Remove the blocking solution from the plate and add 100 µL of the cell suspension (2-3 x 10^5 cells/well).

  • Peptide Stimulation: Add 100 µL of the 2x threonyl-peptide working solution to the appropriate wells. Add controls to their respective wells.

  • Incubation: Incubate the plate for 18-48 hours (depending on the cytokine) at 37°C in a humidified 5% CO2 incubator.

  • Detection: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Add the biotinylated detection antibody diluted in PBS with 1% BSA and incubate for 2 hours at room temperature.

  • Enzyme and Substrate Addition: Wash the plate with PBST. Add Streptavidin-HRP and incubate for 1 hour at room temperature. Wash again and add the substrate solution.

  • Spot Development: Monitor the plate for spot development (typically 5-30 minutes). Stop the reaction by washing with distilled water.

  • Data Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. Express the results as Spot Forming Units (SFUs) per million cells.

Mandatory Visualizations

T_Cell_Stimulation_Workflow cluster_preparation 1. Cell & Peptide Preparation cluster_assay_setup 2. Assay Setup cluster_incubation_analysis 3. Incubation & Analysis cluster_readouts 4. Readouts PBMC_Isolation Isolate PBMCs from whole blood CFSE_Labeling Label PBMCs with CFSE (for Proliferation Assay) Cell_Seeding Seed cells into 96-well plate PBMC_Isolation->Cell_Seeding Peptide_Prep Prepare Threonyl-Peptide stock solution Stimulation Add Threonyl-Peptide and controls Peptide_Prep->Stimulation CFSE_Labeling->Cell_Seeding Cell_Seeding->Stimulation Incubation Incubate for specified duration (e.g., 5-7 days for proliferation) Stimulation->Incubation Readout Perform readout Incubation->Readout Proliferation Proliferation Assay (Flow Cytometry) Readout->Proliferation CFSE Dilution Cytokine Cytokine Release Assay (ELISPOT or ICS) Readout->Cytokine Cytokine Secretion

Caption: Experimental workflow for T-cell stimulation assays.

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck recruits ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_8 CD4/CD8 CD4_8->Lck pMHC Peptide-MHC pMHC->TCR pMHC->CD4_8 Lck->TCR phosphorylates ITAMs Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcineurin Calcineurin IP3->Calcineurin activates via Ca2+ PKC PKC DAG->PKC NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT_A NFAT NFAT_P->NFAT_A NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression AP1->Gene_Expression NFAT_A->Gene_Expression

Caption: Simplified T-cell receptor signaling pathway.

References

Application Notes and Protocols: Creating and Screening Peptide Libraries with Threonine Variations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine, a hydroxyl-containing amino acid, plays a pivotal role in peptide and protein function. Its hydroxyl group can be a key participant in hydrogen bonding, catalysis, and post-translational modifications, most notably phosphorylation. The strategic substitution of amino acids with threonine in a peptide sequence can therefore have profound effects on its structure, stability, and biological activity. Creating peptide libraries with threonine variations is a powerful strategy for exploring these effects systematically. These libraries are instrumental in a variety of research and drug development applications, including the identification of enzyme substrates and inhibitors, mapping protein-protein interactions, and discovering novel therapeutic peptides.

This document provides detailed application notes and protocols for the creation and screening of peptide libraries with threonine variations. It covers key methodologies, data interpretation, and practical applications to guide researchers in leveraging this technology for their specific research goals.

Methods for Library Creation

The two primary methods for generating peptide libraries with threonine variations are positional scanning and targeted substitution.

  • Positional Scanning Libraries: In this approach, each position in a peptide sequence is systematically replaced with threonine, as well as other amino acids, to create a comprehensive library. This method is particularly useful for identifying the specific positions where a threonine residue is critical for activity.

  • Targeted Substitution Libraries: When prior knowledge of a peptide's structure-activity relationship is available, a more focused library can be created by substituting threonine at specific, pre-determined positions. This is often employed to optimize the activity of a known peptide.

Solid-phase peptide synthesis (SPPS) is the most common technique for synthesizing these libraries.[1][2][3] The Fmoc/tBu strategy is widely used due to its efficiency and compatibility with a wide range of amino acids.[1][4]

Data Presentation: Quantitative Analysis of Threonine-Variant Peptide Libraries

The successful creation and screening of a peptide library are contingent on robust quantitative analysis. Below are tables summarizing typical quantitative data obtained during the process.

Table 1: Comparison of Peptide Library Synthesis Methods

Synthesis MethodLibrary Diversity (Number of Unique Peptides)Average Purity (%)Synthesis Time (per 1000 peptides)
Split-and-Pool > 10^6~85%2-3 weeks
SPOT Synthesis 10^3 - 10^4> 90%1-2 weeks
Phage Display 10^9 - 10^12N/A (Biological)3-4 weeks

Table 2: Binding Affinities of Selected Threonine-Variant Peptides to a Target Kinase

Peptide IDSequenceThreonine PositionBinding Affinity (Kd, nM)
WT-Peptide Ac-Leu-Arg-Arg-Ala-Ser -Leu-Gly-NH2N/A1500
Thr-Variant-1 Ac-Leu-Arg-Arg-Ala-Thr -Leu-Gly-NH25250
Thr-Variant-2 Ac-Thr -Arg-Arg-Ala-Ser-Leu-Gly-NH21> 10000
Thr-Variant-3 Ac-Leu-Arg-Thr -Ala-Ser-Leu-Gly-NH23980

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Threonine-Scanning Library (Fmoc/tBu Strategy)

Materials:

  • Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • SPPS reaction vessel[2]

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For the first amino acid, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of OxymaPure, and 3 equivalents of DIC in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Library Generation (Split-and-Pool Method):

    • After coupling the first common amino acid, split the resin into equal portions, one for each amino acid to be coupled at the next position (including threonine).

    • Carry out the deprotection and coupling steps in separate reaction vessels for each amino acid.

    • After coupling, pool the resin portions, mix thoroughly, and then split again for the next coupling cycle.

    • Repeat this process for each position in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water to the resin.

    • Incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptides.

  • Peptide Precipitation and Purification:

    • Precipitate the peptides from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptides, and wash with cold ether.

    • Purify the individual peptides from the library using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptides by mass spectrometry.

Protocol 2: Screening a Threonine-Variant Peptide Library using Phage Display

Materials:

  • Phage display library construction kit (e.g., Ph.D.™-12 Phage Display Peptide Library Kit)

  • Target protein (e.g., a kinase)

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

  • Tris-buffered saline with Tween-20 (TBST)

  • Bovine serum albumin (BSA)

  • Elution buffer (e.g., low pH glycine-HCl)

  • E. coli host strain

  • LB medium and agar plates

Procedure:

  • Target Immobilization: Coat the wells of a microtiter plate with the target protein (1-10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and then block with 1% BSA in PBS for 1-2 hours at room temperature to prevent non-specific binding.

  • Biopanning:

    • Add the phage display peptide library to the coated wells and incubate for 1 hour at room temperature with gentle agitation.

    • Wash the wells extensively with TBST to remove unbound phages.[5]

  • Elution: Elute the bound phages by adding a low pH elution buffer and incubating for 10 minutes. Neutralize the eluate with Tris-HCl.

  • Amplification: Infect a fresh culture of E. coli with the eluted phages and amplify overnight in LB medium.

  • Subsequent Rounds of Panning: Repeat the panning process (steps 3-5) for 3-5 rounds to enrich for high-affinity binders.

  • Phage Plaque Assay and Sequencing:

    • After the final round of panning, perform a plaque assay to isolate individual phage clones.

    • Pick individual plaques, amplify them, and isolate the phage DNA.

    • Sequence the DNA to identify the peptide sequences displayed by the binding phages.

  • Binding Affinity Determination: Synthesize the identified peptides and determine their binding affinity to the target protein using techniques like surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA).[6]

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Library Synthesis (SPPS) cluster_screening Library Screening (Phage Display) cluster_analysis Data Analysis Resin Resin Preparation Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Split Split Resin Coupling->Split Threonine_Coupling Couple Threonine & Other AAs Split->Threonine_Coupling Pool Pool Resin Threonine_Coupling->Pool Cleavage Cleavage & Deprotection Pool->Cleavage Purification Purification (HPLC) Cleavage->Purification Panning Biopanning with Library Purification->Panning Immobilize Immobilize Target Block Block Non-specific Sites Immobilize->Block Block->Panning Wash Wash Unbound Phages Panning->Wash Elute Elute Bound Phages Wash->Elute Amplify Amplify in E. coli Elute->Amplify Amplify->Panning Repeat 3-5x Sequence Sequence DNA Amplify->Sequence Binding_Assay Binding Affinity Assay (SPR/ELISA) Sequence->Binding_Assay SAR Structure-Activity Relationship Binding_Assay->SAR

Caption: Experimental workflow for creating and screening threonine-variant peptide libraries.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates on Threonine & Tyrosine Transcription_Factor Transcription Factor ERK->Transcription_Factor phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factor->Gene_Expression regulates Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Simplified MAPK/ERK signaling pathway highlighting threonine phosphorylation.[7][8][9][10][11]

Applications in Research and Drug Discovery

  • Kinase Substrate and Inhibitor Discovery: Threonine-scanning libraries are invaluable for identifying the consensus sequences for kinase phosphorylation and for discovering potent and selective kinase inhibitors. The introduction of threonine can mimic a phosphorylated serine, providing insights into substrate recognition.

  • Epitope Mapping: By systematically replacing amino acids with threonine in a known epitope, it is possible to identify residues that are critical for antibody binding.

  • Modulation of Protein-Protein Interactions: Threonine-containing peptides can be used to disrupt or stabilize protein-protein interactions that are mediated by threonine residues or post-translational modifications of threonine.

  • Development of Novel Therapeutics: Peptides identified from threonine-variant libraries can serve as lead compounds for the development of new drugs for a wide range of diseases, including cancer and inflammatory disorders.

Conclusion

The creation and screening of peptide libraries with threonine variations represent a robust and versatile platform for fundamental research and drug discovery. The systematic introduction of threonine allows for a detailed exploration of its impact on peptide function, leading to the identification of novel peptides with desired biological activities. The protocols and data presented in this document provide a solid foundation for researchers to design and execute successful experiments in this exciting field.

References

Application Notes and Protocols for the Quantification of L-Threonine in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of L-threonine in peptide samples. The protocols cover sample preparation, chromatographic separation, and detection using widely adopted analytical techniques.

Introduction

L-threonine is an essential amino acid and a key component of many peptides and proteins. Its accurate quantification is crucial for various applications, including peptide sequencing, characterization of therapeutic peptides, and monitoring of cell culture media in biopharmaceutical production.[1][2] This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the analysis of L-threonine in peptide hydrolysates.

A critical first step in the analysis of L-threonine from a peptide is the complete hydrolysis of the peptide bonds to release the constituent amino acids.[3][4] However, L-threonine, along with serine, is susceptible to partial degradation during standard acid hydrolysis conditions.[4][5] To account for this, a time-course hydrolysis study is recommended to accurately determine the initial concentration of this labile amino acid.[6]

Experimental Protocols

Peptide Hydrolysis (Time-Course Study)

This protocol describes the acid hydrolysis of peptide samples at different time points to extrapolate the initial L-threonine concentration.

Materials:

  • Peptide sample

  • 6 M Hydrochloric acid (HCl) containing 0.1% phenol[1]

  • Formic acid[6]

  • Hydrogen peroxide

  • Nitrogen gas

  • Hydrolysis tubes (e.g., 6 x 50 mm)

  • Heating block or oven at 110 °C[7]

  • Vacuum centrifuge

Procedure:

  • Sample Preparation: Accurately weigh or dispense a known amount of the peptide sample (e.g., 1-10 µg of protein or 50-2000 pmol of peptide) into at least three separate hydrolysis tubes.

  • Drying: If the sample is in solution, dry it completely using a vacuum centrifuge.

  • Acid Addition: Add 50 µL of 6 M HCl with 0.1% phenol to each tube.[7]

  • Inert Atmosphere: Purge each tube with nitrogen gas for 30 seconds to remove oxygen, which can contribute to amino acid degradation.

  • Sealing: Immediately and securely cap the hydrolysis tubes.

  • Hydrolysis: Place the tubes in a heating block or oven set at 110 °C.[7]

  • Time Points: Remove one tube at 24, 48, and 72 hours.[1][6]

  • Acid Removal: After hydrolysis, cool the tubes and dry the samples in a vacuum centrifuge to remove the HCl.[1]

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 N HCl or the initial mobile phase of the chromatographic method) for subsequent analysis.[2]

  • Extrapolation: Analyze the L-threonine concentration for each time point. Plot the concentration of L-threonine versus hydrolysis time and extrapolate the line back to time zero to determine the initial concentration, correcting for any degradation.[6]

HPLC with Pre-column Derivatization (OPA/FMOC)

This protocol details the quantification of L-threonine using pre-column derivatization with o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines, followed by reversed-phase HPLC analysis.[8][9]

Materials:

  • Peptide hydrolysate (from Protocol 2.1)

  • Borate buffer (e.g., 0.4 M, pH 10.2)

  • OPA derivatizing reagent

  • FMOC derivatizing reagent

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Automated Derivatization and HPLC Protocol:

The following is an example of an autosampler program for automated pre-column derivatization:[8]

  • Draw 2.5 µL of Borate buffer.

  • Draw 1.0 µL of the sample (peptide hydrolysate).

  • Mix 3.5 µL in the wash port five times.

  • Wait for 0.2 minutes.

  • Draw 0.5 µL of OPA reagent.

  • Mix 4.0 µL in the wash port ten times.

  • Draw 0.4 µL of FMOC reagent.

  • Mix 4.4 µL in the wash port ten times.

  • Draw 32 µL of injection diluent (e.g., mobile phase A).

  • Mix 20 µL in the wash port eight times.

  • Inject the final mixture onto the HPLC column.

Chromatographic Conditions (Example): [2][8]

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 1.8 µm

  • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 40 °C

  • Fluorescence Detector Wavelengths:

    • OPA-derivatives (Primary amines): Excitation 340 nm, Emission 450 nm

    • FMOC-derivatives (Secondary amines): Excitation 266 nm, Emission 305 nm

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more hydrophobic derivatized amino acids.

LC-MS/MS Analysis of Underivatized L-Threonine

This protocol provides a method for the direct quantification of L-threonine in peptide hydrolysates without derivatization, using reversed-phase liquid chromatography coupled with tandem mass spectrometry.[7][10]

Materials:

  • Peptide hydrolysate (from Protocol 2.1)

  • Stable isotope-labeled L-threonine internal standard

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm)[7]

Procedure:

  • Sample Preparation: To a known volume of the peptide hydrolysate, add a known amount of the stable isotope-labeled L-threonine internal standard.[7]

  • LC Separation:

    • Column: Zorbax Eclipse Plus C18 (2.1 × 150 mm, 1.8 µm)[7]

    • Mobile Phase A: 0.1% Formic acid in water[7]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile[7]

    • Flow Rate: 0.250 mL/min[7]

    • Column Temperature: 35 °C[7]

    • Injection Volume: 1 µL[7]

    • Gradient: A short gradient from 0% to 50% B over 3 minutes is often sufficient.[7]

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both native L-threonine and the stable isotope-labeled internal standard. Example transitions for L-threonine could be m/z 120.1 -> 74.1.[11]

    • Instrument Parameters: Optimize MS parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.[7]

  • Quantification: The concentration of L-threonine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of L-threonine and the internal standard.

Data Presentation

The following tables summarize typical quantitative data for the described analytical techniques.

Table 1: HPLC with OPA/FMOC Derivatization - Performance Data

ParameterL-ThreonineReference
Retention Time (min)Varies with method[12]
Linearity Range (µmol/L)1 - 100[12]
Limit of Detection (LOD) (µmol/L)~0.1[13]
Limit of Quantification (LOQ) (µmol/L)~0.5[5]
Recovery (%)95 - 105[11]

Table 2: LC-MS/MS of Underivatized Amino Acids - Performance Data

ParameterL-ThreonineReference
Retention Time (min)Varies with method[7]
Linearity Range (µM)5 - 100[7]
Limit of Detection (LOD) (µM)< 0.1[13]
Intraday Precision (%RSD)< 10[7]
Interday Precision (%RSD)< 15[7]

Visualizations

Experimental Workflows

G cluster_hydrolysis Peptide Hydrolysis cluster_hplc HPLC with Pre-column Derivatization cluster_lcms LC-MS/MS Analysis Peptide_Sample Peptide_Sample Add_HCl Add_HCl Peptide_Sample->Add_HCl 6 M HCl Hydrolysis Hydrolysis Add_HCl->Hydrolysis 110C, 24-72h Drying Drying Hydrolysis->Drying Vacuum Reconstitution Reconstitution Drying->Reconstitution Derivatization Derivatization Reconstitution->Derivatization OPA/FMOC Add_IS Add_IS Reconstitution->Add_IS Isotope-labeled L-Threonine HPLC_Separation HPLC_Separation Derivatization->HPLC_Separation C18 Column Fluorescence_Detection Fluorescence_Detection HPLC_Separation->Fluorescence_Detection Quantification_HPLC Quantification_HPLC Fluorescence_Detection->Quantification_HPLC LC_Separation LC_Separation Add_IS->LC_Separation C18 Column MSMS_Detection MSMS_Detection LC_Separation->MSMS_Detection MRM Quantification_LCMS Quantification_LCMS MSMS_Detection->Quantification_LCMS

Caption: Workflow for L-threonine quantification in peptides.

Signaling Pathway

L-threonine has been shown to play a role in cellular signaling, for instance, by upregulating the expression of β-defensins through the activation of the NF-κB signaling pathway.[3]

G cluster_nucleus Nuclear Events L_Threonine L-Threonine IKK IKK Complex L_Threonine->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to DNA DNA beta_defensin β-defensin mRNA DNA->beta_defensin transcription

Caption: L-Threonine activating the NF-κB signaling pathway.

Phosphorylation of threonine residues within proteins is a critical post-translational modification that regulates a vast array of signaling pathways, primarily through the action of serine/threonine kinases.[14][15]

G Signal Extracellular Signal Receptor Receptor Signal->Receptor Kinase_Cascade Ser/Thr Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade activates Substrate_Protein Substrate Protein (with Threonine) Kinase_Cascade->Substrate_Protein phosphorylates Phosphorylated_Protein Phosphorylated Protein (p-Threonine) Substrate_Protein->Phosphorylated_Protein Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Phosphorylated_Protein->Cellular_Response leads to

References

Application Notes and Protocols for Flow Cytometry Analysis of T-Cell Responses to Threonyl Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the detailed analysis of T-cell responses to threonyl epitopes, with a particular focus on post-translationally modified (PTM) threonine residues, such as phosphothreonine.

Introduction

T-cell recognition of specific epitopes is a cornerstone of adaptive immunity. Threonine residues within these epitopes can play a critical role in the interaction with the T-cell receptor (TCR), and post-translational modifications of threonine, such as phosphorylation, can significantly alter T-cell activation, proliferation, and cytokine secretion. Flow cytometry is a powerful, high-throughput technology that enables the multi-parametric analysis of individual T-cells, providing quantitative insights into the nuances of these responses.

This document outlines key experimental protocols for assessing T-cell activation, proliferation, and cytokine production in response to threonyl-containing peptides. It also provides a framework for dissecting the intracellular signaling events that govern these responses.

Data Presentation: Quantitative Analysis of T-Cell Responses

The following tables present illustrative data from typical flow cytometry experiments designed to characterize T-cell responses to a native and a post-translationally modified (phosphorylated) threonyl epitope.

Table 1: T-Cell Proliferation in Response to Threonyl Epitopes

Peptide StimulantT-Cell Subset% Proliferating Cells (CFSE low)Proliferation Index
Unstimulated ControlCD4+1.2%1.1
Unstimulated ControlCD8+0.8%1.0
Native Threonyl PeptideCD4+15.7%2.5
Native Threonyl PeptideCD8+8.3%1.9
Phospho-Threonyl PeptideCD4+45.2%4.8
Phospho-Threonyl PeptideCD8+25.6%3.2
  • % Proliferating Cells: Percentage of cells that have undergone at least one division.

  • Proliferation Index: The average number of divisions for all cells that have divided.

Table 2: Intracellular Cytokine Production by Threonyl Epitope-Specific T-Cells

Peptide StimulantT-Cell Subset% IFN-γ+% TNF-α+% IL-2+
Unstimulated ControlCD4+0.1%0.2%0.1%
Unstimulated ControlCD8+0.2%0.3%0.1%
Native Threonyl PeptideCD4+5.8%8.2%4.5%
Native Threonyl PeptideCD8+12.4%15.1%7.8%
Phospho-Threonyl PeptideCD4+22.5%28.9%18.3%
Phospho-Threonyl PeptideCD8+48.7%55.3%35.2%

Table 3: Phospho-Flow Analysis of TCR Signaling Molecules

Peptide StimulantT-Cell Subset% pZAP70+% pSLP-76+
Unstimulated ControlCD4+0.5%0.3%
Native Threonyl Peptide (5 min)CD4+18.9%12.4%
Phospho-Threonyl Peptide (5 min)CD4+55.1%42.6%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol measures the proliferation of T-cells in response to stimulation with threonyl-containing peptides.[1]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Threonyl-containing peptides (native and modified)

  • Anti-CD3/CD28 antibodies (positive control)

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8)

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Resuspend cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% FBS.

  • Wash the cells twice with complete medium.

  • Resuspend the cells in complete medium and plate in a 96-well plate at 2 x 10^5 cells/well.

  • Add threonyl peptides to the desired final concentration (e.g., 1-10 µg/mL). Include unstimulated and positive controls (e.g., anti-CD3/CD28).

  • Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently conjugated antibodies for T-cell surface markers.

  • Acquire data on a flow cytometer. Proliferating cells are identified by the serial dilution of CFSE fluorescence.

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol allows for the detection of cytokine production within individual T-cells following stimulation.[2][3]

Materials:

  • PBMCs

  • Complete RPMI-1640 medium

  • Threonyl-containing peptides

  • Protein transport inhibitors (e.g., Brefeldin A, Monensin)

  • Fixation/Permeabilization buffers

  • Fluorescently conjugated antibodies against T-cell surface markers and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

Procedure:

  • Isolate and prepare PBMCs as described in Protocol 1.

  • Plate cells in a 96-well plate at 1 x 10^6 cells/well in complete medium.

  • Stimulate the cells with threonyl peptides for 6-12 hours at 37°C.

  • For the last 4-6 hours of incubation, add a protein transport inhibitor to the culture to promote intracellular cytokine accumulation.

  • Harvest the cells and wash with PBS.

  • Stain for surface markers with fluorescently conjugated antibodies for 30 minutes on ice.

  • Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines with fluorescently conjugated antibodies for 30 minutes at room temperature in the dark.

  • Wash the cells and resuspend in staining buffer for flow cytometry analysis.

Protocol 3: Phospho-Flow Cytometry for TCR Signaling Analysis

This protocol is used to analyze the phosphorylation status of key signaling molecules downstream of the TCR.[4]

Materials:

  • PBMCs or isolated T-cells

  • Threonyl-containing peptides

  • Fixation buffer (e.g., paraformaldehyde-based)

  • Permeabilization buffer (e.g., methanol-based)

  • Fluorescently conjugated antibodies against T-cell surface markers and phosphorylated signaling proteins (e.g., pZAP70, pSLP-76)

Procedure:

  • Prepare a single-cell suspension of PBMCs or isolated T-cells.

  • Stimulate the cells with threonyl peptides for a short duration (e.g., 2, 5, 15 minutes) at 37°C.

  • Immediately stop the stimulation by adding a fixation buffer. Incubate for 10-15 minutes at room temperature.

  • Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.

  • Wash the cells thoroughly to remove the methanol.

  • Stain with a cocktail of fluorescently conjugated antibodies against surface markers and intracellular phosphorylated proteins for 60 minutes at room temperature.

  • Wash the cells and acquire data on a flow cytometer immediately.

Visualizations

TCR Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC Threonyl Epitope-MHC TCR TCR/CD3 pMHC->TCR Recognition Lck Lck TCR->Lck Activation CD4/8 CD4/CD8 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKCθ DAG->PKC Ras Ras/MAPK Pathway DAG->Ras Calcineurin Calcineurin Ca->Calcineurin NFkB NF-κB PKC->NFkB AP1 AP-1 Ras->AP1 NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: TCR Signaling Cascade upon Epitope Recognition.

Experimental Workflow: T-Cell Proliferation Assay

Proliferation_Workflow Start Isolate PBMCs CFSE_Label Label with CFSE Start->CFSE_Label Stimulate Stimulate with Threonyl Peptide CFSE_Label->Stimulate Incubate Incubate 5-7 Days Stimulate->Incubate Stain Surface Stain (CD3, CD4, CD8) Incubate->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze CFSE Dilution Acquire->Analyze

Caption: Workflow for CFSE-based T-Cell Proliferation Assay.

Experimental Workflow: Intracellular Cytokine Staining

ICS_Workflow Start Isolate PBMCs Stimulate Stimulate with Peptide + Protein Transport Inhibitor Start->Stimulate Surface_Stain Surface Stain (CD3, CD4, CD8) Stimulate->Surface_Stain Fix_Perm Fix and Permeabilize Surface_Stain->Fix_Perm Intra_Stain Intracellular Stain (IFN-γ, TNF-α, IL-2) Fix_Perm->Intra_Stain Acquire Acquire on Flow Cytometer Intra_Stain->Acquire Analyze Analyze Cytokine+ Cells Acquire->Analyze

Caption: Workflow for Intracellular Cytokine Staining.

References

In Silico Modeling of Threonyl-Epitope MHC Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presentation of peptides by Major Histocompatibility Complex (MHC) molecules is a cornerstone of the adaptive immune response. Post-translational modifications (PTMs) of these peptides can significantly alter their binding affinity to MHC molecules and subsequent recognition by T-cells. Threonine phosphorylation, a key PTM involved in cellular signaling, can create novel immunogenic epitopes, known as neoantigens, which are of significant interest in cancer immunotherapy and vaccine development. This document provides detailed application notes and protocols for the in silico modeling of threonyl-epitope binding to MHC molecules, enabling researchers to predict and analyze these critical interactions.

Application Notes

In silico modeling offers a rapid and cost-effective approach to screen for potential threonyl-neoantigens and to understand the structural basis of their interaction with MHC molecules. These computational methods are invaluable for:

  • High-throughput screening: Prioritizing candidate threonyl-epitopes for experimental validation from large proteomic datasets.

  • Rational vaccine design: Engineering peptides with enhanced MHC binding affinity and immunogenicity.

  • Understanding immune responses: Investigating how threonine phosphorylation impacts T-cell receptor (TCR) recognition.

  • Personalized medicine: Identifying patient-specific threonyl-neoantigens for targeted cancer therapies.

Key Computational Tools and Methodologies

A variety of computational tools are available for predicting peptide-MHC binding. For threonyl-epitopes, methods capable of handling phosphorylated residues are essential.

  • Sequence-Based Prediction: Tools like NetMHCphosPan are specifically trained on datasets of phosphorylated peptides and can predict the binding affinity of phosphopeptides to a wide range of MHC class I alleles.[1][2] These methods utilize artificial neural networks to identify binding motifs that accommodate the physicochemical properties of phosphorylated residues.

  • Structure-Based Modeling: Molecular docking and molecular dynamics (MD) simulations provide detailed structural insights into the peptide-MHC interaction.

    • Molecular Docking: Programs such as AutoDock and Rosetta FlexPepDock can predict the binding pose of a threonyl-epitope within the MHC binding groove.[3][4]

    • Molecular Dynamics (MD) Simulations: Software packages like GROMACS and AMBER allow for the simulation of the dynamic behavior of the peptide-MHC complex, providing information on binding stability and the role of the phosphate group in the interaction.

Quantitative Data Summary

The binding of peptides to MHC molecules is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating stronger binding. The following table summarizes experimentally determined binding affinities for some phosphorylated peptides, including those with phosphothreonine, to various HLA alleles.

Peptide SequencePhosphorylated ResidueHLA AlleleIC50 (nM)Reference
GLDpS YVRSLpSerHLA-A020125[5]
RRIpS GVDRYpSerHLA-A0201150[5]
KRFpS FKKSFpSerHLA-B2750[5]
FAPpT PLPHLpThrHLA-A020180[5]
RLPpT PLPPLpThrHLA-A0201120[5]
pIRS21097–1105pSerHLA-A020118[6]
pβ-catenin30–39pSerHLA-A020175[6]
pCDC25b38–46pThrHLA-A*0201110[6]

Note: Data for a wide range of specific threonyl-epitopes is still emerging. The values presented here are illustrative of the binding affinities observed for phosphorylated peptides.

Experimental Protocols

Protocol 1: Prediction of Threonyl-Epitope Binding Affinity using NetMHCphosPan

This protocol outlines the steps for predicting the binding affinity of a threonine-phosphorylated peptide to a specific MHC class I allele using the NetMHCphosPan web server.

Materials:

  • Peptide sequence(s) in FASTA format. The phosphorylated threonine should be represented by "T" and specified as a modification.

  • A web browser with an internet connection.

Methodology:

  • Navigate to the NetMHCphosPan server: Access the latest version of the tool provided by the Technical University of Denmark (DTU).

  • Input Peptide Sequence(s): Paste the peptide sequence(s) in the provided text area. Ensure the format is correct, with each sequence preceded by a ">" header.

  • Specify Peptide Length: Select the appropriate peptide length(s) to be analyzed from the input sequence(s).

  • Select MHC Allele(s): Choose the HLA allele(s) of interest from the dropdown menu. Multiple alleles can be selected.

  • Specify Post-Translational Modifications: In the designated section, specify the position of the threonine phosphorylation. For example, if the threonine at position 4 is phosphorylated, indicate this according to the server's instructions.

  • Submit the Job: Click the "Submit" button to initiate the prediction.

  • Analyze the Results: The output will provide a prediction score, an affinity (IC50) value in nM, and a percentile rank for each peptide-MHC combination. A lower percentile rank indicates stronger predicted binding.

Protocol 2: Molecular Docking of a Threonyl-Epitope to an MHC Class I Molecule

This protocol provides a general workflow for performing molecular docking of a threonyl-peptide to an MHC molecule using a tool like AutoDock.

Materials:

  • A 3D structure of the MHC allele of interest (can be obtained from the Protein Data Bank - PDB).

  • The sequence of the threonyl-peptide.

  • Molecular graphics software (e.g., PyMOL, Chimera).

  • AutoDock Tools (ADT) and AutoDock Vina.

Methodology:

  • Prepare the MHC Receptor Structure:

    • Download the PDB file of the desired HLA allele.

    • Remove any existing peptide and water molecules from the structure using a molecular graphics tool.

    • Add hydrogen atoms to the MHC structure.

    • Save the prepared receptor structure in PDBQT format using ADT.

  • Prepare the Threonyl-Peptide Ligand:

    • Generate a 3D structure of the threonyl-peptide. This can be done using peptide building tools or by modifying an existing peptide structure.

    • Crucially, the phosphorylated threonine residue must be properly parameterized. This may involve creating or obtaining a parameter file for the phosphothreonine residue that is compatible with the docking software's force field.

    • Define the rotatable bonds in the peptide.

    • Save the prepared ligand in PDBQT format using ADT.

  • Define the Binding Site (Grid Box):

    • Using ADT, define a grid box that encompasses the peptide-binding groove of the MHC molecule. The dimensions and center of the grid box should be large enough to accommodate the peptide.

  • Perform the Docking Simulation:

    • Use AutoDock Vina to run the docking simulation, providing the prepared receptor and ligand files, and the grid box parameters as input.

  • Analyze the Docking Results:

    • Visualize the predicted binding poses of the threonyl-peptide within the MHC groove using a molecular graphics tool.

    • Analyze the predicted binding affinity (usually given as a score in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

    • Examine the interactions between the peptide (including the phosphate group) and the MHC residues.

Visualizations

Antigen_Processing_and_Presentation_Pathway cluster_Antigen_Source Antigen Source cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface Endogenous_Protein Endogenous Protein (e.g., mutated or viral protein) Proteasome Proteasome Endogenous_Protein->Proteasome Ubiquitination & Degradation Peptides Peptides Proteasome->Peptides Phosphorylation Kinase-mediated Threonine Phosphorylation Peptides->Phosphorylation Threonyl_Epitope Threonyl-Epitope Phosphorylation->Threonyl_Epitope TAP TAP Transporter Threonyl_Epitope->TAP Peptide_Loading Peptide Loading Complex TAP->Peptide_Loading MHC_I MHC Class I Synthesis MHC_I->Peptide_Loading pMHC_I_Complex Peptide-MHC I Complex Peptide_Loading->pMHC_I_Complex Presented_Epitope Presented Threonyl-Epitope on Cell Surface pMHC_I_Complex->Presented_Epitope Transport to cell surface T_Cell CD8+ T-Cell (TCR Recognition) Presented_Epitope->T_Cell In_Silico_Modeling_Workflow Start Start: Threonyl-Peptide Sequence of Interest Sequence_Prediction Sequence-Based Prediction (e.g., NetMHCphosPan) Start->Sequence_Prediction Binding_Affinity Predicted Binding Affinity (IC50) Sequence_Prediction->Binding_Affinity Prioritization Prioritize Candidates (IC50 < 500 nM) Binding_Affinity->Prioritization Structure_Modeling Structure-Based Modeling Prioritization->Structure_Modeling High-Affinity Candidates Experimental_Validation Experimental Validation (e.g., Binding Assays) Prioritization->Experimental_Validation Direct Validation MHC_Structure Obtain MHC Structure (PDB) Structure_Modeling->MHC_Structure Peptide_Structure Generate 3D Threonyl- Peptide Structure Structure_Modeling->Peptide_Structure Molecular_Docking Molecular Docking (e.g., AutoDock, Rosetta) MHC_Structure->Molecular_Docking Peptide_Structure->Molecular_Docking Binding_Pose Predicted Binding Pose & Score Molecular_Docking->Binding_Pose MD_Simulation Molecular Dynamics Simulation (e.g., GROMACS, AMBER) Binding_Pose->MD_Simulation Stability_Analysis Binding Stability & Interaction Analysis MD_Simulation->Stability_Analysis Stability_Analysis->Experimental_Validation

References

Troubleshooting & Optimization

Technical Support Center: Synthesizing Threonine-Rich Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in threonine-rich peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities associated with these challenging sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides rich in threonine?

Synthesizing threonine-rich peptides presents several significant challenges, primarily stemming from the unique properties of the threonine residue. The main difficulties include:

  • Peptide Aggregation: Threonine, along with other amino acids like Gln, Ser, Val, and Ile, can promote the formation of stable secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS).[1][2] These structures lead to inter-chain aggregation, where peptide chains clump together on the resin, making reactive sites inaccessible.[1] This results in incomplete coupling and deprotection reactions, leading to low yields and a complex mixture of truncated or deletion sequences.[3]

  • Difficult Couplings: The insertion of threonine can cause subsequent coupling reactions to be slow or incomplete.[4] This effect may even be observed 5-6 residues after the threonine has been incorporated into the growing peptide chain.[4]

  • Side Reactions: The hydroxyl group in the threonine side chain is susceptible to various side reactions during synthesis and cleavage, which can lead to undesired byproducts.[5] Common side reactions include O-sulfonation and N-O peptide bond shifts.[6][7]

Q2: Why do threonine-rich sequences have a high tendency to aggregate?

Aggregation in threonine-rich peptides is primarily caused by the formation of extensive intermolecular hydrogen bonds. The hydroxyl group of threonine, combined with the peptide backbone, can participate in hydrogen bonding that stabilizes β-sheet structures.[2] As the peptide chain elongates on the solid support, these β-sheets can stack together, causing the peptide-resin to become insoluble in standard synthesis solvents, which hinders subsequent chemical reactions.[1]

Q3: What are pseudoproline dipeptides and how do they mitigate aggregation?

Pseudoproline dipeptides are derivatives of serine or threonine where the side-chain hydroxyl group is reversibly protected as a cyclic oxazolidine ring.[8] They are used as "structure-disrupting" building blocks in SPPS.[9][10] By incorporating a pseudoproline, a "kink" is introduced into the peptide backbone, similar to the effect of a natural proline residue.[11] This kink disrupts the formation of β-sheet secondary structures responsible for aggregation.[8][11] The benefits include enhanced solvation and swelling of the peptide-resin, improved accessibility of reactive sites, and ultimately, higher purity and yield of the final peptide. Upon final cleavage with trifluoroacetic acid (TFA), the oxazolidine ring is opened, restoring the native threonine residue.[11]

Q4: What is microwave-assisted peptide synthesis, and is it effective for threonine-rich peptides?

Microwave-assisted solid-phase peptide synthesis (MA-SPPS) uses microwave energy to rapidly and uniformly heat the reaction mixture during the coupling and deprotection steps.[12][13] This technique is particularly advantageous for synthesizing "difficult" sequences, including those rich in threonine, that are prone to aggregation.[14] The rapid heating accelerates reaction rates, which can help overcome the kinetic barriers of difficult couplings and reduce the time available for aggregation to occur.[13] This often results in significantly shorter synthesis times and higher crude peptide purity compared to conventional methods.[12][14]

Troubleshooting Guide

Problem: My resin beads are shrinking during synthesis, and the Kaiser test remains positive after coupling. What is happening?

  • Answer: These are classic signs of on-resin peptide aggregation.[1] The shrinking of the resin indicates a collapse of the polymer matrix due to the formation of insoluble secondary structures by the attached peptide chains.[1] This collapse prevents reagents from reaching the N-terminal amine of the growing peptide, leading to incomplete or failed coupling reactions, which is confirmed by a positive ninhydrin (Kaiser) test.

Problem: How can I prevent or resolve peptide aggregation during my synthesis?

  • Answer: Several strategies can be employed to disrupt aggregation and improve synthesis outcomes:

    • Incorporate Pseudoproline Dipeptides: Substitute a threonine residue and its preceding amino acid with a corresponding pseudoproline dipeptide.[3] This is a highly effective method for breaking up β-sheet formation.[15][8] It is recommended to insert a pseudoproline every 5-6 amino acids if the sequence allows.[11]

    • Use Microwave Heating: Employing a microwave peptide synthesizer can accelerate coupling and deprotection reactions, often preventing aggregation before it becomes a major issue.[12] A combination of microwave heating and pseudoproline dipeptides can be particularly synergistic for very difficult sequences.

    • Add Chaotropic Salts: Washing the resin with or adding chaotropic salts like LiCl or KSCN to the coupling reaction can help disrupt hydrogen bonds and break up aggregates.[16] These agents work by increasing the polarity of the solvent and interfering with non-covalent interactions.[17]

    • Change the Solvent System: For extremely difficult sequences, using a more disruptive solvent mixture, such as DCM/DMF/NMP (1:1:1) with additives like 1% Triton X100 and 2M ethylene carbonate at an elevated temperature (55 °C), can improve solvation.

    • Switch to Boc Chemistry: The Boc/Bzl synthesis strategy can sometimes be used for difficult sequences, as the repeated treatments with TFA for Nα-deprotection can help disrupt aggregates that form during Fmoc-SPPS.[4][18]

Problem: I'm observing unexpected side products in my mass spectrometry analysis after cleavage. What are the likely culprits for a threonine-containing peptide?

  • Answer: Threonine's side chain can be involved in several side reactions:

    • O-Sulfonation: During the final cleavage of peptides containing both Arg(Pmc/Mtr) and O-tert-butyl-protected Thr, a side reaction can lead to the formation of O-sulfo-threonine residues.[6] This occurs when scavengers are absent from the cleavage cocktail.[6]

    • N-O Shift: Under acidic conditions like TFA cleavage, the peptide bond can migrate from the backbone nitrogen to the threonine side-chain hydroxyl group, forming an ester linkage.[7] This rearrangement is often reversible by treatment with a base.[7]

    • Lactone Formation: The threonine side chain can react to form a lactone, followed by peptide bond formation.[5]

Problem: How can I improve a specific coupling reaction that is consistently slow or incomplete?

  • Answer: For difficult couplings, especially those following a threonine residue, consider the following options:

    • Double Coupling: Simply repeat the coupling step to drive the reaction to completion.[19]

    • Use a Stronger Coupling Reagent: Switch to a more potent activation method, such as HATU or PyBOP, and allow for longer reaction times.[20]

    • Elevated Temperature/Microwave: Perform the coupling at a higher temperature or use a microwave synthesizer.[12] Microwave energy can complete most couplings in as little as 5 minutes.[14]

    • In Situ Neutralization: For Boc-based synthesis, using an in situ neutralization protocol can minimize aggregation that occurs after the neutralization of α-ammonium species, thereby improving coupling.[18]

Problem: My crude threonine-rich peptide has very poor solubility and is difficult to purify by RP-HPLC.

  • Answer: Purifying hydrophobic and aggregation-prone peptides is a common challenge.[18]

    • Alternative Chromatography: If standard RP-HPLC with a C18 column is ineffective, consider alternative methods.[21] Ion-exchange chromatography can be used as an initial capturing step to remove the bulk of impurities before a final polishing step with RP-HPLC.[22]

    • Modify Mobile Phase: Experiment with different ion-pairing agents (e.g., TFA, HCl) or adjust the pH of the mobile phase to improve peak shape and resolution.[23]

    • Use Chaotropic Agents: In some cases, chaotropic agents like guanidinium chloride or urea can be used to solubilize the peptide before injection, although care must be taken as they can interfere with chromatography.[24][25] Guanidine has been shown to be superior to urea for improving sequence coverage in peptide mapping workflows by enhancing denaturation.[24]

Quantitative Data Summary

The following table summarizes the results from a comparative study on the synthesis of a difficult peptide, highlighting the impact of using pseudoproline dipeptides and microwave assistance.

ExperimentMethodKey ModificationResultPurity/Yield
1Conventional SPPSNoneVery poor results; complex mixture of truncated peptides.Trace amounts of desired product.
2Conventional SPPSPseudoproline DipeptideDramatic increase in synthetic efficiency.Excellent yield.
3Microwave-Assisted SPPSNoneEffective in accelerating reactions and overcoming some aggregation.Improved over conventional, but still significant side products (e.g., des-Arg peptide).
4Microwave-Assisted SPPSPseudoproline DipeptideSynergistic effect; best overall result.Desired product obtained in a 3:1 ratio over the major side product.
Data adapted from a comparative study on conventional and microwave-assisted synthesis.

Experimental Protocols & Visualizations

Protocol 1: Incorporation of Pseudoproline Dipeptides in Fmoc-SPPS

This protocol outlines the general steps for using a pre-formed Fmoc-Xaa-Thr(ΨMe,MePro)-OH dipeptide in an automated peptide synthesizer.

  • Selection: Identify a suitable Xaa-Thr sequence in your peptide, preferably within a hydrophobic or aggregation-prone region.[11] There should be at least two amino acids separating pseudoprolines from each other or from natural proline residues.[11]

  • Substitution: In your synthesis sequence file, replace the individual Fmoc-Xaa-OH and Fmoc-Thr(tBu)-OH coupling steps with a single coupling step for the Fmoc-Xaa-Thr(ΨMe,MePro)-OH dipeptide.

  • Coupling: Use a standard coupling protocol. Pseudoproline dipeptides can be activated and coupled using common reagents like HBTU/HOBt or HATU with DIPEA in DMF.[1] A standard coupling time of 1-2 hours is typically sufficient.

  • Deprotection: The Fmoc group of the pseudoproline dipeptide is removed using a standard 20% piperidine in DMF solution.

  • Continuation: Continue the SPPS cycles for the remaining amino acids as usual.

  • Final Cleavage: During the final cleavage from the resin with a standard TFA-based cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5), the oxazolidine ring of the pseudoproline will be cleaved, regenerating the native Xaa-Thr sequence.[15][11]

Workflow: Standard vs. Modified SPPS for Threonine-Rich Peptides

The following diagram illustrates the standard SPPS workflow and highlights where challenges with threonine-rich peptides arise. It also shows the intervention points for mitigation strategies.

SPPS_Workflow start Start SPPS (Resin) deprotection Fmoc Deprotection (Piperidine) start->deprotection wash Wash (DMF) deprotection->wash coupling Amino Acid Coupling (e.g., HATU) aggregation AGGREGATION - Resin Shrinking - Failed Coupling coupling->aggregation Occurs during elongation wash_after Wash (DMF) coupling->wash_after wash->coupling repeat Repeat Cycle repeat->deprotection n cycles cleavage Cleavage & Global Deprotection (TFA) repeat->cleavage end Crude Peptide cleavage->end side_reactions SIDE REACTIONS - N-O Shift - Sulfonation cleavage->side_reactions Occurs during acid treatment solutions MITIGATION STRATEGIES - Pseudoprolines - Microwave (MA-SPPS) - Chaotropic Salts solutions->coupling Apply during coupling step wash_after->repeat

Caption: SPPS workflow highlighting aggregation and side-reaction challenges.
Protocol 2: General Protocol for Microwave-Assisted SPPS (MA-SPPS)

This protocol provides a general outline for MA-SPPS, which can significantly reduce reaction times. Specific parameters should be optimized for the instrument and peptide sequence.

  • System Setup: Use a dedicated microwave peptide synthesizer with temperature control.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin-bound peptide.

    • Apply microwave energy (e.g., up to 75°C) for 3-5 minutes.[14]

    • Drain and wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare the activated amino acid solution (e.g., Fmoc-amino acid, HATU, and DIPEA in DMF).

    • Add the solution to the resin.

    • Apply microwave energy (e.g., up to 90°C) for 5-10 minutes.[14]

    • Drain and wash the resin thoroughly with DMF.

  • Monitoring: Monitor the completion of coupling reactions using a real-time method like UV monitoring if available, or a manual Kaiser test.

  • Cycle Repetition: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Cleavage: Cleave the completed peptide from the resin using a standard TFA cocktail.

Mechanism: How Pseudoprolines Disrupt Peptide Aggregation

The following diagram illustrates the structural impact of incorporating a pseudoproline dipeptide into a growing peptide chain, which prevents the formation of β-sheet structures responsible for aggregation.

Pseudoproline_Mechanism cluster_0 Standard Peptide Chains (Aggregation-Prone) cluster_1 Pseudoproline-Containing Chains (Aggregation-Resistant) a1 Chain A a2 ...-Thr-Val-Leu-... a3 ...-Thr-Val-Leu-... b2 ...-Thr-Val-Leu-... a2:e->b2:w H-Bonds (β-Sheet) b3 ...-Thr-Val-Leu-... a3:e->b3:w b1 Chain B c1 Chain C c2 ...-Xaa-Thr(Ψ)-... c3 ...-Val-Leu-... disrupt No H-Bonding 'Kink' Disrupts β-Sheet d1 Chain D d2 ...-Xaa-Thr(Ψ)-... d3 ...-Val-Leu-...

Caption: Pseudoproline dipeptides introduce a kink, disrupting β-sheet formation.
Troubleshooting Flowchart for Difficult Threonine-Rich Peptide Synthesis

This flowchart provides a logical path for diagnosing and solving common issues encountered during the synthesis of threonine-rich peptides.

Caption: A decision tree for troubleshooting difficult peptide synthesis.

References

Technical Support Center: Optimizing MHC Binding Assays for Threonine-Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with threonine-modified peptides in Major Histocompatibility Complex (MHC) binding assays.

Frequently Asked Questions (FAQs)

Q1: How does threonine phosphorylation affect the binding affinity of a peptide to an MHC molecule?

A1: Threonine phosphorylation can have varied and significant effects on peptide-MHC binding affinity. The outcome is highly dependent on the position of the modification within the peptide sequence and the specific MHC allele. In some cases, phosphorylation can dramatically increase binding affinity by creating new favorable interactions with the MHC binding groove. For instance, studies with HLA-A2 have shown that phosphorylation at primary anchor residues can create a novel binding motif, significantly enhancing the peptide's affinity compared to its non-phosphorylated counterpart.[1] Conversely, if the modification disrupts key anchor residue interactions or introduces steric hindrance, it can decrease binding affinity.[2]

Q2: Are there special considerations for synthesizing and purifying threonine-modified peptides?

A2: Yes, the synthesis of phosphopeptides, including those with phosphothreonine, requires specific chemical strategies. Standard solid-phase peptide synthesis (SPPS) protocols need to be adapted to incorporate the phosphorylated amino acid. This is often achieved using pre-phosphorylated Fmoc-amino acid building blocks. It is crucial to use appropriate protecting groups for the phosphate moiety to prevent side reactions during synthesis.[3] Purification of the final product, typically by reverse-phase HPLC, is critical to remove impurities and truncated sequences that could interfere with the binding assay.

Q3: What are the best practices for handling and storing threonine-modified peptides?

A3: Proper handling and storage are crucial to maintain the integrity of threonine-modified peptides.

  • Storage: Lyophilized peptides should be stored at -20°C or colder in a desiccator.[4]

  • Solubilization: Before use, allow the peptide to warm to room temperature in a desiccator to prevent condensation.[4] Test the solubility of a small amount of the peptide first. Start with sterile, nuclease-free water. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO may be needed, followed by dilution with the assay buffer.[4]

  • Solution Stability: Once in solution, phosphopeptides can be susceptible to degradation by phosphatases present as contaminants. It is recommended to prepare fresh solutions for each experiment or to aliquot and freeze stock solutions at -80°C to minimize freeze-thaw cycles.

Q4: Can I use standard MHC binding prediction algorithms for threonine-phosphorylated peptides?

A4: Standard MHC binding prediction algorithms are primarily trained on datasets of non-modified peptides and may not accurately predict the binding of phosphorylated peptides.[1] The introduction of a phosphate group can alter the physicochemical properties of the peptide and its interaction with the MHC molecule in ways that these algorithms do not account for.[2] Therefore, while they can be used as a preliminary guide, experimental validation is essential for threonine-modified peptides.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal in Fluorescence Polarization (FP) Assay 1. Low Binding Affinity: The threonine modification may have abrogated binding to the MHC molecule. 2. Inactive Components: The MHC protein or the fluorescently labeled probe peptide may have degraded. 3. Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time. 4. Peptide Degradation: The threonine-modified peptide may have degraded in solution.1. Confirm Peptide Binding: If possible, use an alternative, less sensitive method to confirm some level of binding. Consider redesigning the peptide if binding is critical. 2. Check Component Activity: Test the MHC protein and probe peptide with a known high-affinity positive control peptide. 3. Optimize Assay Conditions: Review the literature for optimal conditions for your specific MHC allele. A typical incubation is 72 hours at 37°C for MHC class II.[1] 4. Prepare Fresh Peptide Solutions: Use freshly prepared solutions of the threonine-modified peptide for each experiment.
High Background Signal in FP Assay 1. Non-specific Binding: The fluorescent probe may be binding to the wells of the microplate or to aggregated protein. 2. High Probe Concentration: The concentration of the fluorescent probe may be too high, leading to a high baseline polarization. 3. Light Scattering: Aggregates of the MHC protein or the test peptide can scatter light and increase polarization readings.1. Use Non-Binding Plates: Utilize microplates designed for low non-specific binding. 2. Optimize Probe Concentration: Titrate the fluorescent probe to find the lowest concentration that gives a stable and sufficient signal-to-noise ratio. 3. Centrifuge Samples: Before reading the plate, centrifuge it briefly to pellet any aggregates. Ensure all proteins are properly filtered and handled to prevent aggregation.[5]
Poor Reproducibility Between Experiments 1. Inconsistent Peptide Concentration: Inaccurate quantification of the threonine-modified peptide stock solution. 2. Variable Incubation Times: Inconsistent timing of reagent addition and plate reading. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of peptide or protein stocks can lead to degradation or aggregation.1. Accurate Quantification: Use a reliable method, such as amino acid analysis, to accurately determine the concentration of the peptide stock. 2. Standardize Protocol: Ensure consistent timing for all steps of the assay. 3. Aliquot Reagents: Prepare single-use aliquots of all peptides and proteins to avoid multiple freeze-thaw cycles.[4]
Unexpected Binding Affinity Results 1. Peptide Purity Issues: The synthesized threonine-modified peptide may contain impurities that affect the assay. 2. Conformational Changes: The phosphorylation may induce a conformational change in the peptide that alters its binding in an unexpected way.[6]1. Verify Peptide Purity: Ensure the peptide is of high purity (>95%) as confirmed by HPLC and mass spectrometry. 2. Structural Analysis: If feasible, consider biophysical techniques like circular dichroism to assess the peptide's secondary structure.

Data Presentation

Table 1: Effect of Threonine Phosphorylation on Peptide Binding to HLA-A2

Peptide SequenceModificationIC50 (nM) of Unmodified PeptideIC50 (nM) of Modified PeptideChange in Affinity
R[pT]PEKLIMDRThreonine at P2>100,0001,500>66-fold increase
IMDR[pT]PEKLThreonine at P42,0008025-fold increase
KL[pT]IMDRPEThreonine at P350,00040,000Minimal Change

This table summarizes hypothetical data based on findings from similar studies on phosphopeptides. Actual values will vary depending on the specific peptide and MHC allele.

Experimental Protocols

Protocol: Competitive Fluorescence Polarization-Based MHC Class II Binding Assay

This protocol is adapted for measuring the binding of a threonine-modified peptide to a purified, soluble MHC class II molecule.

Materials:

  • Purified, soluble MHC class II protein

  • Fluorescently labeled high-affinity probe peptide

  • Unlabeled threonine-modified test peptide

  • Unlabeled high-affinity positive control peptide

  • Assay Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Black, non-binding 96-well or 384-well microplates

  • Microplate reader capable of fluorescence polarization measurements

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of all peptides and the MHC protein in the assay buffer. Quantify the peptide concentrations accurately.

    • Prepare serial dilutions of the unlabeled test peptide and the positive control peptide. A typical starting concentration is 100 µM with 10-fold serial dilutions.

  • Assay Setup:

    • In each well of the microplate, add the following in this order:

      • Assay Buffer

      • A fixed concentration of the MHC class II protein (e.g., 50 nM).

      • A fixed concentration of the fluorescently labeled probe peptide (e.g., 10 nM).

      • Varying concentrations of the unlabeled threonine-modified test peptide or the positive control peptide.

    • Include control wells:

      • Probe only: Contains only the fluorescent probe in assay buffer (for minimum polarization value).

      • Probe + MHC: Contains the fluorescent probe and MHC protein without any competitor peptide (for maximum polarization value).

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C for 72 hours to allow the binding reaction to reach equilibrium.[1]

  • Measurement:

    • Allow the plate to equilibrate to room temperature for 15-30 minutes before reading.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Plot the mP values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test peptide required to inhibit 50% of the fluorescent probe binding).

    • A lower IC50 value indicates a higher binding affinity of the test peptide for the MHC molecule.

Visualizations

Experimental_Workflow Experimental Workflow for MHC Binding Assay prep Reagent Preparation (Peptides, MHC Protein) setup Assay Plate Setup (MHC, Probe, Competitor) prep->setup incubation Incubation (37°C, 72 hours) setup->incubation read Fluorescence Polarization Measurement incubation->read analysis Data Analysis (IC50 Determination) read->analysis Competitive_Binding_Principle Principle of Competitive Fluorescence Polarization Assay cluster_0 High Polarization cluster_1 Low Polarization MHC_Bound MHC-Probe Complex (Slow Tumbling) Free_Probe Free Probe (Fast Tumbling) MHC_Bound->Free_Probe Displacement MHC MHC Molecule MHC->MHC_Bound Binds Probe Fluorescent Probe Probe->MHC_Bound Test_Peptide Threonine-Modified Peptide (Competitor) Test_Peptide->MHC Competes for Binding

References

Technical Support Center: Troubleshooting Low Immunogenicity of Synthetic Threonyl-Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the low immunogenicity of synthetic threonyl-epitopes encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic threonyl-epitope showing low immunogenicity?

A1: Synthetic peptides, including those containing threonine, are often poorly immunogenic on their own.[1][2] This can be attributed to several factors:

  • Small Size: Peptides are often too small to be efficiently recognized by the immune system.

  • Lack of T-Helper Epitopes: A robust immune response typically requires the activation of T-helper cells, which may not be stimulated by a single B-cell epitope.[3]

  • Rapid Degradation: Synthetic peptides can be quickly broken down by proteases in the body.

  • Inefficient Antigen Presentation: The peptide may not be effectively taken up, processed, and presented by antigen-presenting cells (APCs) to initiate an immune response.[4]

Q2: What is the role of threonine in the immunogenicity of an epitope?

A2: Threonine is an essential amino acid crucial for immune function, particularly in the synthesis of immunoglobulins (antibodies) and intestinal mucins, which contribute to gut immunity.[5][6][7] While threonine's presence within an epitope can be important for its structure and interaction with antibodies, low immunogenicity is generally not due to the threonine residue itself but rather the overall properties of the synthetic peptide.

Q3: What are the primary strategies to enhance the immunogenicity of a synthetic peptide?

A3: Several strategies can be employed to boost the immune response to a synthetic peptide:

  • Use of Adjuvants: Adjuvants are substances that enhance the immune response to an antigen.[1][8]

  • Conjugation to a Carrier Protein: Linking the peptide to a larger, immunogenic protein can provide the necessary T-cell help.

  • Peptide Modifications: Techniques like creating multi-antigen peptides (MAPs) or introducing specific amino acid substitutions can improve immunogenicity.[9][10][11]

  • Advanced Delivery Systems: Encapsulating the peptide in delivery systems like liposomes or nanoparticles can protect it from degradation and improve its uptake by APCs.[4]

Q4: How can I assess the immunogenicity of my synthetic threonyl-epitope?

A4: A variety of in vitro and in vivo assays can be used to evaluate immunogenicity. In vitro methods include T-cell proliferation assays, cytokine release assays, and MHC-peptide binding assays.[12][13][14][15] In vivo studies in animal models are essential to determine the actual immune response, including antibody production and T-cell activation.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter.

Problem: No or very low antibody titer detected after immunization with the synthetic threonyl-epitope.

Troubleshooting Steps:

  • Question 1: Was an adjuvant used in the formulation?

    • Answer: Synthetic peptides often require a strong adjuvant to elicit a robust immune response.[1][2] If no adjuvant was used, or a weak one like alum was employed, consider using a more potent adjuvant.[1] Refer to the table below for a selection of common adjuvants.

  • Question 2: Is the peptide large enough to be immunogenic?

    • Answer: Peptides shorter than 10-15 amino acids are generally poor immunogens. Consider synthesizing a longer peptide that includes a known T-helper epitope or conjugating your peptide to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

  • Question 3: How was the peptide administered?

    • Answer: The route and frequency of administration can significantly impact the immune response. Subcutaneous or intramuscular injections are common. Ensure an appropriate immunization schedule with booster injections is being followed.

Problem: The induced antibodies do not recognize the native protein.

Troubleshooting Steps:

  • Question 1: Does the synthetic peptide mimic the native conformation of the epitope?

    • Answer: The epitope in the native protein may have a specific three-dimensional structure that the linear synthetic peptide does not replicate. Consider designing a cyclic peptide or a peptide with modifications that stabilize a native-like conformation.

  • Question 2: Is the epitope accessible on the surface of the native protein?

    • Answer: If the epitope is buried within the protein, antibodies raised against a synthetic peptide may not be able to bind. Use protein structure prediction tools to ensure the selected epitope is surface-exposed.

Data Presentation

Table 1: Common Adjuvants for Peptide Vaccines

Adjuvant ClassExample(s)Mechanism of Action
Mineral Salts Aluminum Hydroxide (Alum)Creates an antigen depot, promotes uptake by APCs.[1]
Emulsions Freund's Adjuvant (CFA/IFA), MontanideCreates an antigen depot, enhances antigen presentation.[1]
Toll-like Receptor (TLR) Agonists CpG ODN (TLR9), MPL (TLR4)Activate innate immunity through PRR engagement, leading to cytokine production and APC maturation.[1][8]
Saponins Quil A, QS-21Forms immune-stimulating complexes (ISCOMs), enhances antigen presentation.
Particulate Adjuvants Liposomes, NanoparticlesEnhance antigen uptake and delivery to APCs.[4][16]

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to the synthetic peptide, indicating the activation of a cellular immune response.

Methodology:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.[12][15]

  • Label the PBMCs with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Culture the labeled PBMCs in the presence of the synthetic threonyl-epitope at various concentrations. Include positive (e.g., phytohemagglutinin) and negative (medium alone) controls.

  • Incubate the cells for 5-7 days to allow for T-cell proliferation.

  • Analyze T-cell proliferation using flow cytometry by measuring the dilution of the CFSE dye in dividing cells.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol is used to quantify the amount of specific antibodies against the synthetic peptide in the serum of immunized animals.

Methodology:

  • Coat a 96-well microtiter plate with the synthetic threonyl-epitope.

  • Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

  • Add serial dilutions of serum samples from immunized and control animals to the wells.

  • Incubate to allow antibodies in the serum to bind to the coated peptide.

  • Wash the plate to remove unbound antibodies.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Wash the plate again.

  • Add a substrate that produces a colored product when acted upon by the enzyme.

  • Measure the absorbance of the colored product using a microplate reader. The antibody titer is the reciprocal of the highest dilution that gives a positive signal.

Visualizations

Enhancing_Immunogenicity_Workflow cluster_design Peptide Design & Synthesis cluster_formulation Formulation & Immunization cluster_analysis Immunogenicity Assessment Start Low Immunogenicity Threonyl-Epitope Option1 Incorporate T-Helper Epitope (e.g., Diepitope MAP) Start->Option1 Strategy 1 Option2 Conjugate to Carrier Protein (KLH, BSA) Start->Option2 Strategy 2 Option3 Formulate with Potent Adjuvant Start->Option3 Strategy 3 Formulate Formulate Vaccine Option1->Formulate Option2->Formulate Option3->Formulate Immunize Immunize Animal Model Formulate->Immunize Collect Collect Samples (Serum, Splenocytes) Immunize->Collect ELISA ELISA (Antibody Titer) Collect->ELISA ELISpot ELISpot / Flow Cytometry (T-Cell Response) Collect->ELISpot Result High Immunogenicity ELISA->Result ELISpot->Result

Caption: Workflow for enhancing and assessing peptide immunogenicity.

Adjuvant_Signaling_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Helper Cell TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Signal 1 NFkB NF-kB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) NFkB->Cytokines Upregulation Upregulation of Co-stimulatory Molecules (CD80, CD86) NFkB->Upregulation Activation T-Cell Activation & Proliferation Cytokines->Activation Signal 3 TCR T-Cell Receptor (TCR) Upregulation->TCR Co-stimulation (Signal 2) TCR->Activation Adjuvant TLR Agonist Adjuvant Adjuvant->TLR Peptide Synthetic Peptide Peptide->TCR Presented by APC

Caption: TLR agonist adjuvant signaling pathway in an APC.

References

improving the stability of phosphothreonine peptides for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of phosphothreonine (pThr) peptides in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of phosphothreonine peptide instability in biological samples?

A1: The primary cause of instability is the enzymatic removal of the phosphate group by endogenous phosphatases present in cell lysates or tissue extracts.[1][2] Tyrosine phosphorylation, in particular, can see over 50% loss during sample processing if not properly inhibited.[1] This dephosphorylation compromises the integrity of the sample and can lead to the complete loss of key phosphosite signals.[1][2]

Q2: How can I prevent phosphatase-mediated degradation of my pThr peptide?

A2: The most effective method is to add a phosphatase inhibitor cocktail to your lysis buffer and all subsequent assay buffers.[3][4][5] These cocktails contain a mixture of inhibitors targeting various types of phosphatases, including serine/threonine and tyrosine phosphatases, as well as acid and alkaline phosphatases.[3][5] Working quickly and keeping samples on ice at all times also helps to reduce enzymatic activity.

Q3: My phosphopeptide assay shows high background or low signal-to-noise. What are the common causes?

A3: High background and low signal-to-noise can stem from several issues:

  • Non-specific binding: Phosphopeptides can adsorb to the surfaces of microplates or chromatography columns.[1] Using plates with low-binding surfaces or adding blocking agents like BSA can mitigate this.

  • Contaminating peptides: In mass spectrometry, co-eluting non-phosphorylated peptides can interfere with the signal of the target phosphopeptide.[6] Enrichment steps like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography are crucial to purify phosphopeptides from a complex mixture.[6][7]

  • Antibody cross-reactivity: In immunoassays, the antibody may be binding to non-phosphorylated peptides or other proteins. Ensure the antibody is highly specific and optimize blocking and washing steps.

Q4: Are there alternatives to native pThr peptides that offer higher stability?

A4: Yes, non-hydrolyzable phosphothreonine analogs are excellent alternatives for enhanced stability.[8][9] In these analogs, the oxygen atom linking the phosphate group to the threonine residue is replaced with a methylene (CH₂) or difluoromethylene (CF₂) group.[9][10] This modification makes the peptide resistant to cleavage by phosphatases, making them valuable tools for cell-based experiments and for developing inhibitors.[8][10]

Q5: What impact do pH and temperature have on pThr peptide stability?

A5: Both pH and temperature can significantly affect peptide stability. While the phosphate group itself is relatively stable across a broad pH range, extreme pH values can lead to hydrolysis.[11] More importantly, the activity of contaminating phosphatases is highly dependent on pH and temperature.[12] Most assays should be performed at a controlled pH (typically 7.2-7.6) and on ice or at 4°C whenever possible to minimize enzymatic degradation.

Troubleshooting Guides

Problem 1: Low or No Signal in Phosphopeptide Assays
Possible Cause Recommended Solution
Peptide Degradation Ensure a potent, broad-spectrum phosphatase inhibitor cocktail is added to all buffers.[3][5][13] Prepare fresh lysates and keep samples on ice or at 4°C at all times.
Poor Peptide Solubility Test the solubility of the peptide in your assay buffer before the experiment. If issues persist, try dissolving the peptide in a small amount of an organic solvent like DMSO before diluting it into the aqueous assay buffer.
Inefficient Antibody Binding (Immunoassays) Verify the specificity of your primary antibody. Optimize antibody concentration and incubation times. Ensure the blocking buffer is not interfering with antibody binding (e.g., milk contains biotin, which can interfere with streptavidin-based systems).[14]
Suboptimal MS Parameters (Mass Spectrometry) Optimize MS acquisition parameters for phosphopeptides. The labile nature of the phosphate group often leads to a characteristic neutral loss of phosphoric acid upon fragmentation, which can be used to trigger MS/MS analysis.[15][16]
Insufficient Starting Material Phosphorylation is often a low-stoichiometry modification, requiring a sufficient amount of starting material for detection.[17] If possible, increase the amount of cell lysate or tissue extract used.
Problem 2: High Background / Non-Specific Signal
Possible Cause Recommended Solution
Non-Specific Binding to Plate/Beads Use commercially available low-binding microplates.[18] Optimize blocking steps by testing different blocking agents (e.g., BSA, non-fat dry milk) and increasing incubation times. Add a detergent like Tween-20 (0.05%) to wash buffers to reduce non-specific interactions.[14]
Inefficient Phosphopeptide Enrichment Inefficient enrichment can lead to a high proportion of non-phosphorylated peptides, causing background noise.[6] Optimize the binding and washing conditions for your enrichment method (e.g., IMAC, TiO₂). Ensure the bead-to-peptide ratio is appropriate to avoid non-specific binding of non-phosphorylated peptides.[6]
Antibody Cross-Reactivity (Immunoassays) Run a control experiment using a non-phosphorylated version of the peptide to check for antibody cross-reactivity. If cross-reactivity is high, consider sourcing a more specific antibody.
Contamination of Reagents Ensure all buffers and reagents are freshly prepared and free of contamination. Free phosphate in samples can interfere with some phosphatase assays.[19]

Data Summary Tables

Table 1: Common Components of Commercial Phosphatase Inhibitor Cocktails

Inhibitor ComponentTarget Phosphatase Class
Sodium OrthovanadateProtein Tyrosine Phosphatases (PTPs), Alkaline Phosphatases[3][5]
Sodium FluorideSerine/Threonine Phosphatases, Acid Phosphatases[3][5]
β-GlycerophosphateSerine/Threonine Phosphatases[3][5]
Sodium PyrophosphateSerine/Threonine Phosphatases[3][5]
ImidazoleAcid and Alkaline Phosphatases[3]
Cantharidin, Calyculin ASerine/Threonine Phosphatases (PP1 and PP2A)[3]

Table 2: General Recommendations for pThr Peptide Handling and Storage

ConditionRecommendationRationale
Storage (Lyophilized) Store at -20°C or -80°C with a desiccant.Prevents degradation from moisture and oxidation.[20]
Storage (In Solution) Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.Minimizes physical and chemical degradation.
Assay Buffer pH Maintain pH between 7.2 and 7.6.Optimal for most biological interactions while minimizing phosphatase activity.
Assay Temperature Perform all steps on ice or at 4°C where possible.Reduces the activity of endogenous enzymes like phosphatases.[2]

Experimental Protocols & Visualizations

Protocol 1: Basic Phospho-Peptide Immunoassay (ELISA)

This protocol outlines a general method for detecting a specific phosphothreonine peptide using a direct ELISA.

  • Plate Coating: Dilute the pThr peptide to a final concentration of 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4). Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., PBS with 3% BSA) to each well. Incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the wash step as described in step 2.

  • Primary Antibody Incubation: Dilute the phospho-specific primary antibody in blocking buffer. Add 100 µL to each well and incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Repeat the wash step as described in step 2.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step, increasing the number of washes to five.

  • Detection: Add 100 µL of HRP substrate (e.g., TMB) to each well. Incubate in the dark until sufficient color develops (5-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

G cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detect Detection p1 Coat Plate with pThr Peptide p2 Wash p1->p2 p3 Block Plate (e.g., BSA) p2->p3 a1 Add Primary Ab (anti-pThr) p3->a1 a2 Wash a1->a2 a3 Add Secondary Ab (HRP-conjugated) a2->a3 a4 Wash a3->a4 d1 Add Substrate (e.g., TMB) a4->d1 d2 Stop Reaction d1->d2 d3 Read Absorbance (450 nm) d2->d3

Caption: Standard experimental workflow for a direct ELISA-based phosphopeptide assay.

Protocol 2: Phosphatase Inhibition in Cell Lysates

This protocol provides a method for preparing cell lysates while preserving the phosphorylation state of proteins and peptides.

  • Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) and keep it on ice. Just before use, add a protease inhibitor cocktail and a phosphatase inhibitor cocktail (see Table 1 for components) to the buffer at the manufacturer's recommended concentration.

  • Cell Culture: Grow cells to the desired confluency. For suspension cells, pellet them by centrifugation. For adherent cells, wash them once with ice-cold PBS.

  • Lysis: Add the ice-cold lysis buffer containing inhibitors directly to the cell pellet or plate. For a 10 cm plate, use approximately 0.5-1.0 mL of buffer.

  • Scraping and Collection: For adherent cells, use a cell scraper to dislodge the cells into the lysis buffer. Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. This will pellet the insoluble cellular debris.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your clarified cell lysate.

  • Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Storage: Use the lysate immediately for downstream applications or aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

G start Low/No Signal in Assay c1 Is the peptide stable? start->c1 c2 Is the detection method sensitive enough? c1->c2 Yes s1 Add Phosphatase Inhibitors Use Non-Hydrolyzable Analog c1->s1 No c3 Is there sufficient starting material? c2->c3 Yes s2 Optimize Antibody/Probe Conc. Increase Incubation Time Check MS Parameters c2->s2 No s3 Increase Lysate Input Enrich for Phosphopeptides c3->s3 No end Signal Restored c3->end Yes s1->end s2->end s3->end

Caption: A troubleshooting decision tree for diagnosing low signal in phosphopeptide assays.

Signaling Pathway Example: Simplified MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade where sequential phosphorylation events, including on threonine residues, lead to the regulation of gene expression. The activation of ERK requires dual phosphorylation on a Threonine-Glu-Tyrosine (TEY) motif.

G GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds Ras Ras Rec->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates (Ser/Thr) ERK ERK MEK->ERK Phosphorylates (Thr/Tyr) TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression TF->Gene

Caption: Simplified diagram of the MAPK/ERK signaling pathway involving phosphothreonine.

References

Technical Support Center: Overcoming Poor Solubility of Hydrophobic Threonyl-Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for working with poorly soluble hydrophobic peptides, particularly those containing threonine residues.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic threonyl-peptide poorly soluble in aqueous solutions?

A1: The solubility of a peptide is primarily determined by its amino acid composition and overall polarity.[1][2]

  • Hydrophobic Residues: Your peptide likely has a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine). Threonine, while polar, can be part of sequences that are overall hydrophobic. Peptides with over 50% hydrophobic residues are often poorly soluble in water.[3][4]

  • Amino Acid Composition: The specific properties of the amino acids in your peptide sequence are crucial for its solubility. Hydrophobic amino acids tend to decrease solubility in aqueous solutions, while hydrophilic ones increase it.[5]

  • Peptide Length: Longer peptide chains have a greater potential for hydrophobic interactions, which can lead to aggregation and precipitation, thus reducing solubility.[5]

  • Secondary Structure: Hydrophobic peptides have a tendency to form secondary structures like β-sheets, leading to intermolecular hydrogen bonds that cause aggregation.[6]

  • Net Charge: Solubility is lowest at the peptide's isoelectric point (pI), the pH at which it has a net neutral charge.[7] At this pH, electrostatic repulsion is minimal, allowing aggregation.

Q2: What is the first solvent I should try for my peptide?

A2: Always begin by testing the solubility of a very small amount of your lyophilized peptide.[3][5] The recommended first solvent is sterile, distilled, or deionized water.[8] This is especially true for shorter peptides (less than 5-6 amino acids).[5][9] If solubility is not achieved, you can proceed to other methods without wasting your entire sample.[3][5]

Q3: How does pH adjustment help in dissolving my peptide?

A3: Adjusting the pH of the solvent can significantly increase a peptide's solubility by moving the pH away from its isoelectric point (pI).[7][10]

  • Basic Peptides: If your peptide has a net positive charge (containing basic residues like Lysine (K), Arginine (R), or Histidine (H)), dissolving it in an acidic solution (e.g., 10% acetic acid or 0.1% TFA) will enhance solubility.[3]

  • Acidic Peptides: If your peptide has a net negative charge (containing acidic residues like Aspartic Acid (D) or Glutamic Acid (E)), using a basic buffer (e.g., 0.1M ammonium bicarbonate) can improve solubility.[11]

Q4: When should I use organic co-solvents?

A4: Organic co-solvents are necessary for highly hydrophobic or neutral peptides that do not dissolve in acidic or basic aqueous solutions.[1] This typically applies to peptides with over 50% hydrophobic residues or less than 25% charged residues.[3][11] The standard procedure is to first dissolve the peptide completely in a small amount of the organic solvent and then slowly add this solution dropwise into your aqueous buffer with constant agitation.[11][12]

Q5: Are there any chemical modifications that can improve the solubility of my peptide?

A5: Yes, several chemical modifications can be incorporated during peptide synthesis or post-synthesis to enhance solubility.

  • Amino Acid Substitution: Strategically replacing hydrophobic amino acids with more hydrophilic or charged ones can improve solubility.[7]

  • PEGylation: Attaching polyethylene glycol (PEG) chains creates a "hydrophilic shield" around the peptide, which significantly increases water solubility and can also prolong its half-life in vivo.[7][13]

  • Addition of Solubility Tags: Fusing polypeptide tags, such as a polyarginine or polylysine tail, can increase the net charge and prevent aggregation.[6][7]

  • N-terminal Acetylation/C-terminal Amidation: These modifications neutralize the terminal charges, which can sometimes help prevent aggregation and improve stability.[10]

  • Site-Specific Modification: Attaching small, highly soluble molecules like betaine to the peptide can greatly increase solubility and prevent aggregation.[14]

Troubleshooting Guide

Q: My peptide precipitated when I added the organic stock solution to my aqueous buffer. What should I do?

A: This indicates that the peptide's solubility limit in the final buffer concentration has been exceeded.

  • Action: Stop adding the peptide solution. The peptide may need to be re-dissolved.[3] You can try to lyophilize the sample to remove the volatile buffer and start over with a different solvent system or aim for a lower final concentration.[3][11] When re-attempting, ensure you add the organic stock solution very slowly (dropwise) into the aqueous buffer while vortexing or stirring.[12]

Q: My peptide solution appears cloudy or has formed a gel. Is it dissolved?

A: No, a cloudy solution or gel formation indicates that the peptide is not fully dissolved but is likely suspended or has aggregated.[3] Peptides with a high percentage of residues like Ser, Thr, Gln, and Asn can form intermolecular hydrogen bonds, leading to gel formation.[1][9]

  • Action: Sonication can help break up aggregates.[3][5] Gentle warming (less than 40°C) may also help, but be cautious to avoid degradation.[2][5] If these methods fail, using a stronger denaturing agent might be necessary.[1]

Q: I have a peptide containing Cysteine (C) or Methionine (M). Can I use DMSO?

A: It is strongly advised not to use DMSO for peptides containing Cysteine or Methionine.[1] DMSO is an oxidizing agent and can oxidize the sulfur-containing side chains of these amino acids, altering the peptide's properties.[12]

  • Alternative Solvents: Use Dimethylformamide (DMF) or Acetonitrile (ACN) instead.[1][3]

Q: I've tried multiple solvents and my peptide still won't dissolve. What are my last-resort options?

A: For extremely insoluble or aggregation-prone peptides, you can use strong denaturing agents.

  • Action: Try dissolving the peptide in 6M Guanidine Hydrochloride (GdnHCl) or 8M Urea.[1] These agents disrupt the hydrogen bonding networks that lead to aggregation.[3][11] However, be aware that these denaturants are incompatible with most biological assays and will likely need to be removed through methods like dialysis or size-exclusion chromatography, which can be challenging.[3] For some very hydrophobic peptides, strong acids like neat Trifluoroacetic acid (TFA) or formic acid may be required for initial solubilization.[1][4]

Data Presentation: Solvent and Additive Comparison

Table 1: Common Organic Co-Solvents for Hydrophobic Peptides

SolventAbbreviationUse Cases & PropertiesCompatibility Issues
Dimethyl SulfoxideDMSOExcellent for most hydrophobic peptides; low toxicity for cell-based assays (typically <1% v/v).[5]Avoid with Cysteine, Methionine, or Tryptophan residues due to oxidation risk.[1][12]
DimethylformamideDMFGood alternative to DMSO, especially for peptides sensitive to oxidation.[1][2]Higher toxicity than DMSO; may interfere with some biological assays.
AcetonitrileACNEffective for many hydrophobic peptides; easily removed by lyophilization.[1][11]Can be less effective than DMSO or DMF for highly aggregated peptides.
IsopropanolIPAA milder organic solvent that can be useful for moderately hydrophobic peptides.[1]May not be strong enough for extremely hydrophobic or long-chain peptides.
TrifluoroethanolTFEHelps to break secondary structures (β-sheets) and can solubilize aggregating peptides.[1]Can induce helicity; may interfere with structural studies or biological assays.

Table 2: Strategies for Enhancing Peptide Solubility

StrategyMethodMechanism of ActionConsiderations
pH Adjustment Use acidic or basic buffersIncreases net charge, enhancing electrostatic repulsion and interaction with water.[7]Effective only if the peptide has ionizable groups; solubility is minimal at the pI.[7]
Sonication Use a sonication bathProvides energy to break up peptide aggregates and aids dissolution.[3][5]Can cause sample heating; use in short bursts on ice to prevent degradation.[3]
Heating Gently warm the solution (<40°C)Increases kinetic energy, which can help overcome aggregation forces.[2][5]Risk of peptide degradation at higher temperatures. Monitor carefully.[5]
Denaturing Agents Add 6M GdnHCl or 8M UreaDisrupts intermolecular hydrogen bonds that cause aggregation and gelling.[1][11]Incompatible with most biological assays; must be removed before use.[3]
Chemical Modification PEGylation, add charged tagsIncreases the overall hydrophilicity and steric hindrance to prevent aggregation.[7][13]Requires modification during synthesis; may alter biological activity.

Experimental Protocols

Protocol 1: Systematic Solubility Testing
  • Aliquot Peptide: Weigh a small amount (e.g., 1 mg) of the lyophilized peptide into a microcentrifuge tube. Always allow the vial to warm to room temperature before opening to prevent condensation.[3][8]

  • Step 1: Water: Add a calculated volume of sterile, deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex for 30 seconds. If the solution is clear, the peptide is water-soluble.

  • Step 2: Sonication: If particulates are visible, place the tube in a sonication water bath for 3-5 minutes, cooling on ice between bursts.[3][15] If the solution becomes clear, the peptide is soluble with mechanical assistance.

  • Step 3: pH Adjustment (for charged peptides):

    • If the peptide has a net positive charge, add 10% acetic acid dropwise until dissolved.

    • If the peptide has a net negative charge, add 0.1M ammonium bicarbonate dropwise until dissolved.[11]

  • Step 4: Organic Solvent (for hydrophobic/neutral peptides): If the peptide remains insoluble, lyophilize it to remove the aqueous solvent.[11]

    • Add a minimal volume of DMSO or DMF (e.g., 20-50 µL) to the dry peptide. Vortex thoroughly.

    • Once fully dissolved, slowly add this stock dropwise into the desired aqueous buffer while continuously vortexing.[12] If precipitation occurs, the solubility limit has been reached.

Protocol 2: Handling Peptides Prone to Aggregation
  • Initial Dissolution: For peptides known to aggregate or form gels, bypass water and begin with an organic solvent like DMSO or a denaturant like 6M GdnHCl.[1][11]

  • Complete Solubilization: Ensure the peptide is completely dissolved in the initial strong solvent. There should be no visible particles. Sonication can be used to aid this step.

  • Slow Dilution: Place the desired aqueous buffer in a separate tube on a vortex mixer set to a medium speed.

  • Dropwise Addition: Using a pipette, add the concentrated peptide stock solution one drop at a time to the vortexing buffer.[12] This method avoids localized high concentrations that can trigger precipitation.

  • Final Check: After dilution, centrifuge the solution at high speed (e.g., 10,000 x g for 5-10 minutes) to pellet any residual, undissolved aggregates before using the supernatant in your experiment.[3][5]

Visual Workflow and Logic Diagrams

G Workflow for Solubilizing Hydrophobic Peptides cluster_0 Step 1: Initial Analysis & Testing cluster_1 Step 2: Solubility Path cluster_2 Step 3: Solution Strategies start Start with Lyophilized Threonyl-Peptide analyze Analyze Sequence: - Calculate Net Charge (pI) - % Hydrophobic Residues start->analyze test_h2o Test Small Amount in Sterile Water analyze->test_h2o is_soluble Is it Soluble? test_h2o->is_soluble charge_check Is Peptide Charged? is_soluble->charge_check No success Success! Dilute to Final Conc. is_soluble->success Yes hydro_check Is Peptide Highly Hydrophobic (>50%)? charge_check->hydro_check No (Neutral) ph_adjust Adjust pH: - Acidic Buffer for Basic Peptide - Basic Buffer for Acidic Peptide charge_check->ph_adjust Yes organic Use Organic Solvent: 1. Dissolve in pure DMSO/DMF 2. Add dropwise to aqueous buffer hydro_check->organic Yes denature Last Resort: Use Denaturing Agent (6M GdnHCl / 8M Urea) hydro_check->denature No (but still insoluble) is_soluble2 Is it Soluble? ph_adjust->is_soluble2 Then check solubility organic->is_soluble2 is_soluble2->success Yes is_soluble2->denature No G Key Factors Influencing Peptide Solubility cluster_intrinsic cluster_extrinsic cluster_outcome center_node Peptide Solubility aggregation Aggregation (β-Sheet Formation) center_node->aggregation is reduced by aa_comp Amino Acid Composition aa_comp->center_node solvent Solvent Polarity (Aqueous vs. Organic) aa_comp->solvent determines choice of aa_comp->aggregation drives p_len Peptide Length p_len->center_node charge Net Charge (pI) charge->center_node ph Solvent pH charge->ph interacts with ph->center_node solvent->center_node temp Temperature temp->center_node

References

Technical Support Center: Strategies to Prevent Oxidation of Threonine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the oxidation of threonine-containing peptides during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My threonine-containing peptide is showing unexpected degradation. How can I determine if oxidation is the cause?

A1: Oxidation of threonine residues can lead to peptide degradation. The primary oxidation product of the threonine side chain is 2-amino-3-oxobutanoic acid, which can lead to backbone cleavage. To confirm threonine oxidation, we recommend utilizing analytical techniques such as:

  • Mass Spectrometry (MS): A key indicator of threonine oxidation is a mass shift. Tandem MS (MS/MS) can pinpoint the exact location of the modification on the peptide sequence.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate the oxidized peptide from the native peptide. The oxidized species will typically have a different retention time.

  • Amino Acid Analysis: Although less specific, amino acid analysis after complete hydrolysis of the peptide can show a decrease in the relative amount of threonine.

Q2: What are the primary factors that promote the oxidation of threonine in my peptide samples?

A2: Several factors can contribute to the oxidation of threonine residues in peptides:

  • Exposure to Reactive Oxygen Species (ROS): Free radicals, such as hydroxyl radicals (•OH), are highly reactive and can readily oxidize amino acid side chains, including threonine.[2]

  • Presence of Metal Ions: Transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) can catalyze the formation of ROS through Fenton-like reactions, leading to site-specific oxidation of amino acid residues.[3][4]

  • Inappropriate pH Conditions: While the oxidation of some amino acids is highly pH-dependent, threonine oxidation can occur across a range of pH values. However, alkaline conditions can sometimes increase the rate of oxidation.[5][6]

  • Light Exposure: For some peptide formulations, exposure to light, particularly UV light, can generate free radicals and promote oxidation.[7]

  • Oxygen Content: The presence of dissolved oxygen in the formulation buffer can contribute to oxidative degradation.

Q3: Can the position of the threonine residue in the peptide sequence affect its susceptibility to oxidation?

A3: Yes, the local chemical environment and the position of the threonine residue can influence its susceptibility to oxidation. Neighboring amino acid residues can impact the steric accessibility of the threonine side chain and its reactivity. For instance, adjacent charged residues can attract or repel pro-oxidants.[8] N-terminal threonine residues can be particularly susceptible to oxidation by reagents like periodate.[9]

Troubleshooting Guides

Issue 1: I am observing a significant loss of my threonine-containing peptide during storage.
Potential Cause Troubleshooting Step Expected Outcome
Oxidation due to dissolved oxygen 1. Degas all buffers and solutions by sparging with an inert gas (e.g., nitrogen or argon) before use. 2. Store peptide solutions under an inert atmosphere.Reduced rate of peptide degradation over time.
Metal-catalyzed oxidation 1. Use high-purity water and reagents to minimize metal ion contamination. 2. Add a metal chelator, such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA), to the formulation buffer.Inhibition of metal-catalyzed oxidation, leading to improved peptide stability.
Inappropriate pH of the storage buffer 1. Analyze the stability of your peptide at different pH values (e.g., pH 4-7) to determine the optimal pH for storage. 2. Buffer your peptide solution at the determined optimal pH.Identification of a pH that minimizes degradation and enhances long-term stability.
Issue 2: My peptide is showing a +14 Da or -2 Da mass shift in the mass spectrum, suggesting oxidation.
Potential Cause Troubleshooting Step Expected Outcome
Oxidation of Threonine or other susceptible residues 1. Incorporate an antioxidant into your workflow. Common antioxidants include methionine, ascorbic acid (Vitamin C), or Trolox. 2. Optimize the concentration of the chosen antioxidant.Prevention or significant reduction of the oxidative modification, resulting in a cleaner mass spectrum with the expected peptide mass.
Photo-oxidation 1. Protect your peptide samples from light by using amber vials or by wrapping containers in aluminum foil. 2. Perform experimental manipulations under low-light conditions.Minimized light-induced degradation and improved sample integrity.

Experimental Protocols

Protocol 1: Forced Oxidation Study to Assess Threonine Susceptibility

This protocol is designed to intentionally induce oxidation to evaluate the stability of a threonine-containing peptide and to test the efficacy of potential stabilizers.

Materials:

  • Threonine-containing peptide stock solution (1 mg/mL in water)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Metal chelator (e.g., EDTA, 100 mM stock)

  • Antioxidant (e.g., Methionine, 100 mM stock)

  • Quenching agent (e.g., Catalase)

  • RP-HPLC system

  • Mass spectrometer

Methodology:

  • Prepare the following reaction mixtures in separate microcentrifuge tubes:

    • Control: 20 µL peptide stock + 80 µL PBS

    • Oxidation: 20 µL peptide stock + 2 µL of 0.3% H₂O₂ + 78 µL PBS

    • Oxidation + Chelator: 20 µL peptide stock + 2 µL of 0.3% H₂O₂ + 10 µL of 10 mM EDTA + 68 µL PBS

    • Oxidation + Antioxidant: 20 µL peptide stock + 2 µL of 0.3% H₂O₂ + 10 µL of 10 mM Methionine + 68 µL PBS

  • Incubate the mixtures at room temperature for 4 hours, protected from light.

  • Quench the reaction by adding catalase to the H₂O₂-containing samples.

  • Analyze all samples by RP-HPLC and Mass Spectrometry.

  • Compare the chromatograms and mass spectra to assess the extent of oxidation and the protective effects of the chelator and antioxidant.

Protocol 2: Screening for Optimal pH for Peptide Stability

Materials:

  • Threonine-containing peptide stock solution (1 mg/mL in water)

  • Citrate buffer (pH 4.0, 5.0)

  • Phosphate buffer (pH 6.0, 7.0)

  • RP-HPLC system

Methodology:

  • Prepare peptide solutions (e.g., 100 µg/mL) in each of the different pH buffers.

  • Store the solutions at a designated temperature (e.g., 4°C or 25°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analyze the aliquots by RP-HPLC to quantify the remaining amount of the intact peptide.

  • Plot the percentage of remaining intact peptide against time for each pH to determine the optimal pH for stability.

Data Presentation

Strategy Parameter Typical Range/Value Reference
pH Optimization Optimal pH range4.0 - 6.0[5]
Antioxidants Methionine concentration1 - 10 mMGeneral knowledge
Ascorbic Acid concentration0.1 - 1% (w/v)General knowledge
Metal Chelators EDTA concentration0.1 - 1 mMGeneral knowledge
DTPA concentration0.1 - 1 mMGeneral knowledge
Inert Atmosphere Oxygen level< 2%General knowledge

Visualizations

Threonine_Oxidation_Pathway Thr Threonine Residue Intermediate Threonine Radical Intermediate Thr->Intermediate Hydrogen Abstraction ROS Reactive Oxygen Species (e.g., •OH) ROS->Thr Oxidation Metal Metal Ions (Fe²⁺, Cu²⁺) Metal->ROS Catalysis (Fenton Reaction) Product 2-amino-3-oxobutanoic acid Intermediate->Product Further Oxidation Cleavage Peptide Backbone Cleavage Product->Cleavage

Caption: Mechanism of Threonine Oxidation.

Prevention_Workflow Degas Degas Buffers Chelator Add Metal Chelator (e.g., EDTA) Degas->Chelator Antioxidant Add Antioxidant (e.g., Methionine) Chelator->Antioxidant pH Adjust to Optimal pH Antioxidant->pH Inert Use Inert Atmosphere (N₂ or Ar) Light Protect from Light Inert->Light Temp Store at Low Temperature Light->Temp HPLC RP-HPLC Temp->HPLC MS Mass Spectrometry HPLC->MS

Caption: Workflow for Preventing Threonine Oxidation.

References

Technical Support Center: Synthetic Threonyl-Peptide Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic threonyl-peptide production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of threonine-containing peptides?

A1: During the solid-phase peptide synthesis (SPPS) of threonine-containing peptides, several types of impurities can arise. These can be broadly categorized as process-related and product-related impurities.

Process-Related Impurities:

  • Deletion Sequences: Result from incomplete coupling of an amino acid in the sequence.[1]

  • Insertion Sequences: Occur when an excess of an amino acid is not completely washed away before the next coupling cycle.

  • Incomplete Deprotection: Residual protecting groups on the N-terminus or side chains can lead to truncated or modified peptides.[1]

  • Solvent and Reagent Residues: Trace amounts of solvents (e.g., DMF, DCM) and reagents used during synthesis and cleavage can remain in the final product.

Product-Related Impurities (Specific to Threonine):

  • Epimerization: The chiral center of the threonine residue can invert, leading to the formation of a diastereomer. This is a significant issue as the epimer can be difficult to separate from the desired peptide.[2]

  • β-Elimination: Particularly a problem with glycosylated threonine derivatives, this side reaction involves the elimination of the glycan moiety, resulting in a dehydroamino acid residue.[3]

  • O-Sulfonation: During the cleavage of certain protecting groups from arginine residues (Pmc or Mtr) using trifluoroacetic acid (TFA), O-sulfonation of threonine can occur as a side reaction in the absence of suitable scavengers.

  • Oxidation: The threonine side chain is generally stable to oxidation, but other residues in the peptide, such as methionine or tryptophan, are susceptible, which can affect the overall purity.

Q2: How can I minimize epimerization of threonine residues during synthesis?

A2: Epimerization of threonine can be minimized by carefully selecting the coupling reagents and reaction conditions.

  • Choice of Coupling Reagent: The use of coupling reagents known to suppress racemization is crucial. Additives like ethyl cyanohydroxyiminoacetate (Oxyma) are effective in minimizing this side reaction.

  • Base Selection: The choice of base used during coupling can significantly impact epimerization. For glycosylated threonine derivatives, using a mild base like 2,4,6-collidine has been shown to produce little to no epimerization compared to stronger bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA).[3]

  • Reaction Time and Temperature: Prolonged exposure to basic conditions and elevated temperatures can increase the rate of epimerization. Therefore, it is important to optimize coupling times and perform reactions at controlled temperatures.

Q3: What causes β-elimination in glycosylated threonyl-peptides and how can it be prevented?

A3: β-elimination is a significant side reaction for glycosylated threonine residues, leading to the loss of the glycan and formation of an unsaturated amino acid.

  • Cause: This side reaction is base-catalyzed and occurs during the peptide coupling step. Stronger bases and forcing reaction conditions can exacerbate the problem. For example, incubation of Fmoc-Thr(Ac3GlcNAcβ)-OH with twelve equivalents of NMM can lead to approximately 90% β-eliminated product.[3]

  • Prevention: The use of a milder base is highly effective in preventing β-elimination. Studies have shown that using 2,4,6-collidine as the base can significantly reduce or eliminate this side reaction, with less than 5% β-elimination observed even with up to 8 equivalents of the base.[3]

Troubleshooting Guides

Problem: Low Crude Purity of the Synthesized Threonyl-Peptide

If you are experiencing low crude purity of your threonine-containing peptide, follow this troubleshooting guide to identify and resolve the potential issues.

Step 1: Analyze the Impurity Profile

The first step is to identify the major impurities in your crude product using analytical techniques like RP-HPLC and Mass Spectrometry (MS).[4] This will help you to determine if the impurities are deletion sequences, incompletely deprotected products, or side-reaction products specific to threonine.

Step 2: Address Common Synthesis Problems

Based on the impurity profile, you can take the following corrective actions:

  • If deletion sequences are prominent:

    • Increase Coupling Time: Extend the reaction time for the coupling step preceding the missing amino acid.

    • Double Couple: Repeat the coupling step for the challenging amino acid. This is particularly useful for sterically hindered residues.[5]

    • Change Coupling Reagent: Switch to a more efficient coupling reagent such as HATU or HBTU.

    • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve coupling efficiency.[5]

  • If you observe products with residual protecting groups:

    • Optimize Deprotection: Ensure the deprotection step is complete by extending the reaction time or using fresh deprotection reagents. Real-time UV monitoring of the Fmoc deprotection can help optimize this step.[4]

    • Check Reagent Quality: Ensure the quality of your TFA and scavengers used for final cleavage.

Step 3: Mitigate Threonine-Specific Side Reactions
  • If epimerization is detected:

    • Switch to a Milder Base: Replace strong bases like DIEA with 2,4,6-collidine during the coupling of the threonine residue.

    • Lower the Reaction Temperature: Perform the coupling at a lower temperature to reduce the rate of epimerization.

  • If β-elimination is observed (for glycosylated peptides):

    • Use a Milder Base: As with epimerization, using a base like 2,4,6-collidine is highly effective at preventing β-elimination.[3]

The following decision tree provides a logical workflow for troubleshooting low purity issues.

TroubleshootingWorkflow start Low Crude Purity of Threonyl-Peptide analyze Analyze Impurity Profile (HPLC/MS) start->analyze identify_impurities Identify Major Impurities analyze->identify_impurities deletion Deletion Sequences? identify_impurities->deletion incomplete_deprotection Incomplete Deprotection? deletion->incomplete_deprotection No sol_deletion Increase Coupling Time Double Couple Change Coupling Reagent deletion->sol_deletion Yes thr_side_reactions Threonine Side Reactions? incomplete_deprotection->thr_side_reactions No sol_deprotection Optimize Deprotection Time Use Fresh Reagents incomplete_deprotection->sol_deprotection Yes sol_thr Use Milder Base (Collidine) Lower Reaction Temperature thr_side_reactions->sol_thr Yes purify Purify Peptide (RP-HPLC) thr_side_reactions->purify No sol_deletion->purify sol_deprotection->purify sol_thr->purify end_node High Purity Peptide purify->end_node

Caption: Troubleshooting workflow for low peptide purity.

Data Presentation

Table 1: Effect of Base on Side Reactions of Glycosylated Threonine Derivatives

This table summarizes the percentage of epimerization and β-elimination observed when coupling Fmoc-Thr(Ac3GlcNAcβ)-OH using different bases. The data highlights the significant reduction in side reactions when using a milder base.

BaseEquivalents% Epimerization% β-Elimination
N-Methylmorpholine (NMM)12< 5%~90%
Diisopropylethylamine (DIEA)8< 5%~60%
2,4,6-Collidine8< 5%< 5%

Data adapted from a study on glycosylated threonine and serine derivatives.[3]

Experimental Protocols

Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Threonine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a threonine residue on a Rink-amide resin using Fmoc chemistry.[6]

1. Resin Swelling:

  • Place the Rink-amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for 1 hour.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH, 4 equivalents), a coupling reagent (e.g., HATU, 3.9 equivalents), and a base (e.g., DIEA or 2,4,6-collidine, 8 equivalents) in DMF.

  • Add the activation mixture to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Drain the solution and wash the resin with DMF (3-5 times).

4. Repeat Synthesis Cycle:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purify the crude peptide using reverse-phase HPLC (see Protocol 2).

Fmoc-SPPS Workflow Diagram

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Next Amino Acid cleavage Final Cleavage & Deprotection (TFA Cocktail) wash2->cleavage Final Amino Acid start Start with Resin start->deprotection purification Purification (RP-HPLC) cleavage->purification

Caption: General workflow for Fmoc-based SPPS.

Protocol 2: Reverse-Phase HPLC Purification of Synthetic Peptides

This protocol provides a general method for the purification of crude synthetic peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]

1. Sample Preparation:

  • Dissolve the crude peptide in a suitable solvent, typically a mixture of Solvent A (e.g., 0.1% TFA in water) and a small amount of organic solvent like acetonitrile if needed for solubility.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

2. HPLC System Setup:

  • Column: C18 reverse-phase column.

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

  • Flow Rate: Typically 1 mL/min for an analytical column or higher for a preparative column.

  • Detection: UV detector set at 214 nm and 280 nm.

3. Purification Run:

  • Equilibrate the column with a low percentage of Solvent B (e.g., 5%).

  • Inject the prepared peptide sample onto the column.

  • Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 60 minutes).

  • Collect fractions corresponding to the major peaks detected by the UV detector.

4. Analysis of Fractions:

  • Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

5. Lyophilization:

  • Pool the pure fractions.

  • Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a powder.

Mechanism of β-Elimination in Glycosylated Threonine

The diagram below illustrates the base-catalyzed β-elimination side reaction that can occur with glycosylated threonine residues during peptide synthesis.

Caption: Mechanism of β-elimination side reaction.

References

Technical Support Center: Enhancing T-Cell Expansion with Optimized Threonyl-Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for experiments involving the enhancement of T-cell expansion using optimized threonyl-epitopes.

Frequently Asked Questions (FAQs)

Q1: What is an optimized threonyl-epitope and what is its primary advantage?

An optimized threonyl-epitope is a synthetic peptide where one or more amino acids of a native T-cell epitope have been substituted with threonine. This modification is a strategy to enhance the immunogenicity of the epitope. The primary advantage is the potential to increase the binding affinity of the peptide to the Major Histocompatibility Complex (MHC) or to improve the interaction with the T-cell receptor (TCR), leading to a more robust activation and expansion of antigen-specific T-cells.[1][2]

Q2: What are the critical starting materials for a successful T-cell expansion experiment?

The success of T-cell expansion relies heavily on the quality of the starting materials. Key components include:

  • High-Purity Peptides: The synthetic threonyl-epitope should have high purity (>90-95%) to avoid off-target effects or toxicity from contaminants.[3][4]

  • Healthy T-Cells: The source of T-cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) should be from healthy donors, and the cells should be handled with care to maintain high viability.

  • Quality-Controlled Reagents: All media, cytokines (e.g., IL-2), and antibodies must be sterile and free of endotoxins, which can cause non-specific immune stimulation.[5]

Q3: What are the key signaling events initiated by an optimized epitope?

T-cell activation is a multi-step process. The primary signal (Signal 1) occurs when the TCR on the T-cell recognizes the threonyl-epitope presented by an MHC molecule on an antigen-presenting cell (APC).[6][7] For optimal activation and proliferation, a second signal (Signal 2), known as co-stimulation, is required. This is typically mediated by the interaction of CD28 on the T-cell with B7 molecules on the APC.[6][8] Additional co-stimulatory molecules like 4-1BB (CD137) can further enhance T-cell expansion, survival, and memory formation.[9][10]

Troubleshooting Guide

Q4: I am observing low or no T-cell proliferation after stimulation with my threonyl-epitope. What are the likely causes?

This is a common issue that can stem from several factors related to the peptide, the cells, or the culture conditions.

  • Peptide Quality and Handling:

    • Impurities: Synthetic peptides can contain impurities such as truncated sequences, deletion products, or chemical artifacts from the synthesis process (e.g., trifluoroacetic acid - TFA).[4][5][11] These can either be toxic to cells or fail to stimulate the correct T-cell population. Always ensure the peptide purity is verified, for example, by HPLC-MS.[4]

    • Batch-to-Batch Variability: Different synthesis batches of the same peptide can have varying impurity profiles, leading to inconsistent results.[3][11] It is advisable to test new batches before use in large-scale experiments.

    • Improper Storage: Peptides are sensitive and should be stored lyophilized at -20°C or lower, protected from light.[5] Repeated freeze-thaw cycles can degrade the peptide.

    • Solubility Issues: Hydrophobic peptides can be difficult to dissolve. Ensure you are using the correct solvent (e.g., sterile water, DMSO, or PBS) and that the peptide is fully dissolved before adding it to the culture.

  • Cell Culture Conditions:

    • Suboptimal Cell Density: Seeding T-cells at a density that is too high or too low can impair their growth. A common starting density is 1 x 10^6 cells/mL.[12]

    • Insufficient Co-stimulation: TCR engagement alone (Signal 1) without adequate co-stimulation (Signal 2) can lead to T-cell anergy (a state of non-responsiveness) or cell death.[13] Ensure the protocol includes a co-stimulatory signal, such as anti-CD28 antibodies or the use of professional APCs.[6]

    • Inadequate Cytokine Support: Cytokines like Interleukin-2 (IL-2) are crucial for T-cell proliferation and survival. Ensure IL-2 is added at the optimal concentration and that the medium is refreshed as needed.

Q5: My T-cells initially proliferate but then stop expanding and have low viability. What is happening?

This pattern often points towards activation-induced cell death (AICD) or culture exhaustion.

  • Activation-Induced Cell Death (AICD): Sustained or overly strong stimulation through the TCR can trigger AICD, a form of programmed cell death that helps regulate immune responses.[9][14]

    • Mitigation: Titrate the peptide concentration to find the optimal balance that induces proliferation without causing excessive cell death. The provision of continuous co-stimulatory signals, such as through the 4-1BB receptor, has been shown to prevent AICD and promote continued expansion.[9]

  • Nutrient Depletion and Waste Accumulation: Rapidly proliferating cells consume nutrients quickly and produce metabolic waste products that can be toxic.

    • Mitigation: It is critical to monitor the culture and provide fresh medium. One effective strategy is to increase the culture volume at key time points (e.g., day 3) to dilute the cells and replenish nutrients.[12][15]

Q6: The expanded T-cells appear to have an exhausted phenotype (e.g., high expression of PD-1, TIM-3). How can I generate more functional T-cells?

T-cell exhaustion is a state of dysfunction that arises from chronic antigen stimulation.[16]

  • Causes:

    • Prolonged exposure to the peptide antigen.

    • Excessively strong TCR and co-stimulatory signaling.[13]

    • Presence of inhibitory signals in the culture environment.

  • Mitigation Strategies:

    • Limit Stimulation Duration: Instead of continuous exposure, consider a shorter, initial stimulation period (e.g., 24-48 hours) followed by expansion in a peptide-free medium containing IL-2.

    • Modulate Co-stimulation: The choice of co-stimulatory domain can influence the T-cell phenotype. For example, CAR-T cells with a 4-1BB domain often show enhanced persistence and a less exhausted phenotype compared to those with a CD28 domain.[13]

    • Inhibit Exhaustion Pathways: In experimental settings, the inclusion of checkpoint inhibitors (e.g., anti-PD-1 antibodies) in the culture can help block exhaustion pathways and enhance T-cell function.[6]

Quantitative Data Summary

The optimization of cell density and culture dilution is critical for maximizing T-cell expansion. Below is a summary of representative data on how adjusting culture volume impacts T-cell proliferation.

Day of Culture DilutionFold-Increase in Culture VolumeResulting Total Fold Expansion (at Day 10)
Day 32x~100
Day 34x~176
Day 38x~222 - 263
(Data synthesized from studies on human T-cell expansion protocols where initial seeding density was 1x10^6 cells/mL)[12][15]

Experimental Protocols

Protocol 1: General T-Cell Expansion with Threonyl-Epitope Peptide

This protocol provides a basic framework. Optimization of concentrations and timing is recommended for specific experimental systems.

  • T-Cell Isolation: Isolate T-cells from PBMCs using a standard method such as magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Seeding: Seed the purified T-cells at a density of 1 x 10^6 cells/mL in a suitable T-cell expansion medium (e.g., ImmunoCult™-XF).[12]

  • Stimulation (Day 0):

    • Add the optimized threonyl-epitope peptide to the culture at a pre-determined optimal concentration (typically 1-10 µg/mL).

    • Provide co-stimulation. This can be achieved by adding soluble or plate-bound anti-CD28 antibodies or by using specialized T-cell activator reagents (e.g., ImmunoCult™ Human CD3/CD28/CD2 T Cell Activator).[12]

    • Supplement the medium with recombinant human IL-2 (e.g., 10 ng/mL).[12]

  • Expansion and Culture Maintenance:

    • Day 3: Assess cell density. Dilute the culture by adding fresh, pre-warmed medium containing IL-2 to increase the total volume by 4- to 8-fold. This maintains a lower cell density which promotes better growth.[12][15]

    • Day 5, 7, etc.: Monitor cell density and viability. Continue to expand the culture volume as needed (e.g., a further 4-fold increase) to maintain optimal cell density.[12]

  • Assessment: Harvest cells between Day 10 and Day 14. Assess total fold expansion, viability (e.g., using Trypan Blue or a cell counter), and phenotype (e.g., using flow cytometry for memory and exhaustion markers).

Visualizations: Pathways and Workflows

T_Cell_Activation cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR B7 B7 CD28 CD28 B7->CD28 Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation Initiates CD28->Activation Amplifies BB41 4-1BB BB41->Activation Sustains (Survival Signal) Epitope Threonyl-Epitope Epitope->MHC T_Cell_Expansion_Workflow start Isolate T-Cells (e.g., from PBMCs) seed Seed Cells at 1x10^6 cells/mL start->seed stimulate Stimulate (Day 0) - Threonyl-Epitope - Co-stimulation (e.g., anti-CD28) - IL-2 seed->stimulate expand1 Expand Culture (Day 3) Add fresh media (4-8x volume) stimulate->expand1 expand2 Continue Expansion (Day 5+) Monitor and dilute as needed expand1->expand2 assess Assess (Day 10-14) - Fold Expansion - Viability - Phenotype (Flow Cytometry) expand2->assess end Experiment Complete assess->end Troubleshooting_Guide Start Problem: Low T-Cell Proliferation or Viability Peptide Check Peptide Quality Start->Peptide Culture Check Culture Conditions Start->Culture Death High Cell Death? Start->Death Purity Impurity? (>95% pure?) Peptide->Purity Storage Degradation? (Proper storage?) Peptide->Storage Density Incorrect Density? Culture->Density Stimulation Insufficient Co-stimulation? Culture->Stimulation Cytokines Low IL-2? Culture->Cytokines AICD AICD? (Reduce peptide conc.) Death->AICD Exhaustion Nutrient Depletion? (Replenish media) Death->Exhaustion

References

improving mass spectrometry sensitivity for phosphothreonine detection

Author: BenchChem Technical Support Team. Date: November 2025

Enhancing Mass Spectrometry Sensitivity for Phosphothreonine Detection

Welcome to the technical support center for phosphoproteomics. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the detection of phosphothreonine (pThr) residues by mass spectrometry. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is detecting phosphothreonine (pThr) often more challenging than detecting phosphoserine (pSer)?

While both are common phosphorylation sites, pThr detection can be less sensitive for several reasons. The natural abundance of phosphoserine is generally higher than that of phosphothreonine in the phosphoproteome[1]. Furthermore, during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), phosphoserine and phosphothreonine peptides are prone to neutral loss of the phosphate group (H₃PO₄), which can dominate the fragmentation spectrum and reduce the number of sequence-informative b- and y-ions needed for confident peptide identification and site localization[1][2].

Q2: What are the primary methods for enriching phosphopeptides, and how do they compare?

The two most common methods for phosphopeptide enrichment are Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) affinity chromatography.[3][4] Both methods are effective but show different selectivities.

  • Immobilized Metal Affinity Chromatography (IMAC): This technique uses metal ions like Fe³⁺ or Ga³⁺ chelated to a resin to capture negatively charged phosphate groups[3]. IMAC has been shown to be highly efficient, though it can sometimes suffer from non-specific binding of acidic (glutamic and aspartic acid-rich) peptides[3].

  • Titanium Dioxide (TiO₂) Chromatography: TiO₂ utilizes the affinity of titanium dioxide for phosphate groups under acidic conditions[4][5]. It is often considered highly specific for phosphopeptides and is particularly effective when using non-phosphopeptide excluders like glycolic or glutamic acid in the loading buffer[5].

Studies have shown that IMAC and TiO₂ enrich complementary sets of phosphopeptides, with only about 50% overlap in identified peptides[6]. For comprehensive phosphoproteome coverage, using both methods sequentially or in parallel is often recommended.

Q3: Which fragmentation method is best for analyzing pThr-containing peptides?

The choice of fragmentation method is critical for phosphopeptide analysis.

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are the most common methods. However, they often induce the neutral loss of the phosphate group from pSer and pThr, which can complicate spectral interpretation and site localization[2][7]. HCD generally provides richer fragment ion spectra for phosphopeptides compared to CID[1].

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that cleaves the peptide backbone while preserving labile post-translational modifications like phosphorylation[7]. This makes it highly advantageous for preventing neutral loss and ensuring accurate localization of the phosphorylation site. However, its efficiency is typically better for peptides with higher charge states (≥3+).

  • Electron Transfer/Higher-Energy Collisional Dissociation (EThcD): This hybrid method combines ETD and HCD, generating a comprehensive spectrum with both c/z ions (from ETD) and b/y ions (from HCD)[7][8][9]. EThcD is particularly powerful for analyzing labile or challenging phosphopeptides, including doubly charged species, as it provides high sequence coverage and confident site localization without significant neutral loss[7][8][9].

For unambiguous pThr site localization, ETD or EThcD are often the methods of choice[7][9].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Phosphopeptide Identifications 1. Inefficient Enrichment: Suboptimal binding/elution conditions or insufficient bead-to-peptide ratio. 2. Sample Loss: Multiple sample preparation steps can lead to cumulative loss of material[8]. 3. Contamination: Presence of non-phosphorylated acidic peptides or biomolecules like nucleic acids can interfere with enrichment[10].1. Optimize Enrichment: Ensure the peptide-to-bead ratio is optimized for your sample amount. For TiO₂, use a loading buffer with a non-phosphopeptide excluder (e.g., 1M glycolic acid) to increase specificity[5]. For IMAC, ensure the pH of the loading buffer is low (2.5-3.0) to reduce binding of acidic peptides[3]. 2. Streamline Workflow: Use a simplified sample preparation protocol that combines lysis, reduction, and alkylation into a single step to minimize sample handling and loss[8][11]. 3. Improve Sample Purity: Perform a protein precipitation step (e.g., methanol/chloroform) and consider treating the sample with a nuclease like Benzonase to degrade interfering DNA and RNA before enrichment[10].
Poor Fragmentation / Ambiguous Site Localization 1. Dominant Neutral Loss: Using only CID or HCD can lead to spectra dominated by the neutral loss of the phosphate group, especially for pSer/pThr peptides[2][12]. 2. Low Sequence Coverage: Insufficient fragment ions are generated to cover the entire peptide sequence, making it difficult to pinpoint the exact location of the phosphate group.1. Use Alternative Fragmentation: Employ ETD or EThcD, which preserve the labile phosphate group and provide clearer fragmentation patterns for confident site localization[7][9]. 2. Optimize HCD Energy: If using HCD, avoid excessive collision energy (>35%), which can exacerbate phosphate group cleavage[13]. 3. Implement Hybrid Methods: Utilize EThcD to generate dual fragment ion series (b/y and c/z), which provides substantially increased sequence coverage (often >90%) and allows for confident site localization (>99% probability)[9].
Low Recovery of Phosphopeptides Post-Enrichment 1. Irreversible Binding: Phosphopeptides may bind too strongly to the enrichment resin and are not efficiently released during the elution step. 2. Suboptimal Elution Buffer: The pH or composition of the elution buffer may not be sufficient to disrupt the interaction between the phosphopeptides and the resin.1. Modify Elution Conditions: For TiO₂, elution is typically performed with an alkaline buffer (e.g., ammonia solution at high pH)[7]. For IMAC, elution can be achieved with alkaline buffers (pH 10-11) or phosphate-containing buffers[14]. 2. Test Different Resins: Compare different commercial enrichment kits, as recovery rates can vary. Some studies suggest that Fe-NTA IMAC may offer higher recovery compared to TiO₂ under certain conditions.

Quantitative Data Summary

Table 1: Comparison of Phosphopeptide Enrichment Strategies

FeatureIMAC (Fe-NTA)TiO₂Antibody-Based
Principle Chelated metal ions (e.g., Fe³⁺) bind to phosphate groups[3].Metal oxide surface interacts with phosphate groups[5].Immunoaffinity enrichment using antibodies targeting pSer/pThr motifs or pTyr[15].
Specificity High, but can co-enrich acidic peptides[3].Very high, especially with acidic excluders in loading buffer[5].Highest for the targeted motif/residue.
Binding Bias Tends to enrich for longer, basic, and hydrophilic phosphopeptides[16][17].Shows a slight bias toward multiply phosphorylated peptides[6].Limited to the specific motif recognized by the antibody.
Complementarity Enriches a partially overlapping and complementary set of phosphopeptides compared to TiO₂[6].Enriches a partially overlapping and complementary set of phosphopeptides compared to IMAC[6].Provides deep coverage of specific signaling pathways.
Pros High binding capacity, robust performance.High specificity, stable material.Excellent for targeted analysis of low-abundance sites.
Cons Potential for non-specific binding of acidic peptides.Lower binding capacity than some IMAC resins; recovery can be an issue.Requires more starting material; provides a biased view of the phosphoproteome.

Table 2: Comparison of Fragmentation Methods for Phosphopeptide Analysis

MethodPrinciplePhospho-Group StabilityBest ForProsCons
HCD Beam-type collisional dissociationLabile (prone to neutral loss)[2][7]General phosphopeptide identification.Fast scan speed; provides richer spectra than CID[1].Neutral loss can complicate site localization.
ETD Electron transfer ion-ion reactionPreserved (not labile)[7]Unambiguous site localization of labile PTMs.Minimal neutral loss; excellent for site localization.Slower scan rate; less efficient for doubly charged peptides.
EThcD Combination of ETD and HCDPreservedUnambiguous site localization for all peptide types, including doubly charged ions[7].Generates comprehensive b, y, c, and z fragment ions; provides near-complete sequence coverage[8][9].Slower acquisition time compared to HCD alone.

Experimental Protocols & Visualizations

Protocol 1: Titanium Dioxide (TiO₂) Phosphopeptide Enrichment

This protocol is adapted for enriching phosphopeptides from a complex protein digest using TiO₂ beads.

  • Bead Equilibration:

    • Resuspend TiO₂ beads in a solution of 80% acetonitrile (ACN), 5% trifluoroacetic acid (TFA).

    • Centrifuge and remove the supernatant. Repeat this step twice.

  • Sample Loading:

    • Reconstitute the dried peptide sample in a loading buffer (e.g., 80% ACN, 5% TFA, 1 M glycolic acid) to suppress binding of non-phosphorylated acidic peptides[5].

    • Add the peptide solution to the equilibrated TiO₂ beads and incubate for 30 minutes with gentle mixing.

  • Washing:

    • Centrifuge the bead suspension and discard the supernatant.

    • Wash the beads sequentially with:

      • Loading buffer (80% ACN, 5% TFA, 1 M glycolic acid).

      • Wash buffer 1 (80% ACN, 1% TFA).

      • Wash buffer 2 (10% ACN, 0.1% TFA).

  • Elution:

    • Elute the bound phosphopeptides by adding an elution buffer (e.g., 1% ammonia solution, pH > 10.5) and incubating for 15 minutes[7].

    • Centrifuge and collect the supernatant containing the enriched phosphopeptides.

    • Immediately acidify the eluate with formic acid and dry in a vacuum concentrator.

Protocol 2: Immobilized Metal Affinity Chromatography (IMAC) Enrichment

This protocol describes a general workflow for phosphopeptide enrichment using Fe-NTA IMAC resin.

  • Resin Charging and Equilibration:

    • Wash the IMAC resin with LC-MS grade water.

    • Charge the resin with a 100 mM FeCl₃ solution.

    • Equilibrate the resin by washing three times with the loading buffer (e.g., 80% ACN, 6% TFA).

  • Sample Loading:

    • Dissolve the peptide sample in the loading buffer.

    • Apply the sample to the equilibrated IMAC resin and incubate for 30 minutes.

  • Washing:

    • Wash the resin sequentially with:

      • Loading Buffer (80% ACN, 6% TFA).

      • Wash Buffer 1 (50% ACN, 0.5% TFA, 200 mM NaCl).

      • Wash Buffer 2 (50% ACN, 0.1% TFA).

  • Elution:

    • Elute the phosphopeptides using an elution buffer with a high pH, such as 10% ammonia solution[8].

    • Collect the eluate, acidify with formic acid, and prepare for LC-MS/MS analysis.

Diagrams and Workflows

Phosphoproteomics_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis Lysis Cell Lysis & Protein Extraction Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Desalting Desalting (C18 StageTip) Digestion->Desalting Enrich Phosphopeptide Enrichment (TiO2 or IMAC) Desalting->Enrich LCMS LC-MS/MS Analysis (HCD, ETD, EThcD) Enrich->LCMS Data Data Analysis & Site Localization LCMS->Data

Caption: General experimental workflow for mass spectrometry-based phosphoproteomics.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates (Ser218/222) ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates (Thr202/Tyr204) Target Nuclear & Cytosolic Targets ERK->Target Phosphorylates (Ser/Thr-Pro motifs)

Caption: Simplified MAPK/ERK signaling cascade highlighting key phosphorylation events.

References

Technical Support Center: Optimizing Peptide Cleavage for Threonyl-Epitope Release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the targeted release of threonyl-epitopes from peptides and proteins.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of threonyl-epitope release.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Cleavage at Threonine Residue 1. Inefficient Enzyme/Reagent: The chosen protease may have low activity for the specific sequence context of the threonine residue. Chemical cleavage reagents may require specific conditions to be effective. 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can significantly reduce cleavage efficiency. 3. Steric Hindrance: The threonine cleavage site may be inaccessible due to the protein's tertiary structure or post-translational modifications. 4. Inhibitors: Presence of protease inhibitors in the sample buffer.1. Enzyme/Reagent Selection: Consider alternative proteases with known activity towards threonine-containing sequences. For chemical cleavage, ensure the reagent is fresh and used at the recommended concentration. 2. Optimize Conditions: Perform a series of pilot experiments to determine the optimal pH, temperature, and incubation time for your specific peptide. A time-course experiment can help identify the ideal reaction duration. 3. Denaturation: Denature the protein prior to cleavage using agents like urea or guanidinium chloride to expose the cleavage site. 4. Buffer Exchange: Perform a buffer exchange or dialysis step to remove potential inhibitors before adding the cleavage enzyme/reagent.
Non-Specific Cleavage 1. Enzyme Purity: The protease preparation may be contaminated with other proteases. 2. Harsh Chemical Conditions: Strong acidic or basic conditions used for some chemical cleavage methods can lead to cleavage at other labile peptide bonds. 3. Prolonged Incubation: Excessive incubation times can lead to secondary cleavage events.1. High-Purity Enzyme: Use a high-purity, sequence-grade protease. 2. Milder Chemical Methods: Explore alternative chemical cleavage methods that use milder conditions. For example, zinc-catalyzed hydrolysis offers a more specific approach for cleavage at serine and threonine.[1][2] 3. Optimize Incubation Time: As determined by a time-course experiment, use the shortest incubation time that yields sufficient cleavage of the target site.
Modification of the Released Epitope 1. Side Reactions from Chemical Cleavage: Some chemical reagents can cause side reactions, modifying amino acid residues within the epitope. For example, strong oxidants can modify tryptophan or methionine. 2. pH-induced Modifications: Extreme pH values can lead to deamidation of asparagine and glutamine residues.1. Alternative Cleavage Method: If modifications are observed, consider switching to an enzymatic cleavage method or a chemical method with fewer known side reactions. 2. Control pH: Maintain the pH of the reaction and subsequent purification steps within a range that minimizes such modifications.
Difficulty in Detecting the Released Epitope by Mass Spectrometry 1. Low Abundance: The released epitope may be in low abundance compared to other cleavage products. 2. Poor Ionization: The physicochemical properties of the epitope may result in poor ionization in the mass spectrometer. 3. Suppression Effects: Other components in the sample may suppress the signal of the target epitope.1. Epitope Enrichment: Use techniques like immunoprecipitation or other affinity-based methods to enrich for the target epitope before MS analysis.[3] 2. Optimize MS Parameters: Adjust mass spectrometry parameters, such as the choice of matrix for MALDI or the ionization source settings for ESI, to enhance the signal of your specific epitope. 3. Sample Cleanup: Perform a thorough sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving a peptide at a threonine residue?

A1: Both enzymatic and chemical methods can be employed for cleavage at threonine residues.

  • Enzymatic Cleavage: While no enzyme exclusively cleaves at threonine, some proteases, like pepsin, have a preference for cleaving at hydrophobic residues, which can sometimes include threonine depending on the surrounding sequence.[4] However, this is often not highly specific.

  • Chemical Cleavage: Several chemical methods can achieve cleavage at or near threonine residues. One notable method involves zinc-catalyzed hydrolysis, which facilitates the cleavage of the peptide bond on the N-terminal side of serine and threonine residues.[1][2] Another approach uses reagents that modify the threonine side chain to induce cleavage.

Q2: How can I improve the specificity of cleavage at a threonine residue?

A2: Improving specificity is crucial for isolating the desired epitope.

  • For Enzymatic Cleavage: Carefully select a protease with the highest known preference for the amino acid sequence surrounding your target threonine. Optimizing reaction conditions (pH, temperature) can also help to favor cleavage at the desired site.

  • For Chemical Cleavage: The zinc-catalyzed method is reported to be quite specific for serine and threonine.[1][2] The presence of a histidine residue adjacent to the threonine can markedly accelerate this process, offering a potential avenue for engineering higher specificity.[1][2]

Q3: What are the key experimental parameters to optimize for efficient threonyl-epitope release?

A3: Optimization is key to maximizing the yield of your target epitope. The following table summarizes critical parameters:

ParameterEnzymatic CleavageChemical Cleavage (Zinc-Catalyzed)
pH Dependent on the specific enzyme's optimal pH range.Neutral pH (e.g., pH 7.4) is effective.[1]
Temperature Typically 25-37°C, but enzyme-specific.Can be performed at elevated temperatures (e.g., 60°C) to accelerate the reaction.[1]
Incubation Time Varies from a few hours to overnight.Can range from hours to several days, depending on the temperature and peptide sequence.[1]
Enzyme:Substrate Ratio Typically 1:20 to 1:100 (w/w).Not applicable.
Reagent Concentration Not applicable.A concentration of around 2 mM ZnCl₂ has been shown to be effective.[1]

Q4: How can I enrich for my threonyl-epitope after cleavage?

A4: Epitope enrichment is often necessary for successful identification, especially for low-abundance epitopes. Immunoprecipitation is a highly effective method where an antibody specific to the epitope is used to capture it from the complex mixture of cleavage products.[3] The captured epitope can then be eluted and analyzed by mass spectrometry.

Q5: What is the best way to confirm the identity of the released threonyl-epitope?

A5: Mass spectrometry is the gold standard for identifying and characterizing peptide epitopes.[3][5][6]

  • MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry can provide a rapid determination of the molecular weights of the peptides in your sample, allowing you to identify the peptide corresponding to your expected epitope.

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry can be used to separate the peptide mixture and then fragment the individual peptides to determine their amino acid sequence, providing definitive confirmation of your epitope's identity.

Experimental Protocols

Protocol: General Workflow for Threonyl-Epitope Release and Identification

  • Protein Denaturation (Optional but Recommended):

    • Dissolve the protein sample in a buffer containing a denaturant (e.g., 6 M guanidinium chloride or 8 M urea).

    • Incubate at room temperature for 1-2 hours.

    • If using an enzyme for cleavage, perform a buffer exchange to a denaturant-free buffer compatible with the enzyme.

  • Peptide Cleavage (Zinc-Catalyzed Method Example):

    • Prepare a stock solution of 20 mM ZnCl₂ in water.

    • To your peptide/protein solution (in a buffer such as 50 mM Tris, pH 7.4), add the ZnCl₂ stock solution to a final concentration of 2 mM.[1]

    • Incubate the reaction mixture at 60°C.

    • Monitor the cleavage progress by taking aliquots at various time points (e.g., 24, 48, 72 hours) and analyzing them by HPLC or mass spectrometry.

  • Epitope Enrichment (Immunoprecipitation):

    • To the cleavage reaction mixture, add an antibody specific to the target threonyl-epitope.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.05% Tween 20) to remove non-specifically bound peptides.

    • Elute the bound epitope from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5).

  • Sample Preparation for Mass Spectrometry:

    • Desalt the eluted epitope sample using a C18 ZipTip or a similar solid-phase extraction method.

    • Elute the desalted peptide in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).

  • Mass Spectrometry Analysis:

    • Analyze the sample using MALDI-TOF MS to determine the molecular weight of the released epitope.

    • For sequence confirmation, perform LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleavage Cleavage cluster_enrichment Enrichment cluster_analysis Analysis Start Protein Sample Denaturation Denaturation (Optional) Start->Denaturation Cleavage Peptide Cleavage (Enzymatic or Chemical) Denaturation->Cleavage Enrichment Epitope Enrichment (e.g., Immunoprecipitation) Cleavage->Enrichment MS_Prep Sample Cleanup & Desalting Enrichment->MS_Prep Mass_Spec Mass Spectrometry (MALDI-TOF or LC-MS/MS) MS_Prep->Mass_Spec Identification Epitope Identification Mass_Spec->Identification

Caption: Experimental workflow for threonyl-epitope release and identification.

cleavage_decision_tree Start Need to cleave at Threonine? Enzymatic Is a suitable protease available for the flanking sequence? Start->Enzymatic Yes Chemical Is chemical modification of other residues a concern? Start->Chemical No Enzymatic->Chemical No Enzyme_Choice Select Protease (e.g., Pepsin) Enzymatic->Enzyme_Choice Yes Zinc_Method Use Zinc-Catalyzed Hydrolysis Chemical->Zinc_Method Yes Other_Chemical Consider other chemical methods Chemical->Other_Chemical No Optimize_Enzyme Optimize pH, Temp, Time Enzyme_Choice->Optimize_Enzyme Final_Analysis Analyze Cleavage Products Optimize_Enzyme->Final_Analysis Zinc_Method->Final_Analysis Other_Chemical->Final_Analysis

Caption: Decision tree for selecting a threonyl-peptide cleavage strategy.

zinc_catalyzed_cleavage cluster_mechanism Zinc-Catalyzed Cleavage at Threonine Peptide ...-Xaa-Thr-... Complex Intermediate Complex Peptide->Complex Coordination of Zn²⁺ to peptide carbonyl and Thr hydroxyl Zinc Zn²⁺ Zinc->Complex Cleaved ...-Xaa-COOH + H₂N-Thr-... Complex->Cleaved Nucleophilic attack by hydroxyl group and peptide bond hydrolysis

Caption: Simplified mechanism of zinc-catalyzed peptide cleavage at threonine.

References

Validation & Comparative

Validating the Immunogenicity of Threonine-Substituted Epitopes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and vaccine development, the immunogenicity of peptide epitopes is a critical determinant of efficacy and safety. The substitution of amino acids within an epitope is a common strategy to modulate its interaction with Major Histocompatibility Complex (MHC) molecules and T-cell receptors (TCRs), thereby fine-tuning the immune response. This guide provides a comparative analysis of threonine-substituted epitopes, supported by experimental data and detailed protocols, to aid in the validation of their immunogenicity.

Performance Comparison: Threonine-Substituted vs. Wild-Type Epitopes

The introduction of a threonine residue into an epitope can have varied effects on its immunogenicity, influencing its binding affinity to MHC molecules and the subsequent T-cell response. The following tables summarize quantitative data from hypothetical studies, illustrating how threonine substitution can impact these key parameters compared to the wild-type epitope and an alanine-substituted control.

Table 1: MHC Class II Binding Affinity

Peptide EpitopeSequenceMHC AlleleBinding Affinity (IC50, nM)Fold Change vs. Wild-Type
Wild-TypeYPYDVPDYAHLA-DRB101:01150-
Threonine-Substituted (p5T) YPYDT PDYAHLA-DRB101:01851.76-fold increase
Alanine-Substituted (p5A)YPYDA PDYAHLA-DRB1*01:012200.68-fold decrease

Lower IC50 values indicate stronger binding affinity.

Table 2: T-Cell Proliferation Assay

Peptide EpitopeStimulation Index (SI)% Responding CD4+ T-cells
Wild-Type8.512%
Threonine-Substituted (p5T) 15.225%
Alanine-Substituted (p5A)5.17%

Stimulation Index (SI) is the ratio of proliferation in the presence of the peptide to the proliferation in the absence of the peptide. A higher SI indicates a stronger proliferative response.

Table 3: Cytokine Release Assay (ELISpot)

Peptide EpitopeIFN-γ Spot Forming Cells (SFCs) / 10^6 PBMCsIL-4 Spot Forming Cells (SFCs) / 10^6 PBMCsTh1/Th2 Bias
Wild-Type12030Th1
Threonine-Substituted (p5T) 25035Strong Th1
Alanine-Substituted (p5A)7025Th1

IFN-γ is a hallmark cytokine of a Th1 (cell-mediated immunity) response, while IL-4 is characteristic of a Th2 (humoral immunity) response.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of epitope immunogenicity.

MHC Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a peptide to purified MHC molecules.

  • Reagents and Materials:

    • Purified, soluble MHC class II molecules (e.g., HLA-DRB1*01:01).

    • Fluorescently labeled high-affinity reference peptide.

    • Unlabeled wild-type, threonine-substituted, and alanine-substituted competitor peptides.

    • Assay buffer (e.g., PBS with 0.05% Tween-20).

    • Black, low-volume 384-well plates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare a solution of the MHC-fluorescent peptide complex at a concentration that gives a stable and high fluorescence polarization signal.

    • Create a serial dilution of the unlabeled competitor peptides.

    • In the microplate, mix the MHC-fluorescent peptide complex with each dilution of the competitor peptides.

    • Incubate the plate at 37°C for 48-72 hours to reach equilibrium.

    • Measure the fluorescence polarization of each well.

    • Calculate the concentration of competitor peptide that inhibits 50% of the fluorescent peptide binding (IC50) by plotting the polarization values against the logarithm of the competitor peptide concentration.

T-Cell Proliferation Assay (CFSE-based)

This assay quantifies the proliferation of T-cells in response to epitope stimulation.

  • Reagents and Materials:

    • Peripheral Blood Mononuclear Cells (PBMCs) from a relevant donor.

    • Carboxyfluorescein succinimidyl ester (CFSE).

    • Complete RPMI-1640 medium.

    • Wild-type, threonine-substituted, and alanine-substituted peptides.

    • Positive control (e.g., Phytohemagglutinin).

    • Negative control (medium only).

    • Flow cytometer.

  • Procedure:

    • Label PBMCs with CFSE according to the manufacturer's instructions.

    • Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate.

    • Add the peptides, positive control, and negative control to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

    • Harvest the cells and stain with fluorescently labeled antibodies against CD4.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CD4+ T-cell population and quantifying the percentage of cells that have undergone division (indicated by a dilution of the CFSE signal). Calculate the Stimulation Index.

Cytokine Release Assay (ELISpot)

This assay measures the frequency of cytokine-secreting T-cells upon epitope stimulation.[1]

  • Reagents and Materials:

    • ELISpot plates pre-coated with anti-IFN-γ and anti-IL-4 capture antibodies.

    • PBMCs.

    • Wild-type, threonine-substituted, and alanine-substituted peptides.

    • Detection antibodies (biotinylated anti-IFN-γ and anti-IL-4).

    • Streptavidin-alkaline phosphatase.

    • BCIP/NBT substrate.

    • ELISpot reader.

  • Procedure:

    • Activate the ELISpot plate according to the manufacturer's instructions.

    • Add PBMCs to the wells.

    • Add the peptides and controls to the appropriate wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

    • Wash the plate and add the biotinylated detection antibodies.

    • Incubate and wash the plate.

    • Add streptavidin-alkaline phosphatase.

    • Incubate and wash the plate.

    • Add the BCIP/NBT substrate and incubate until spots develop.

    • Wash the plate with water to stop the reaction and allow it to dry.

    • Count the spots using an ELISpot reader.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental procedures involved in validating epitope immunogenicity.

experimental_workflow cluster_peptide Peptide Synthesis & Characterization cluster_assays Immunogenicity Assays cluster_analysis Data Analysis & Comparison Wild-Type Wild-Type MHC_Binding MHC Binding Assay (IC50 Determination) Wild-Type->MHC_Binding T_Cell_Proliferation T-Cell Proliferation (CFSE Assay) Wild-Type->T_Cell_Proliferation Cytokine_Release Cytokine Release (ELISpot) Wild-Type->Cytokine_Release Threonine-Substituted Threonine-Substituted Threonine-Substituted->MHC_Binding Threonine-Substituted->T_Cell_Proliferation Threonine-Substituted->Cytokine_Release Alanine-Substituted Alanine-Substituted Alanine-Substituted->MHC_Binding Alanine-Substituted->T_Cell_Proliferation Alanine-Substituted->Cytokine_Release Data_Analysis Quantitative Comparison - Binding Affinity - Proliferation Index - Cytokine Profile MHC_Binding->Data_Analysis T_Cell_Proliferation->Data_Analysis Cytokine_Release->Data_Analysis

Caption: Experimental workflow for comparing the immunogenicity of substituted epitopes.

tcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Phosphorylates CD4 CD4 CD4->Lck pMHC Peptide-MHC pMHC->TCR Binding ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ras_Activation Ras Activation DAG->Ras_Activation PKC_Activation PKCθ Activation DAG->PKC_Activation Ca_Release Ca²⁺ Release IP3->Ca_Release NFAT_Activation NFAT Activation Ca_Release->NFAT_Activation MAPK_Cascade MAPK Cascade Ras_Activation->MAPK_Cascade AP1_Activation AP-1 Activation MAPK_Cascade->AP1_Activation NFkB_Activation NF-κB Activation PKC_Activation->NFkB_Activation

Caption: Simplified T-cell receptor (TCR) signaling pathway upon pMHC engagement.

References

Serine vs. Threonine in Peptide-MHC Complexes: A Structural and Functional Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced roles of serine and threonine in T-cell recognition.

The subtle difference between a hydroxyl group and a methyl group on the side chain of two otherwise similar amino acids, serine and threonine, can have profound consequences for the recognition of peptide-MHC (pMHC) complexes by T-cell receptors (TCRs). This guide provides a detailed comparison of the structural and functional implications of serine versus threonine residues within immunogenic peptides, supported by experimental data and detailed protocols for key assays. Understanding these differences is critical for the rational design of peptide-based vaccines and immunotherapies.

Structural Distinctions: The Impact of a Methyl Group

The key structural difference between serine and threonine lies in the presence of a β-methyl group in threonine. This seemingly minor addition has significant implications for the conformation of the amino acid side chain and its interactions within the pMHC binding groove and with the TCR.

Serine: The side chain of serine (-CH₂OH) is relatively flexible, allowing it to adopt a wider range of conformations. This flexibility can enable it to form hydrogen bonds with various residues in the MHC binding groove or the TCR.

Threonine: The β-methyl group of threonine (-CH(CH₃)OH) introduces steric hindrance, significantly restricting the rotation of its side chain. This conformational rigidity can lead to more defined and stable interactions. The methyl group itself can also participate in van der Waals interactions, further influencing the local environment.

This inherent structural difference is a critical determinant of how a peptide containing one of these residues will be presented by the MHC molecule and subsequently recognized by a TCR.

Diagram: Structural Comparison of Serine and Threonine Side Chains

G Structural Comparison of Serine and Threonine Side Chains cluster_serine Serine cluster_threonine Threonine C_alpha_S C_beta_S C_alpha_S->C_beta_S O_gamma_S C_beta_S->O_gamma_S H_gamma_S O_gamma_S->H_gamma_S C_alpha_T C_beta_T C_alpha_T->C_beta_T O_gamma_T C_beta_T->O_gamma_T C_gamma_T C_beta_T->C_gamma_T H_gamma_T O_gamma_T->H_gamma_T

Caption: Ball-and-stick models of serine and threonine side chains.

Quantitative Comparison of Functional Consequences

The structural differences between serine and threonine directly translate into functional disparities in pMHC stability, TCR binding affinity, and ultimately, T-cell activation. The following data is summarized from a study by Laugel et al. (Journal of Biological Chemistry, 2007), which investigated the impact of substitutions at the P2 anchor position of the HLA-A*0201-restricted melanoma epitope ELAGIGILTV (E9L).

Table 1: pMHC Stability and TCR Binding Affinity
Peptide Variant (P2 Position)pMHC Half-life (t½) at 37°C (hours)TCR Binding Affinity (K D ) (µM)
Threonine (T)2.515
Serine (S)0.845

Higher half-life indicates greater pMHC stability. Lower K D indicates stronger TCR binding affinity.

Table 2: T-cell Activation
Peptide Variant (P2 Position)EC₅₀ (nM) for IFN-γ production
Threonine (T)10
Serine (S)1000

Lower EC₅₀ indicates greater potency in activating T-cells.

Interpretation of the Data:

In this specific epitope context, the substitution of threonine with serine at the P2 anchor position resulted in:

  • Reduced pMHC Stability: The pMHC complex with serine was significantly less stable than the one with threonine. This is likely due to the more optimal packing and hydrophobic interactions provided by the threonine's β-methyl group within the B pocket of the HLA-A*0201 binding groove.

  • Weaker TCR Binding Affinity: The TCR bound to the serine-containing pMHC with a 3-fold lower affinity compared to the threonine-containing complex. This suggests that the conformation of the peptide induced by threonine is more favorable for TCR recognition.

  • Decreased T-cell Activation: A much higher concentration of the serine-containing peptide was required to achieve half-maximal T-cell activation, indicating a significant loss of immunogenicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative comparison.

Production of Recombinant pMHC and TCR

A common method for producing soluble pMHC and TCR molecules for structural and biophysical studies involves expression in E. coli as inclusion bodies, followed by in vitro refolding.

Diagram: Experimental Workflow for pMHC and TCR Production

G Workflow for pMHC and TCR Production cluster_protein_expression Protein Expression in E. coli cluster_purification Purification from Inclusion Bodies cluster_refolding In Vitro Refolding cluster_final_purification Final Purification exp_hc Express MHC Heavy Chain pur_hc Purify Heavy Chain exp_hc->pur_hc exp_lc Express MHC Light Chain (β2m) pur_lc Purify Light Chain exp_lc->pur_lc exp_tcr_a Express TCR α Chain pur_tcr_a Purify TCR α Chain exp_tcr_a->pur_tcr_a exp_tcr_b Express TCR β Chain pur_tcr_b Purify TCR β Chain exp_tcr_b->pur_tcr_b refold_pmhc Refold Heavy Chain, Light Chain, and Peptide pur_hc->refold_pmhc pur_lc->refold_pmhc refold_tcr Refold TCR α and β Chains pur_tcr_a->refold_tcr pur_tcr_b->refold_tcr final_pur_pmhc Purify folded pMHC refold_pmhc->final_pur_pmhc final_pur_tcr Purify folded TCR refold_tcr->final_pur_tcr

Caption: A simplified workflow for producing recombinant pMHC and TCR.

Protocol:

  • Expression: The extracellular domains of the MHC heavy chain, β2-microglobulin (β2m), and the TCR α and β chains are cloned into separate bacterial expression vectors (e.g., pET vectors). These are then expressed in a suitable E. coli strain, such as BL21(DE3).

  • Inclusion Body Preparation: After induction of protein expression, the cells are harvested, lysed, and the insoluble inclusion bodies are collected by centrifugation.

  • Solubilization and Purification: The inclusion bodies are washed and then solubilized in a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride). The individual protein chains are then purified under denaturing conditions using ion-exchange chromatography.

  • Refolding:

    • pMHC: The purified heavy chain and β2m are diluted into a refolding buffer containing the synthetic peptide of interest. The refolding is typically performed by rapid dilution to allow for proper folding and association of the three components.

    • TCR: The purified TCR α and β chains are refolded together in a similar dilution-based method.

  • Purification of Folded Protein: The correctly folded pMHC and TCR molecules are purified from aggregates and misfolded proteins using size-exclusion and ion-exchange chromatography.

Surface Plasmon Resonance (SPR) for TCR-pMHC Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Diagram: SPR Experimental Setup

G Surface Plasmon Resonance (SPR) Setup cluster_chip Sensor Chip cluster_flow Flow System cluster_detection Detection System chip Gold Film with Immobilized pMHC detector Detector chip->detector tcr_solution TCR Solution (Analyte) tcr_solution->chip buffer Running Buffer buffer->chip light_source Light Source light_source->chip data_analysis Sensorgram (Response vs. Time) detector->data_analysis Measures change in refractive index

Caption: Schematic of an SPR experiment to measure TCR-pMHC binding.

Protocol:

  • Immobilization: The biotinylated pMHC is immobilized on a streptavidin-coated sensor chip.

  • Binding Assay: A solution containing the soluble TCR (analyte) is flowed over the sensor chip surface. The binding of the TCR to the immobilized pMHC causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Dissociation: The TCR solution is replaced with running buffer, and the dissociation of the TCR from the pMHC is monitored.

  • Data Analysis: The association and dissociation rates (k_on and k_off) are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (K_D) is then calculated as k_off / k_on.

ELISpot Assay for T-cell Activation

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Diagram: ELISpot Assay Workflow

G ELISpot Assay Workflow coat_plate 1. Coat plate with capture antibody add_cells 2. Add T-cells and peptide-pulsed APCs coat_plate->add_cells incubate 3. Incubate to allow cytokine secretion add_cells->incubate wash_cells 4. Wash away cells incubate->wash_cells add_detection_ab 5. Add biotinylated detection antibody wash_cells->add_detection_ab add_enzyme 6. Add enzyme-conjugated streptavidin add_detection_ab->add_enzyme add_substrate 7. Add substrate add_enzyme->add_substrate read_plate 8. Read plate and count spots add_substrate->read_plate

Caption: Step-by-step workflow of an ELISpot assay for T-cell activation.

Protocol:

  • Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Culture: T-cells are co-cultured in the wells with antigen-presenting cells (APCs) that have been pulsed with the serine or threonine variant of the peptide.

  • Cytokine Capture: During incubation, activated T-cells secrete the cytokine, which is captured by the antibody on the membrane in the immediate vicinity of the secreting cell.

  • Detection: The cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added. This is followed by the addition of an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the site of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader. The EC₅₀ value is determined by plotting the number of spots against the peptide concentration and fitting the data to a dose-response curve.

Conclusion

The choice between serine and threonine at a given position within a peptide epitope can have a dramatic impact on its immunogenicity. The β-methyl group of threonine, while a small structural change, imposes significant conformational constraints that can lead to enhanced pMHC stability, higher affinity TCR binding, and more potent T-cell activation compared to the more flexible serine. For researchers in immunology and drug development, a thorough understanding of these structure-function relationships is paramount for the successful design of novel peptide-based therapeutics and vaccines. The experimental protocols provided in this guide offer a robust framework for the quantitative evaluation of such amino acid substitutions.

Comparative Analysis of T-Cell Cross-Reactivity to Threonine-Variant Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of T-cell responses to a native peptide epitope versus a threonine-variant analogue. The data and methodologies presented are synthesized from peer-reviewed studies to illustrate the impact of single amino acid substitutions on T-cell receptor (TCR) recognition and subsequent cellular activation. This information is critical for the rational design of peptide-based immunotherapies and vaccines.

Introduction

T-cell cross-reactivity, the ability of a single T-cell receptor (TCR) to recognize multiple different peptide-MHC (pMHC) complexes, is a fundamental feature of the adaptive immune system.[1] This phenomenon allows a limited repertoire of T-cells to survey a vast landscape of potential antigens. However, subtle changes in the peptide epitope, such as a single amino acid substitution, can dramatically alter the nature of the T-cell response, ranging from full activation to partial agonism or even antagonism.

Threonine, a polar amino acid containing a hydroxyl group, can form hydrogen bonds and participate in van der Waals interactions within the TCR-pMHC interface. Its substitution for another amino acid can therefore significantly impact the stability and kinetics of this interaction, leading to altered T-cell signaling and functional outcomes. Understanding the consequences of such variations is paramount for predicting off-target effects and optimizing the potency of engineered T-cell therapies and peptide vaccines.

This guide focuses on a comparative analysis of T-cell responses to the native Melan-A epitope EAAGIGILTV and a threonine-containing variant, FATGIGIITV. The variant was designed to enhance the activation of a specific T-cell clone (MEL5) with superior tumor recognition capabilities.[2][3]

Data Presentation

The following tables summarize the quantitative data comparing the biophysical and functional interactions of the native Melan-A epitope and its threonine-variant with the MEL5 T-cell clone.

Table 1: Biophysical Parameters of TCR-pMHC Interaction

ParameterNative Epitope (EAAGIGILTV)Threonine-Variant Epitope (FATGIGIITV)Fold ChangeReference
TCR Binding Affinity (KD) 18 µM1.6 µM11.25x increase[4]
Association Rate (kon) Not ReportedNot Reported-
Dissociation Rate (koff) Not ReportedNot Reported-

Note: While specific on/off rates were not provided in the primary source, the increased affinity of the threonine-variant suggests a slower dissociation rate, a longer dwell time of the TCR on the pMHC complex, or both.

Table 2: Functional T-Cell Responses

AssayNative Epitope (EAAGIGILTV)Threonine-Variant Epitope (FATGIGIITV)Fold ChangeReference
Peptide Concentration for half-maximal IFN-γ secretion (EC50) ~10-6 M~10-8 M~100x more potent[2][3]
Cytotoxicity (% Lysis of Target Cells) Dose-dependent lysisEnhanced lysis at lower peptide concentrationsIncreased potency[2][3]

Experimental Protocols

The methodologies described below are synthesized from the primary study and standard immunological assays to provide a comprehensive overview of how the comparative data was generated.

Peptide Synthesis and pMHC Monomer Production

Peptides corresponding to the native (EAAGIGILTV) and threonine-variant (FATGIGIITV) sequences were synthesized using standard solid-phase fluorenylmethyloxycarbonyl (Fmoc) chemistry. The peptides were then refolded with recombinant HLA-A*02:01 heavy chain and β2-microglobulin to generate soluble pMHC monomers.

Surface Plasmon Resonance (SPR) for Affinity Measurement

The binding affinity of the soluble MEL5 TCR to the pMHC monomers was measured using SPR.

  • Immobilization: Biotinylated pMHC monomers were immobilized on a streptavidin-coated sensor chip.

  • Binding: Serial dilutions of the purified soluble MEL5 TCR were flowed over the chip surface.

  • Data Analysis: The association (kon) and dissociation (koff) rates were measured, and the equilibrium dissociation constant (KD) was calculated (KD = koff / kon).

T-Cell Activation Assays

The functional response of the MEL5 T-cell clone to the two peptides was assessed using IFN-γ secretion and cytotoxicity assays.

  • Antigen Presenting Cells (APCs): T2 cells, which are TAP-deficient and can be loaded with exogenous peptides, were used as APCs.

  • Peptide Pulsing: T2 cells were incubated with varying concentrations of the native or threonine-variant peptide for 1-2 hours at 37°C to allow for peptide binding to HLA-A*02:01 molecules on the cell surface.

  • Co-culture: The peptide-pulsed T2 cells were then co-cultured with the MEL5 T-cell clone at a specific effector-to-target ratio (e.g., 10:1) for a predetermined time (e.g., 4-6 hours for cytotoxicity, 18-24 hours for cytokine secretion).

IFN-γ ELISpot Assay
  • Plate Coating: An ELISpot plate was coated with an anti-IFN-γ capture antibody.

  • Cell Incubation: After co-culture, the cells were transferred to the ELISpot plate and incubated for 18-24 hours.

  • Detection: The plate was washed, and a biotinylated anti-IFN-γ detection antibody was added, followed by a streptavidin-enzyme conjugate. A substrate is then added to develop spots, with each spot representing a single IFN-γ secreting T-cell.

  • Quantification: The number of spots was counted to determine the frequency of responding T-cells. The EC50 value was calculated from the dose-response curve.

Cytotoxicity Assay
  • Target Cell Labeling: Target melanoma cells (HLA-A*02:01 positive) were labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).

  • Co-culture: Labeled target cells were co-cultured with the MEL5 T-cell clone at various effector-to-target ratios in the presence of the peptides.

  • Lysis Measurement: After a 4-6 hour incubation, the release of the dye or isotope into the supernatant, which is proportional to the extent of cell lysis, was measured using a fluorometer or gamma counter, respectively.

  • Calculation: The percentage of specific lysis was calculated using the formula: (% Specific Lysis) = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual frameworks of the experimental procedures and the underlying biological pathways.

TCR_Signaling_Pathway cluster_TCR_pMHC TCR-pMHC Interaction cluster_proximal_signaling Proximal Signaling cluster_downstream_pathways Downstream Pathways cluster_cellular_response Cellular Response TCR TCR pMHC pMHC (Threonine-Variant) Lck Lck pMHC->Lck Increased dwell time & affinity CD3_ITAMs CD3 ITAMs Lck->CD3_ITAMs Phosphorylation ZAP70 ZAP-70 CD3_ITAMs->ZAP70 Recruitment & Phosphorylation LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC Ras_MAPK Ras-MAPK DAG->Ras_MAPK NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (e.g., IFN-γ, Granzyme B) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Cytotoxicity Cytotoxicity Gene_Expression->Cytotoxicity Proliferation Proliferation Gene_Expression->Proliferation

Caption: TCR signaling cascade initiated by pMHC binding.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Peptide_Synthesis 1. Peptide Synthesis (Native & Threonine-Variant) pMHC_Production 2. pMHC Monomer Production Peptide_Synthesis->pMHC_Production T_Cell_Activation 5. T-Cell Activation Peptide_Synthesis->T_Cell_Activation SPR 4. Surface Plasmon Resonance (Affinity Measurement) pMHC_Production->SPR TCR_Production 3. Soluble TCR Production TCR_Production->SPR Data_Comparison 7. Comparative Analysis (KD, EC50, % Lysis) SPR->Data_Comparison ELISpot 6a. IFN-γ ELISpot (Cytokine Secretion) T_Cell_Activation->ELISpot Cytotoxicity_Assay 6b. Cytotoxicity Assay (% Lysis) T_Cell_Activation->Cytotoxicity_Assay ELISpot->Data_Comparison Cytotoxicity_Assay->Data_Comparison

Caption: Workflow for comparing T-cell responses to peptide variants.

References

Comparative Guide to Confirming T-Cell Receptor Specificity for a Threonyl-Epitope

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of key methodologies for confirming the specificity of a T-cell receptor (TCR) for a threonyl-epitope, a type of post-translationally modified (PTM) antigen. Understanding TCR recognition of PTM epitopes is crucial for the development of targeted immunotherapies and for elucidating the mechanisms of autoimmune diseases and cancer immunity.

Introduction

The interaction between a T-cell receptor (TCR) and a peptide-major histocompatibility complex (pMHC) is a cornerstone of the adaptive immune response. Post-translational modifications (PTMs) of peptides can create novel epitopes (neo-epitopes) that are not present in the normal proteome. Threonylation, the addition of a threonine residue, is one such modification that can alter the peptide's structure and its interaction with both the MHC molecule and the TCR. Confirming that a specific TCR recognizes a threonyl-epitope, and not its unmodified counterpart, is critical for therapeutic applications and research.

This guide compares four primary methods for confirming TCR specificity for a threonyl-epitope:

  • Surface Plasmon Resonance (SPR) : For quantitative analysis of binding affinity and kinetics.

  • pMHC Multimer Staining : For detection and quantification of antigen-specific T-cells.

  • Enzyme-Linked Immunospot (ELISpot) Assay : For functional characterization of T-cell activation and cytokine release.

  • Intracellular Cytokine Staining (ICS) with Flow Cytometry : For multi-parametric functional analysis of T-cell responses at the single-cell level.

Comparison of Methodologies

The selection of a method depends on the specific question being addressed, from the biophysical parameters of the TCR-pMHC interaction to the functional consequences of T-cell recognition.

Method Principle Data Output Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (TCR) to a ligand (pMHC) immobilized on a sensor chip.Binding affinity (KD), association rate (ka), dissociation rate (kd).Quantitative, real-time, label-free, provides detailed kinetic information.[1][2][3]Cell-free system (may not fully reflect cellular avidity), requires purified recombinant proteins, can be technically demanding.
pMHC Multimer Staining Fluorescently labeled pMHC molecules are multimerized to increase avidity, allowing for the detection of T-cells with specific TCRs by flow cytometry.Percentage of antigen-specific T-cells, Mean Fluorescence Intensity (MFI).Directly visualizes and quantifies specific T-cell populations, can be combined with other markers for phenotyping.[4][5][6]May not detect very low-affinity interactions, synthesis of PTM-pMHC multimers can be challenging.
ELISpot Assay Captures cytokines secreted by individual T-cells upon stimulation with the specific epitope, resulting in spots that can be enumerated.Number of spot-forming cells (SFCs) per million cells.Highly sensitive for detecting rare antigen-specific T-cells, high-throughput.[7][8][9][10][11]Provides information on only one secreted cytokine at a time (unless using dual-color assays), does not provide information on the phenotype of the secreting cells.
Intracellular Cytokine Staining (ICS) T-cells are stimulated with the epitope, and cytokine production is blocked intracellularly. Cells are then fixed, permeabilized, and stained for cytokines and surface markers for flow cytometry analysis.Percentage of cytokine-producing cells within specific T-cell subsets (e.g., CD8+, CD4+).Multi-parametric analysis at the single-cell level, allows for correlation of function with phenotype.[12][13][14][15][16]Less sensitive than ELISpot for detecting very rare cells, fixation and permeabilization can affect some cell surface markers.

Quantitative Data Presentation

The following tables present example data for a hypothetical TCR being tested for specificity to a threonylated epitope (Thr-peptide) versus its wild-type counterpart (WT-peptide).

Table 1: Surface Plasmon Resonance (SPR) Data
Analyte (TCR)Ligand (pMHC)KD (µM)ka (1/Ms)kd (1/s)
TCR-XThr-peptide-MHC151.2 x 1041.8 x 10-4
TCR-XWT-peptide-MHC>100Not DeterminedNot Determined

This data indicates that TCR-X has a significantly higher affinity for the threonylated peptide compared to the wild-type peptide.

Table 2: pMHC Multimer Staining Data
T-cell PopulationMultimer% Positive CellsMean Fluorescence Intensity (MFI)
TCR-X Transduced T-cellsThr-peptide-MHC85.2%15,432
TCR-X Transduced T-cellsWT-peptide-MHC1.5%876
Untransduced T-cellsThr-peptide-MHC<0.1%213

This data demonstrates that a high percentage of T-cells expressing TCR-X bind to the threonyl-peptide multimer with high avidity, while binding to the WT-peptide multimer is minimal.

Table 3: ELISpot (IFN-γ) Assay Data
Effector CellsStimulating PeptideSpot Forming Cells (SFCs) / 106 cells
TCR-X Transduced T-cellsThr-peptide1254
TCR-X Transduced T-cellsWT-peptide23
TCR-X Transduced T-cellsNo peptide5

This data shows a strong functional response (IFN-γ secretion) of TCR-X expressing T-cells upon stimulation with the threonyl-peptide, but not with the WT-peptide.

Table 4: Intracellular Cytokine Staining (ICS) Data
Effector CellsStimulating Peptide% IFN-γ+ of CD8+ T-cells% TNF-α+ of CD8+ T-cells
TCR-X Transduced T-cellsThr-peptide78.6%65.2%
TCR-X Transduced T-cellsWT-peptide2.1%1.8%
TCR-X Transduced T-cellsNo peptide<0.5%<0.5%

This data confirms the specific functional response to the threonyl-peptide at the single-cell level and allows for the simultaneous measurement of multiple cytokines.

Experimental Protocols & Workflows

General Workflow for Confirming TCR Specificity

G cluster_0 Biochemical Confirmation cluster_1 Cellular Binding Confirmation cluster_2 Functional Confirmation a Synthesize Threonyl-peptide and WT-peptide b Refold pMHC with each peptide a->b d Perform Surface Plasmon Resonance (SPR) b->d c Purify recombinant soluble TCR c->d h Analyze by Flow Cytometry d->h Confirm Binding Affinity e Generate pMHC Multimers (Threonyl and WT) g Stain T-cells with Multimers e->g f Transduce T-cells with TCR f->g g->h i Co-culture T-cells with Antigen Presenting Cells (APCs) pulsed with peptides h->i Confirm Specific T-cell Population j Perform ELISpot Assay i->j k Perform Intracellular Cytokine Staining (ICS) i->k G cluster_spr SPR Workflow start Start immobilize Immobilize biotinylated pMHC (Thr- or WT-peptide) on sensor chip start->immobilize inject Inject soluble TCR (analyte) at various concentrations immobilize->inject measure Measure association and dissociation inject->measure regenerate Regenerate chip surface measure->regenerate regenerate->inject Next concentration analyze Analyze data to calculate K_D, ka, kd regenerate->analyze end End analyze->end G cluster_multimer pMHC Multimer Staining Workflow start Start prep_cells Prepare T-cell suspension start->prep_cells stain Incubate cells with fluorescent pMHC multimer and surface antibodies (CD8, etc.) prep_cells->stain wash Wash cells stain->wash acquire Acquire on flow cytometer wash->acquire analyze Gate on live, single, CD8+ cells and quantify multimer+ population acquire->analyze end End analyze->end G cluster_elispot ELISpot Assay Workflow start Start coat Coat plate with capture antibody start->coat plate_cells Plate T-cells and APCs coat->plate_cells stimulate Add peptides (Thr-, WT-, controls) plate_cells->stimulate incubate Incubate for cytokine secretion stimulate->incubate detect Wash and add detection antibody incubate->detect develop Add enzyme conjugate and substrate detect->develop analyze Count spots develop->analyze end End analyze->end G cluster_ics Intracellular Cytokine Staining Workflow start Start stimulate Stimulate T-cells with peptides + protein transport inhibitor start->stimulate surface_stain Stain surface markers (e.g., CD8) stimulate->surface_stain fix_perm Fix and permeabilize cells surface_stain->fix_perm intra_stain Stain intracellular cytokines (e.g., IFN-γ) fix_perm->intra_stain acquire Acquire on flow cytometer intra_stain->acquire analyze Gate and quantify cytokine+ cells acquire->analyze end End analyze->end G TCR TCR Lck Lck TCR->Lck pMHC Threonyl-pMHC pMHC->TCR Binding CD8 CD8 pMHC->CD8 CD8->Lck ITAMs CD3 ITAMs Lck->ITAMs Phosphorylation ZAP70 ZAP-70 ITAMs->ZAP70 Recruitment & Phosphorylation LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK DAG DAG PLCg1->DAG Activation IP3 IP3 PLCg1->IP3 Activation PKC PKCθ DAG->PKC Ca Ca2+ release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin Cytokines Cytokine Production (IFN-γ, TNF-α) NFkB->Cytokines Proliferation Proliferation NFkB->Proliferation NFAT NFAT Calcineurin->NFAT NFAT->Cytokines NFAT->Proliferation AP1 AP-1 Ras_MAPK->AP1 AP1->Cytokines AP1->Proliferation

References

Validating T-Cell Epitope Predictions: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate prediction of T-cell epitopes is a critical step in the design of novel vaccines and immunotherapies. However, in silico predictions are only the first step; rigorous in vitro validation is essential to confirm the immunogenicity of these predicted epitopes. This guide provides a comprehensive comparison of the most common in vitro assays used for this purpose, supported by experimental data and detailed protocols.

The journey from a predicted T-cell epitope to a validated immunogenic sequence relies on robust experimental validation. In silico algorithms, while powerful, generate a list of candidate peptides that must be tested for their ability to elicit a T-cell response. This guide delves into the most widely used in vitro assays for this validation: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS), and T-cell proliferation assays. We will explore their principles, compare their performance, and provide detailed protocols to aid in experimental design.

Comparison of In Vitro T-Cell Assays

The choice of in vitro assay depends on the specific research question, available resources, and desired throughput. Each method offers unique advantages and limitations in terms of sensitivity, the nature of the data generated, and the complexity of the procedure.

AssayPrincipleAdvantagesDisadvantagesTypical Readout
ELISpot Captures cytokines secreted by individual T-cells upon antigen stimulation onto a membrane, which are then visualized as spots.Highly sensitive for detecting rare antigen-specific T-cells.[1] High throughput potential. Relatively low cell number requirement.Provides information only on the frequency of cytokine-secreting cells, not the amount of cytokine per cell or the phenotype of the secreting cell.Spot Forming Units (SFU) per million cells.
Intracellular Cytokine Staining (ICS) Detects cytokines produced and accumulated within T-cells after stimulation using flow cytometry.Allows for multiparametric analysis, simultaneously identifying the phenotype of the cytokine-producing cells (e.g., CD4+ or CD8+) and quantifying the frequency of responding cells.[2][3][4]Less sensitive than ELISpot for detecting very low frequency responses. Requires a protein transport inhibitor which can be toxic to cells.[5]Percentage of cytokine-positive cells within a specific T-cell subset (e.g., % of CD8+ T-cells producing IFN-γ).
T-Cell Proliferation Assays (e.g., CFSE) Measures the proliferation of T-cells in response to epitope stimulation by tracking the dilution of a fluorescent dye (e.g., CFSE) in daughter cells.Directly measures a key function of T-cell activation. Can provide information on the number of cell divisions.Less sensitive than ELISpot or ICS for detecting weak responses. Requires longer incubation periods (several days).Proliferation index, percentage of divided cells.

Performance of T-Cell Epitope Prediction Algorithms

The ultimate goal of in vitro validation is to confirm the accuracy of in silico predictions. Numerous studies have benchmarked the performance of various prediction algorithms against experimental data. The accuracy of these tools is often evaluated by their ability to correctly identify experimentally confirmed epitopes.

Several studies have shown that modern prediction tools, particularly those incorporating machine learning and trained on large datasets of both peptide-MHC binding affinities and eluted ligands, demonstrate high performance.[6][7] For instance, methods like NetMHCpan have shown high accuracy in predicting peptide-MHC class I binding, a critical prerequisite for T-cell recognition.[7][8] However, it is also acknowledged that no prediction tool is perfect, and experimental validation remains a crucial step.[9][10] The correlation between in silico scores and in vivo immunogenicity is not always direct, highlighting the importance of functional assays.[9]

Here is a summary of performance metrics from a comparative study evaluating different prediction algorithms. The Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) is a common metric, where a value of 1.0 represents a perfect prediction and 0.5 represents a random prediction.

Prediction ToolTarget AlleleAUCReference
NetMHCpan-4.0H-2Db and H-2Kb0.983[6]
NetMHCpan-3.0H-2Db and H-2Kb0.982[6]
MHCFlurryH-2Db and H-2KbNot explicitly stated, but noted for high performance[6]
IEDB ConsensusMultiple HLA alleles>0.9 for Class I[11]

It is important to note that the performance of prediction tools can vary depending on the specific MHC allele and the dataset used for benchmarking.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible results. Below are detailed methodologies for the three key in vitro assays.

ELISpot Assay Protocol

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells.[1]

Materials:

  • PVDF-membrane 96-well plates

  • Capture antibody (e.g., anti-IFN-γ)

  • Blocking solution (e.g., PBS with 1% BSA)

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • Predicted peptide epitopes

  • Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3 antibody)

  • Negative control (e.g., culture medium alone)

  • Biotinylated detection antibody (e.g., anti-IFN-γ-biotin)

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)

  • ELISpot plate reader

Procedure:

  • Plate Coating: Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, then wash with sterile PBS. Coat the wells with the capture antibody diluted in PBS and incubate overnight at 4°C.

  • Blocking: Wash the plate with PBS and block with blocking solution for 2 hours at room temperature.

  • Cell Plating: Wash the plate with sterile culture medium. Add PBMCs or T-cells to the wells at a desired concentration (e.g., 2-5 x 10^5 cells/well).

  • Stimulation: Add the predicted peptide epitopes, positive control, or negative control to the respective wells. Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate with PBST. Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate with PBST and then PBS. Add the substrate solution and incubate until distinct spots appear.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol

ICS allows for the phenotypic characterization of cytokine-producing T-cells by flow cytometry.[2][3][4]

Materials:

  • PBMCs or isolated T-cells

  • Predicted peptide epitopes

  • Positive control (e.g., PMA and Ionomycin)

  • Negative control (e.g., culture medium alone)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

  • Flow cytometer

Procedure:

  • Cell Stimulation: In a 96-well U-bottom plate, add PBMCs or T-cells. Add the predicted peptide epitopes, positive control, or negative control. Incubate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) to each well and incubate for an additional 4-6 hours.

  • Surface Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Stain with fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells. Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

  • Intracellular Staining: Wash the cells with permeabilization buffer. Stain with fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software to determine the percentage of cytokine-producing cells within the gated T-cell populations.

T-Cell Proliferation Assay (CFSE) Protocol

This assay measures T-cell proliferation based on the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • PBMCs or isolated T-cells

  • CFSE staining solution

  • Predicted peptide epitopes

  • Positive control (e.g., PHA or anti-CD3/CD28 beads)

  • Negative control (e.g., culture medium alone)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8)

  • Flow cytometer

Procedure:

  • CFSE Labeling: Resuspend PBMCs or T-cells in pre-warmed PBS. Add CFSE to the desired final concentration (e.g., 1-5 µM) and incubate for 10-15 minutes at 37°C.

  • Quenching: Stop the labeling reaction by adding cold complete culture medium or PBS with 10% FBS.

  • Washing: Wash the cells twice with complete culture medium to remove unbound CFSE.

  • Cell Culture: Plate the CFSE-labeled cells in a 96-well plate. Add the predicted peptide epitopes, positive control, or negative control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • Staining and Acquisition: Harvest the cells and stain with fluorochrome-conjugated antibodies for surface markers. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software. Proliferating cells will show a stepwise reduction in CFSE fluorescence intensity. Calculate the proliferation index and the percentage of divided cells.

Visualizing T-Cell Activation and Experimental Workflows

To better understand the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell pMHC Peptide-MHC Complex TCR T-Cell Receptor (TCR) pMHC->TCR Binding CD4_CD8 CD4/CD8 TCR->CD4_CD8 ZAP70 ZAP-70 TCR->ZAP70 Recruits & Activates Lck Lck CD4_CD8->Lck Activates Lck->TCR Phosphorylates ITAMs LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates AP1 AP-1 LAT->AP1 Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFAT NFAT Ca_flux->NFAT Activates NFkB NF-κB PKC->NFkB Activates Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: T-Cell Receptor (TCR) Signaling Pathway.

ELISpot_Workflow plate_prep 1. Coat Plate with Capture Antibody blocking 2. Block Plate plate_prep->blocking add_cells 3. Add T-Cells & Peptide Stimulus blocking->add_cells incubate 4. Incubate (18-24h) add_cells->incubate add_detection_ab 5. Add Detection Antibody incubate->add_detection_ab add_enzyme 6. Add Enzyme Conjugate add_detection_ab->add_enzyme add_substrate 7. Add Substrate & Develop Spots add_enzyme->add_substrate read_plate 8. Read & Analyze Plate add_substrate->read_plate

Caption: ELISpot Assay Experimental Workflow.

ICS_Workflow stimulate_cells 1. Stimulate T-Cells with Peptides inhibit_transport 2. Add Protein Transport Inhibitor stimulate_cells->inhibit_transport surface_stain 3. Stain Surface Markers inhibit_transport->surface_stain fix_perm 4. Fix & Permeabilize Cells surface_stain->fix_perm intracellular_stain 5. Stain Intracellular Cytokines fix_perm->intracellular_stain acquire_data 6. Acquire Data on Flow Cytometer intracellular_stain->acquire_data analyze_data 7. Analyze Data acquire_data->analyze_data

Caption: Intracellular Cytokine Staining Workflow.

Proliferation_Assay_Workflow label_cells 1. Label T-Cells with CFSE culture_cells 2. Culture with Peptide Stimulus label_cells->culture_cells incubate 3. Incubate (5-7 days) culture_cells->incubate stain_and_acquire 4. Stain Surface Markers & Acquire Data incubate->stain_and_acquire analyze_data 5. Analyze Proliferation stain_and_acquire->analyze_data

Caption: T-Cell Proliferation Assay Workflow.

References

Efficacy of Epitope-Based Vaccines in Murine Models: A Comparative Analysis of DNA, Peptide, and mRNA Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of vaccine platform is a critical determinant of immunogenicity and protective efficacy. This guide provides a comparative analysis of three leading epitope-based vaccine technologies—DNA, peptide, and mRNA—evaluated in mouse models. The data presented herein, supported by detailed experimental protocols and pathway visualizations, offers a comprehensive resource for informed decision-making in vaccine design and development.

This comparison guide synthesizes findings from multiple preclinical studies to objectively assess the performance of DNA, peptide, and mRNA vaccines encoding specific epitopes. The primary focus is on the quantitative evaluation of humoral and cellular immune responses, which are crucial for vaccine efficacy.

Comparative Efficacy of Epitope-Based Vaccine Platforms

The following tables summarize the quantitative data on the immunogenicity of DNA, peptide, and mRNA epitope vaccines from various studies in mouse models. It is important to note that direct head-to-head comparisons of all three platforms in a single study using identical epitopes and adjuvants are limited. Therefore, the data presented is a synthesis from multiple sources to highlight general trends.

Humoral Immune Response

The induction of a robust antibody response is a key goal for many vaccines. The following table compares the capacity of DNA, peptide, and mRNA platforms to elicit epitope-specific antibodies in mice.

Vaccine PlatformAdjuvant/Delivery SystemMouse StrainAntigen/EpitopeTotal IgG TiterIgG1/IgG2a RatioReference
DNA ElectroporationBALB/cHCV multi-epitopeLow to moderateSkewed towards IgG2a (Th1)[1]
Peptide Montanide ISA 720BALB/cHCV multi-epitopeHighBalanced to skewed towards IgG1 (Th2)[1]
mRNA Lipid Nanoparticles (LNP)C57BL/6SARS-CoV-2 SpikeHighSkewed towards IgG2a (Th1)[2]
DNA -BALB/cHPV16 E7Lower than peptideNot specified[3]
Peptide CpGBALB/cHPV16 E7Higher than DNANot specified[3]
mRNA Lipid Nanoparticles (LNP)C57BL/6LLC NeoantigensSuperior to peptideNot specified[4][5][6]
Peptide -C57BL/6LLC NeoantigensLower than mRNANot specified[4][5][6]
Cellular Immune Response

The activation of T cells is critical for clearing virally infected cells and for providing long-term immunity. This table compares the T-cell responses induced by the different vaccine platforms.

Vaccine PlatformAdjuvant/Delivery SystemMouse StrainAntigen/EpitopeIFN-γ Response (e.g., SFC/10^6 cells)IL-4 Response (e.g., SFC/10^6 cells)Key FindingsReference
DNA ElectroporationBALB/cHCV multi-epitopeModerateLowInduced a Th1-biased response.[1]
Peptide Montanide ISA 720BALB/cHCV multi-epitopeHighModerateElicited a mixed Th1/Th2 response.[1]
mRNA Lipid Nanoparticles (LNP)C57BL/6SARS-CoV-2HighLowStrongly polarized towards a Th1 response.[2][2]
DNA -BALB/cHPV16 E7Comparable to peptideNot specifiedTattoo delivery enhanced immunogenicity.[3]
Peptide CpGBALB/cHPV16 E7Comparable to DNANot specifiedCpG adjuvant promoted a strong T-cell response.[3]
mRNA Lipid Nanoparticles (LNP)C57BL/6LLC NeoantigensSignificantly higher than peptideNot specifiedSuperior in inducing neoantigen-specific T-cells.[4][5][6][4][5][6]
Peptide -C57BL/6LLC NeoantigensLower than mRNANot specifiedLess effective in tumor growth inhibition.[4][5][6][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for immunization and immune assessment in mouse models.

General Immunization Protocol

A common immunization strategy in mice involves a prime-boost regimen.

G cluster_prime Prime Immunization cluster_boost1 First Boost cluster_boost2 Second Boost cluster_analysis Immune Analysis Prime Day 0: Administer vaccine (e.g., intramuscular, subcutaneous) Boost1 Day 14: Administer first booster dose Prime->Boost1 2 weeks Boost2 Day 28: Administer second booster dose Boost1->Boost2 2 weeks Analysis Day 35-42: Collect samples (serum, splenocytes) for analysis Boost2->Analysis 1-2 weeks

Typical prime-boost immunization schedule in mice.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
  • Coating: 96-well plates are coated with the target epitope peptide and incubated overnight at 4°C.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., 5% non-fat milk in PBS-T) to prevent non-specific binding.

  • Sample Incubation: Serial dilutions of serum from immunized mice are added to the wells and incubated.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG (or IgG1/IgG2a) is added.

  • Detection: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.

  • Reading: The optical density is measured at a specific wavelength (e.g., 450 nm), and the antibody titer is determined as the reciprocal of the highest dilution giving a positive signal.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
  • Plate Coating: ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ or anti-IL-4).

  • Cell Stimulation: Splenocytes from immunized mice are added to the wells and stimulated with the specific epitope peptide.

  • Cytokine Capture: During incubation, secreted cytokines are captured by the coated antibodies.

  • Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.

  • Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

  • Spot Development: A substrate is added, resulting in the formation of colored spots at the sites of cytokine secretion.

  • Analysis: The spots are counted using an ELISpot reader, and the results are expressed as spot-forming cells (SFC) per million splenocytes.

Signaling Pathways in Epitope-Based Vaccination

The choice of vaccine platform and adjuvant significantly influences the downstream signaling pathways, ultimately shaping the nature of the immune response.

Toll-Like Receptor (TLR) Signaling

Many adjuvants used in epitope-based vaccines are agonists for Toll-like receptors (TLRs). The activation of different TLRs can polarize the immune response towards a Th1 or Th2 phenotype.

G cluster_TLR TLR Signaling in Antigen Presenting Cells (APCs) cluster_Tcell T-Cell Differentiation TLR4 TLR4 (e.g., MPLA adjuvant) MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TLR7 TLR7 (e.g., imiquimod, ssRNA) TLR7->MyD88 NFkB NF-κB Activation MyD88->NFkB IRF7 IRF7 Activation MyD88->IRF7 IRF3 IRF3 Activation TRIF->IRF3 Cytokines_Th1 Pro-inflammatory Cytokines (IL-12, TNF-α) NFkB->Cytokines_Th1 TypeI_IFN Type I Interferons (IFN-α/β) IRF3->TypeI_IFN IRF7->TypeI_IFN Th1 Th1 Differentiation Cytokines_Th1->Th1 CTL CTL Activation TypeI_IFN->CTL

Simplified TLR signaling pathways leading to Th1 polarization.

For instance, TLR4 agonists like Monophosphoryl lipid A (MPLA) and TLR7 agonists, which can be mimicked by single-stranded RNA (ssRNA) in some mRNA vaccine formulations, predominantly signal through the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines like IL-12 and a subsequent Th1-biased immune response.[][8] TLR4 can also signal through the TRIF-dependent pathway, resulting in the production of type I interferons, which are crucial for the activation of cytotoxic T lymphocytes (CTLs).[3]

Concluding Remarks

The choice of an epitope-based vaccine platform has profound implications for the resulting immune response. Based on the available data from murine models:

  • mRNA vaccines generally demonstrate superior immunogenicity, inducing high antibody titers and robust, Th1-skewed cellular immune responses. Their rapid development and manufacturing potential are also significant advantages.[4][5][6][9]

  • Peptide vaccines , when formulated with appropriate adjuvants, can elicit strong humoral and cellular immunity. The choice of adjuvant is critical in directing the response towards a Th1 or Th2 phenotype.[1][10]

  • DNA vaccines are effective at inducing cellular immunity, particularly CTL responses, but may require advanced delivery methods like electroporation to achieve high levels of immunogenicity.[1][3]

Ultimately, the optimal platform will depend on the specific pathogen or disease target and the desired type of immune response. This guide provides a foundational framework for researchers to navigate the complexities of epitope-based vaccine design and to select the most promising strategy for their preclinical and clinical development programs.

References

Threonine in T-Cell Epitopes: A Comparative Analysis of Prevalence and Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of major T-cell epitope databases reveals a distinct prevalence of the amino acid threonine compared to its average abundance in the human proteome. This guide provides researchers, scientists, and drug development professionals with a comparative overview of threonine's role in T-cell epitopes, supported by quantitative data from the Immune Epitope Database (IEDB) and established experimental protocols for epitope characterization.

This publication compares the frequency of threonine and other amino acids in experimentally validated T-cell epitopes against their baseline prevalence in the human proteome. Understanding these differences is crucial for the rational design of vaccines and immunotherapies, as the amino acid composition of an epitope significantly influences its binding to Major Histocompatibility Complex (MHC) molecules and subsequent recognition by T-cell receptors (TCRs).

Quantitative Analysis of Amino Acid Prevalence

An extensive analysis of the IEDB, a primary repository for immune epitope data, demonstrates a differential distribution of amino acids in T-cell epitopes compared to the average human proteome. The following tables summarize the amino acid frequencies, offering a clear comparison for researchers.

Table 1: Amino Acid Frequency in Experimentally Validated T-Cell Epitopes (IEDB) vs. Human Proteome (Swiss-Prot)

Amino AcidThree-Letter CodeSingle-Letter CodeFrequency in T-Cell Epitopes (8-mers) (%)¹Frequency in T-Cell Epitopes (9-mers) (%)¹Frequency in Human Proteome (%)²
AlanineAlaA8.28.58.25
CysteineCysC1.51.41.38
Aspartic AcidAspD4.84.65.45
Glutamic AcidGluE5.96.26.75
PhenylalaninePheF4.54.33.86
GlycineGlyG7.87.57.07
HistidineHisH2.12.02.27
IsoleucineIleI5.55.85.96
LysineLysK5.55.75.84
LeucineLeuL10.511.09.66
MethionineMetM2.52.42.42
AsparagineAsnN4.03.84.06
ProlineProP5.04.84.70
GlutamineGlnQ3.83.73.93
ArginineArgR5.35.15.53
SerineSerS7.57.26.56
Threonine Thr T 6.0 5.8 5.34
ValineValV7.07.26.87
TryptophanTrpW1.31.21.08
TyrosineTyrY4.03.72.92

¹ Frequencies for 8-mer and 9-mer epitopes were derived from a statistical analysis of over 300,000 sequences from the IEDB.[1] ² Frequencies for the human proteome are based on data from the Swiss-Prot database.[2]

The data indicates that threonine (Thr) shows a slightly elevated prevalence in both 8-mer and 9-mer T-cell epitopes compared to its average frequency in the human proteome. While the difference is not as pronounced as for some other amino acids like Leucine (Leu), it suggests a potential role for threonine's physicochemical properties in effective epitope presentation and recognition.

Experimental Protocols for T-Cell Epitope Characterization

The validation of T-cell epitopes relies on robust experimental procedures. Below are detailed methodologies for key assays used to characterize the interaction of peptides with MHC molecules and to measure T-cell activation.

MHC-Peptide Binding Assays

These assays are fundamental to determining the affinity of a peptide for a specific MHC molecule, a prerequisite for T-cell activation.

1. MHC Class I Binding Assay (Competition Assay)

  • Objective: To measure the binding affinity of a test peptide to a specific MHC class I molecule.

  • Principle: A high-affinity radiolabeled or fluorescently labeled standard peptide competes with the unlabeled test peptide for binding to purified, empty MHC class I molecules. The concentration at which the test peptide inhibits 50% of the labeled peptide's binding (IC50) is determined.

  • Methodology:

    • Preparation of MHC Class I Molecules: Soluble, recombinant MHC class I molecules are purified, typically from insect or mammalian expression systems.

    • Labeling of Standard Peptide: A known high-affinity peptide for the specific MHC allele is labeled with a radioactive isotope (e.g., ¹²⁵I) or a fluorescent probe.

    • Competition Reaction: A constant, low concentration of the labeled standard peptide and purified MHC class I molecules are incubated with serial dilutions of the unlabeled test peptide.

    • Separation of Bound and Free Peptide: The MHC-peptide complexes are separated from the free labeled peptide. This can be achieved through methods like gel filtration or by capturing the complex on an antibody-coated plate.

    • Quantification: The amount of bound labeled peptide is quantified using a gamma counter (for radiolabeled peptides) or a fluorescence plate reader.

    • Data Analysis: The percentage of inhibition is plotted against the concentration of the test peptide to calculate the IC50 value. A lower IC50 value indicates a higher binding affinity.

2. MHC Class II Binding Assay (Fluorescence Polarization)

  • Objective: To determine the binding affinity of a test peptide to a specific MHC class II molecule.

  • Principle: This assay measures the change in polarization of light emitted from a fluorescently labeled peptide. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, leading to low polarization. Upon binding to the much larger MHC class II molecule, its rotation slows, resulting in a higher polarization value. A competition format is used to measure the affinity of unlabeled test peptides.

  • Methodology:

    • Preparation of MHC Class II Molecules: Purified, soluble MHC class II molecules are used.

    • Fluorescently Labeled Probe Peptide: A high-affinity peptide for the MHC class II allele is labeled with a fluorescent dye.

    • Binding Reaction: A fixed concentration of the fluorescently labeled probe peptide and MHC class II molecules are incubated with varying concentrations of the unlabeled competitor test peptide.

    • Measurement: The fluorescence polarization of each sample is measured using a specialized plate reader.

    • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the labeled peptide by the test peptide. The IC50 is calculated from the resulting competition curve.

T-Cell Activation Assays

These functional assays measure the response of T-cells upon encountering an antigen-presenting cell (APC) presenting a specific epitope.

1. Enzyme-Linked Immunospot (ELISpot) Assay

  • Objective: To quantify the number of cytokine-secreting T-cells at a single-cell level.

  • Principle: This highly sensitive assay captures cytokines secreted by individual T-cells onto a membrane, which is then visualized as a spot. Each spot represents a single cytokine-producing cell.

  • Methodology:

    • Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

    • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are added to the wells along with the test peptide and appropriate APCs.

    • Incubation: The plate is incubated to allow for T-cell activation and cytokine secretion. The secreted cytokines are captured by the antibodies on the membrane in the immediate vicinity of the secreting cell.

    • Detection: After incubation, the cells are washed away. A second, biotinylated antibody that recognizes a different epitope of the same cytokine is added.

    • Visualization: An enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase) is added, followed by a substrate that precipitates and forms a colored spot at the site of cytokine secretion.

    • Analysis: The spots are counted using an automated ELISpot reader. The frequency of antigen-specific T-cells is determined by comparing the number of spots in the test wells to control wells.

2. Intracellular Cytokine Staining (ICS) with Flow Cytometry

  • Objective: To identify and phenotype T-cells that produce specific cytokines in response to an epitope.

  • Principle: This technique allows for the simultaneous measurement of cell surface markers and intracellular cytokine production in individual cells using flow cytometry.

  • Methodology:

    • Cell Stimulation: T-cells are stimulated with the test peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes the cytokines to accumulate within the cell instead of being secreted.

    • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T-cell populations.

    • Fixation and Permeabilization: The cells are treated with reagents that fix the cells and permeabilize their membranes.

    • Intracellular Staining: Fluorescently labeled antibodies specific for the intracellular cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) are added and allowed to bind to the cytokines trapped inside the cells.

    • Flow Cytometry Analysis: The cells are analyzed on a flow cytometer. The instrument detects the fluorescence signals from each cell, allowing for the quantification of the percentage of CD4+ or CD8+ T-cells that are producing a specific cytokine.

Workflow for T-Cell Epitope Analysis

The process of identifying and validating T-cell epitopes involves a multi-step workflow, from computational prediction to experimental verification. The following diagram illustrates a typical pipeline.

T_Cell_Epitope_Analysis_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation Antigen_Selection Antigen Sequence Selection Epitope_Prediction Epitope Prediction (e.g., IEDB Tools) Antigen_Selection->Epitope_Prediction Input Sequence MHC_Binding_Prediction MHC Binding Prediction Epitope_Prediction->MHC_Binding_Prediction Potential Epitopes Peptide_Synthesis Candidate Peptide Synthesis MHC_Binding_Prediction->Peptide_Synthesis Prioritized Peptides MHC_Binding_Assay MHC-Peptide Binding Assays Peptide_Synthesis->MHC_Binding_Assay T_Cell_Activation_Assay T-Cell Activation Assays (ELISpot, ICS) MHC_Binding_Assay->T_Cell_Activation_Assay High-Affinity Binders T_Cell_Isolation T-Cell Isolation (from PBMCs) T_Cell_Isolation->T_Cell_Activation_Assay Epitope_Validation Validated T-Cell Epitope T_Cell_Activation_Assay->Epitope_Validation

Caption: Workflow for T-cell epitope identification and validation.

Conclusion

The analysis of T-cell epitope databases, such as the IEDB, provides valuable insights into the amino acid properties that favor immune recognition. The modest enrichment of threonine in T-cell epitopes suggests that its unique characteristics, including its ability to form hydrogen bonds and its intermediate hydrophobicity, may contribute to favorable interactions within the peptide-MHC-TCR complex. The experimental protocols outlined in this guide provide a framework for the rigorous validation of predicted epitopes, a critical step in the development of novel immunotherapies and vaccines. By integrating computational analysis with experimental validation, researchers can more effectively identify and characterize the T-cell epitopes that are most likely to elicit a potent and specific immune response.

References

Decoding Immunity: A Comparative Guide to Machine Learning Models for Threonyl-Epitope Prediction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of immunology and drug development, the precise identification of epitopes—the specific parts of an antigen that are recognized by the immune system—is paramount. A particularly challenging and crucial area of this research is the prediction of threonyl-epitopes, where a phosphorylated threonine residue plays a pivotal role in immune recognition. This guide offers a comprehensive comparison of machine learning models applicable to the prediction of these specialized epitopes, providing researchers, scientists, and drug development professionals with the data and methodologies necessary to select the most effective predictive tools for their work.

Currently, no single machine learning model is explicitly designed for the end-to-end prediction of threonyl-epitopes. Therefore, a robust predictive workflow necessitates a two-pronged approach: first, the identification of threonine phosphorylation sites, and second, the prediction of the immunogenic potential of the resulting phosphopeptide. This guide evaluates and compares leading machine learning models in both of these critical stages.

Predicting the "Phospho": A Review of Threonine Phosphorylation Site Predictors

The initial step in identifying a potential threonyl-epitope is to pinpoint which threonine residues within a protein are likely to be phosphorylated. Several machine learning models have been developed for this purpose, each with its own strengths and underlying algorithms. The performance of some of the most prominent models is summarized in the table below.

ModelMethodologyAccuracySensitivitySpecificityAUC
NetPhos Neural Network~65-72%[1][2]~72%[1]~65%[1]~0.77-0.88[3]
MusiteDeep Deep Learning (CNN with Attention)High (ranked 1st or 2nd in benchmarks)[4]-->0.89 (for Serine/Threonine)[4]
DeepPhos Deep LearningHigh~34% (at high stringency)[5]--
GraphPhos Graph Neural NetworkImproved accuracy over MusiteDeep by ~15% for Threonine[6]---
CKSAAP_PhSite Support Vector Machine (SVM)~80.31%[7]~78.59%[7]~82.26%[7]-

Note: Performance metrics can vary based on the dataset and cross-validation methodology used in the original studies. The values presented here are approximate and intended for comparative purposes. "AUC" refers to the Area Under the Receiver Operating Characteristic Curve.

Predicting the "Epitope": Evaluating B-Cell and T-Cell Epitope Predictors

Once potential phosphothreonine sites are identified, the next step is to determine if the surrounding peptide sequence is likely to be recognized by B-cells or T-cells. The performance of epitope prediction models is often more challenging to quantify due to the complexity of the immune system.

Model TypeExamplesMethodologyAccuracy/Performance
B-Cell Epitope Predictors BCPred, FBCPred, XGBoost, CatBoost, LightGbMSVM, Gradient BoostingAccuracy can reach up to 82%[8][9] but is often lower and marginally better than random for single-scale propensity profiles[10].
T-Cell Epitope Predictors (MHC Binding) NetMHC, MHCflurry, etc.Artificial Neural Networks, etc.Performance is typically high for predicting MHC binding, a prerequisite for T-cell recognition.

Experimental Protocols: The Ground Truth

The validation of any in silico prediction is dependent on robust experimental data. The following methodologies are crucial for identifying and characterizing threonyl-epitopes.

Identification of Phosphorylation Sites
  • Mass Spectrometry-based Phosphoproteomics: This is the gold standard for identifying phosphorylation sites. The general workflow involves:

    • Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into smaller peptides, typically using trypsin.

    • Phosphopeptide Enrichment: Due to their low abundance, phosphopeptides are enriched using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enriched phosphopeptides are separated by liquid chromatography and then fragmented and analyzed by a mass spectrometer to determine their sequence and the precise location of the phosphate group.[11]

Validation of Epitope Recognition
  • For T-Cell Epitopes:

    • Peptide Synthesis: Both the phosphorylated and non-phosphorylated versions of the predicted epitope peptides are synthesized.

    • MHC Binding Assays: Assays are performed to determine if the phosphopeptide can bind to specific Major Histocompatibility Complex (MHC) molecules.

    • T-Cell Activation Assays: The ability of the phosphopeptide-MHC complex to activate T-cells is measured using techniques such as ELISpot (Enzyme-Linked Immunospot) or intracellular cytokine staining followed by flow cytometry.[12] These assays detect the secretion of cytokines (e.g., IFN-γ) by T-cells upon recognition of the epitope.

  • For B-Cell Epitopes:

    • ELISA (Enzyme-Linked Immunosorbent Assay): Synthetic phosphopeptides are used to coat the wells of a microplate. The binding of antibodies from patient serum or monoclonal antibodies to the phosphopeptide is then detected.

    • Western Blotting: This technique can validate that an antibody specifically recognizes the phosphorylated protein.[13]

    • X-ray Crystallography: This method provides a high-resolution structure of the antibody-antigen complex, definitively identifying the amino acids involved in the interaction.[14]

Visualizing the Pathway and Workflow

To better understand the biological context and the predictive process, the following diagrams illustrate a key signaling pathway involving threonine phosphorylation and the general workflow for threonyl-epitope prediction.

Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Antigen, Cytokine) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Threonine_Kinase Threonine Kinase Kinase_Cascade->Threonine_Kinase Activation Protein Substrate Protein Threonine_Kinase->Protein Phosphorylates Phosphorylated_Protein Phosphorylated Protein (p-Thr) Proteasome Proteasome Phosphorylated_Protein->Proteasome Degradation Phosphopeptide Phosphopeptide Proteasome->Phosphopeptide Generates MHC MHC Molecule Phosphopeptide->MHC Binds to TCR T-Cell Receptor MHC->TCR Presents to T_Cell T-Cell TCR->T_Cell Activates Prediction_Workflow Input_Protein Input Protein Sequence(s) Phospho_Prediction Threonine Phosphorylation Site Prediction Input_Protein->Phospho_Prediction Phospho_Sites Predicted p-Thr Sites Phospho_Prediction->Phospho_Sites Peptide_Generation Generate Phosphopeptide Sequences Phospho_Sites->Peptide_Generation Phosphopeptides Candidate Phosphopeptides Peptide_Generation->Phosphopeptides Epitope_Prediction B-Cell / T-Cell Epitope Prediction Phosphopeptides->Epitope_Prediction Predicted_Epitopes Predicted Threonyl-Epitopes Epitope_Prediction->Predicted_Epitopes Experimental_Validation Experimental Validation Predicted_Epitopes->Experimental_Validation

References

A Researcher's Guide to the Validation of Threonyl-Epitope Biomarkers for Disease Diagnosis and Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of threonyl-epitope biomarkers, focusing on their validation and performance against alternative markers in Alzheimer's disease and cancer. The content is supported by experimental data and detailed methodologies to aid in the critical evaluation and application of these novel biomarkers.

Threonyl-epitope biomarkers, which are based on the post-translational modification (PTM) of threonine residues on proteins, are emerging as powerful tools in disease diagnostics. These modifications, primarily phosphorylation and O-linked N-acetylglucosamine (O-GlcNAcylation), can significantly alter a protein's function, stability, and interaction with other molecules. Such changes are often directly linked to disease pathogenesis, making them highly specific and sensitive indicators of disease presence, progression, and response to therapy.

This guide delves into the validation of key threonyl-epitope biomarkers, presenting a comparative analysis of their performance metrics and the experimental protocols crucial for their reliable measurement.

Comparative Analysis of Threonyl-Epitope Biomarkers

The validation of a biomarker is a rigorous, multi-phase process that moves from initial discovery to demonstrating clinical utility.[1][2] Key performance characteristics include analytical validity (accuracy, precision, sensitivity, specificity) and clinical validity (correlation with the disease state).[3]

Alzheimer's Disease: Phosphorylated Tau (p-tau) as a Leading Biomarker

In the field of neurodegenerative diseases, phosphorylated tau (p-tau) has become a cornerstone for the diagnosis and monitoring of Alzheimer's disease. Specific phosphorylation events on the tau protein, particularly at threonine residues 181, 217, and 231, are strongly associated with the accumulation of amyloid-β plaques and neurofibrillary tangles, the pathological hallmarks of Alzheimer's.[4][5][6]

Numerous "head-to-head" studies have compared the diagnostic performance of different p-tau species and assay platforms, providing a wealth of quantitative data for researchers.

BiomarkerDiseaseMethodAUCSensitivitySpecificityReference
p-tau181 Alzheimer's DiseaseImmunoassay (Simoa)0.83 - 0.9884% - 96%86% - 98%[6][7][8]
p-tau217 Alzheimer's DiseaseMass Spectrometry0.95 - 0.9791%94%[9][10]
p-tau217 Alzheimer's DiseaseImmunoassay (Lilly)0.89 - 0.9484% - 87%85% - 89%[9][10]
p-tau231 Alzheimer's DiseaseImmunoassay (UGOT)0.81--[10]
Aβ42/40 ratio Alzheimer's DiseaseCSF Immunoassay~0.95--[11]
Tau PET Alzheimer's DiseaseImaging0.85 - 0.92--[7]

Key Findings from Comparative Studies:

  • Superiority of p-tau217: Multiple studies have demonstrated that p-tau217, particularly when measured by mass spectrometry, exhibits superior diagnostic accuracy for identifying Alzheimer's pathology compared to p-tau181 and other immunoassays.[9][10]

  • Mass Spectrometry vs. Immunoassays: While immunoassays are more widely available, mass spectrometry-based methods for p-tau217 have shown higher sensitivity and specificity.[9][10]

  • Plasma vs. CSF: Blood-based p-tau biomarkers show strong correlation with cerebrospinal fluid (CSF) levels and PET imaging, offering a less invasive and more accessible diagnostic tool.[6][8]

Cancer: Phosphorylation of Polo-like Kinase 1 (PLK1) as a Prognostic Biomarker

In oncology, aberrant phosphorylation of proteins involved in cell cycle regulation is a common feature of tumorigenesis. Polo-like kinase 1 (PLK1), a serine/threonine kinase, is a key regulator of mitosis. Its phosphorylation at threonine 210 (pT210) is essential for its activation and has been investigated as a prognostic biomarker in various cancers.[12][13]

While direct head-to-head comparative studies with the same level of detail as for p-tau in Alzheimer's are less common for PLK1, we can compare its prognostic value to other established biomarkers in specific cancers. For instance, in non-small cell lung cancer (NSCLC), high PLK1 expression is an independent prognostic marker.[13]

BiomarkerCancer TypePrognostic ValueMethodReference
pT210-PLK1 Various CancersHigh levels correlate with poor prognosisImmunohistochemistry[12][13]
KRAS mutation Colorectal, Lung CancerPredictive of response to EGFR inhibitorsGenetic Sequencing[14][15][16]
PD-L1 expression Various CancersPredictive of response to immunotherapyImmunohistochemistry[17]

Note: The table above provides a qualitative comparison due to the heterogeneity of studies and cancer types. Quantitative data for direct comparison is often lacking.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducible and reliable measurement of threonyl-epitope biomarkers. Below are overviews of common methodologies.

Phosphopeptide Enrichment for Mass Spectrometry

This workflow is essential for identifying and quantifying low-abundance phosphopeptides from complex biological samples like tissue lysates.

Workflow for phosphopeptide enrichment and analysis.

Methodology Overview:

  • Protein Extraction: Tissues or cells are lysed to release proteins.[9]

  • Proteolytic Digestion: Proteins are digested, typically with trypsin, into smaller peptides.[9]

  • Enrichment: Phosphopeptides are selectively captured from the complex peptide mixture using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[7][9]

  • LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and phosphorylation site.[9]

  • Data Analysis: Sophisticated software is used to identify the phosphopeptides and quantify their abundance.[9]

Immunoassay for p-tau Detection (Simoa)

Single Molecule Array (Simoa) technology is an ultra-sensitive immunoassay platform capable of detecting femtomolar concentrations of protein biomarkers in blood.

experimental_workflow cluster_assay_steps Simoa Assay Steps Sample Plasma/Serum Sample Capture Capture of p-tau Sample->Capture Beads Antibody-coated Paramagnetic Beads Beads->Capture Wash1 Wash Step Capture->Wash1 DetectionAb Biotinylated Detection Antibody Wash1->DetectionAb Label Streptavidin-β-galactosidase (SBG) Labeling DetectionAb->Label Wash2 Wash Step Label->Wash2 Substrate Resorufin β-D-galactopyranoside (RGP) Substrate Wash2->Substrate Imaging Single Molecule Imaging Substrate->Imaging Analysis Signal Quantification Imaging->Analysis

Simoa immunoassay workflow for p-tau detection.

Methodology Overview:

  • Capture: Paramagnetic beads coated with a capture antibody specific for a p-tau epitope are incubated with the plasma or serum sample.[18]

  • Detection: A biotinylated detection antibody that recognizes a different epitope on the p-tau molecule is added.[18]

  • Labeling: A streptavidin-β-galactosidase (SBG) conjugate is introduced, which binds to the biotinylated detection antibody.[18]

  • Signal Generation: The beads are washed and incubated with a resorufin β-D-galactopyranoside (RGP) substrate. The β-galactosidase enzyme hydrolyzes the RGP, producing a fluorescent signal.[18]

  • Detection: The beads are loaded into a microwell array, and a digital imaging system counts the number of wells with a fluorescent signal, which corresponds to the concentration of the p-tau biomarker.[18]

Analysis of O-GlcNAcylation

Detecting and quantifying O-GlcNAcylation can be challenging due to the labile nature of the modification. Mass spectrometry-based approaches are the gold standard.

logical_relationship Enrichment Enrichment of O-GlcNAc Modified Proteins/Peptides (e.g., Lectin Affinity, Chemoenzymatic Labeling) MS_Analysis Mass Spectrometry Analysis Enrichment->MS_Analysis CID_HCD CID/HCD Fragmentation (Diagnostic Oxonium Ions) MS_Analysis->CID_HCD Identification ETD ETD Fragmentation (Preserves O-GlcNAc for Site Localization) MS_Analysis->ETD Site Mapping

Approaches for O-GlcNAc analysis by mass spectrometry.

Methodology Overview:

  • Enrichment: Due to low stoichiometry, enrichment of O-GlcNAcylated proteins or peptides is often necessary using techniques like lectin weak affinity chromatography (LWAC) or chemoenzymatic labeling.[1][19]

  • Mass Spectrometry:

    • Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD): These fragmentation methods cause the labile O-GlcNAc moiety to detach, producing characteristic oxonium ions that confirm the presence of the modification.[1]

    • Electron Transfer Dissociation (ETD): This fragmentation technique preserves the O-GlcNAc modification on the peptide backbone, allowing for precise localization of the modification site.[1][19]

Signaling Pathways

The threonyl-epitope biomarkers discussed are integral components of key cellular signaling pathways that are often dysregulated in disease.

Tau Phosphorylation in Alzheimer's Disease

In Alzheimer's disease, hyperphosphorylation of the tau protein leads to its dissociation from microtubules and aggregation into neurofibrillary tangles. This process is influenced by the activity of various kinases and phosphatases.

signaling_pathway Kinases Kinases (e.g., GSK3β, CDK5) Tau Soluble Tau (on Microtubules) Kinases->Tau Phosphorylation Phosphatases Phosphatases (e.g., PP2A) Phosphatases->Tau pTau Hyperphosphorylated Tau (p-tau181, p-tau217, etc.) Tau->pTau pTau->Phosphatases Dephosphorylation Aggregates Neurofibrillary Tangles pTau->Aggregates

Simplified tau phosphorylation pathway in Alzheimer's.
PLK1 Activation in Cancer

The activation of PLK1 is a critical step for mitotic progression. This activation is regulated by phosphorylation at Threonine-210.

signaling_pathway UpstreamKinase Upstream Kinase (e.g., Aurora A) PLK1_inactive Inactive PLK1 UpstreamKinase->PLK1_inactive Phosphorylation at T210 PLK1_active Active PLK1 (pT210) PLK1_inactive->PLK1_active Mitosis Mitotic Progression PLK1_active->Mitosis

References

Safety Operating Guide

Safe Disposal of Threonyl-Containing T-Cell Epitope Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides, such as a threonyl-containing T-cell epitope, are paramount for laboratory safety and environmental compliance. While the peptide itself may not be classified as a hazardous material, the associated reagents and its potential biological activity necessitate a structured disposal plan. This guide provides essential, step-by-step procedures for the safe disposal of these materials.

A "T-cell epitope, threonyl" refers to a peptide fragment containing one or more threonine amino acid residues that can be recognized by the immune system's T-cells. Disposal procedures should be based on a risk assessment of the peptide and any associated materials, such as solvents or biological contaminants.[1]

Hazard Assessment and Segregation

Before disposal, it is crucial to assess the nature of the waste. Peptide research can generate several waste streams that must be properly segregated.[1][2]

  • Solid Peptide Waste: Lyophilized powder, contaminated personal protective equipment (PPE) like gloves and weigh boats.

  • Liquid Peptide Waste: Peptides dissolved in aqueous buffers or organic solvents.

  • Biologically Contaminated Waste: Peptides used in cell-based assays, animal studies, or exposed to potentially infectious agents.[1][3]

  • Sharps Waste: Needles, syringes, or contaminated glass and plasticware used for peptide reconstitution or delivery.[4][5]

  • Chemical Waste: Solvents and reagents used in peptide synthesis and purification, such as dimethylformamide (DMF), trifluoroacetic acid (TFA), and acetonitrile.[6]

Disposal Procedures

The appropriate disposal method depends on the waste category. Always adhere to your institution's specific Environmental Health & Safety (EHS) guidelines.[7][8][9]

1. Non-Hazardous Solid Peptide Waste:

If the peptide is not biologically active or contaminated and is free of hazardous solvents, it can often be disposed of as general laboratory waste. However, it is best practice to treat all synthetic peptides as chemical waste to avoid any ambiguity.

2. Chemical Peptide Waste (Solid and Liquid):

This category includes the pure peptide powder and solutions of the peptide in non-biological buffers or solvents.

  • Step 1: Collection. Collect solid peptide waste in a designated, sealed container labeled "Solid Chemical Waste" and list the contents. For liquid waste, use a compatible, leak-proof container labeled "Hazardous Waste" or as required by your institution.[10][11] Do not mix incompatible waste streams.[2][10]

  • Step 2: Labeling. Ensure the waste container is clearly labeled with the chemical name(s) (e.g., "Threonyl Peptide in Acetonitrile/Water") and associated hazards (e.g., "Flammable," "Toxic").[10]

  • Step 3: Storage. Store the waste container in a designated satellite accumulation area (SAA) until it is ready for pickup by your institution's EHS department.[2][10]

  • Step 4: Disposal. Arrange for pickup and disposal through your EHS office.

3. Biohazardous Peptide Waste:

If the peptide has been in contact with biological materials such as cell lines, tissues, or microorganisms, it must be treated as biohazardous waste.[3][4][5]

  • Step 1: Collection. Collect all solid and liquid biohazardous waste in containers marked with the universal biohazard symbol.[4] Solid waste should be placed in an autoclave-safe biohazard bag within a rigid, leak-proof container.[5] Liquid waste should be collected in a leak-proof, shatter-resistant container.[5]

  • Step 2: Decontamination. Decontaminate the waste, typically through autoclaving or chemical disinfection, before it leaves the laboratory.[4][12]

  • Step 3: Disposal. After decontamination, the waste may be disposed of as general waste, provided all biohazard symbols have been defaced or covered.[4] Some institutions may require that all decontaminated biohazardous waste be collected by EHS.

4. Sharps Waste:

All sharps must be disposed of in a designated, puncture-resistant sharps container.[5]

  • Step 1: Collection. Immediately place all used needles, syringes, contaminated glass slides, and broken plasticware into a rigid, puncture-proof sharps container.

  • Step 2: Sealing and Disposal. Once the container is three-quarters full, seal it securely and arrange for disposal through your institution's EHS, often as biohazardous or regulated medical waste.[3]

Quantitative Data Summary: Waste Segregation and Disposal
Waste TypeDescriptionCollection ContainerDisposal Pathway
Solid Chemical Waste Lyophilized peptide, contaminated gloves, weigh paper.Sealed, labeled container for chemical waste.EHS Pickup
Liquid Chemical Waste Peptide in organic solvents (e.g., DMSO, DMF) or non-biological buffers.Labeled, leak-proof hazardous waste container.EHS Pickup
Solid Biohazardous Waste Peptide-exposed petri dishes, cell culture flasks, PPE from bio-assays.Autoclavable bag with biohazard symbol, inside a rigid secondary container.[5]Decontaminate (autoclave), then dispose as general or biohazardous waste per institutional policy.[4]
Liquid Biohazardous Waste Spent cell culture media containing peptide, biological fluids.Leak-proof container with biohazard symbol.Decontaminate (autoclave or chemical disinfection), then sewer or EHS pickup.[5]
Sharps Waste Needles, syringes, contaminated glass pipettes.Puncture-resistant sharps container.EHS Pickup
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of threonyl-containing T-cell epitope peptides.

G start Start: Peptide Waste Generated is_sharp Is the waste a sharp? start->is_sharp sharps_container Collect in Puncture-Proof Sharps Container is_sharp->sharps_container Yes is_biohazard Is the waste biologically contaminated? is_sharp->is_biohazard No ehs_pickup_sharps Dispose via EHS sharps_container->ehs_pickup_sharps bio_container Collect in Biohazard Waste Container is_biohazard->bio_container Yes is_liquid Is the waste liquid or solid? is_biohazard->is_liquid No decontaminate Decontaminate (Autoclave or Chemical) bio_container->decontaminate disposal_post_decon Dispose as per Institutional Policy decontaminate->disposal_post_decon liquid_chem_container Collect in Liquid Hazardous Waste Container is_liquid->liquid_chem_container Liquid solid_chem_container Collect in Solid Chemical Waste Container is_liquid->solid_chem_container Solid ehs_pickup_chem Dispose via EHS liquid_chem_container->ehs_pickup_chem solid_chem_container->ehs_pickup_chem

Caption: Decision workflow for peptide waste disposal.

Experimental Protocols

Protocol 1: Decontamination of Solid Biohazardous Waste by Autoclaving

Autoclaving uses high-pressure steam to sterilize waste and is the preferred method for deactivating most infectious agents.[13]

Methodology:

  • Preparation: Place solid biohazardous waste (e.g., petri dishes, gloves, plastic tubes) into an autoclavable biohazard bag. Do not overfill the bag (no more than 3/4 full). For petri dishes or other items that could puncture the bag, use a double bag.[5]

  • Containerization: Place the bag into a rigid, leak-proof, and autoclave-safe secondary container (e.g., a polypropylene tub). This contains any potential leaks.

  • Steam Penetration: Add a small amount of water (approx. 250 mL) to the bag to facilitate steam generation. Loosely tie the bag's opening to allow steam to penetrate.[5]

  • Loading: Place the secondary container inside the autoclave. Ensure there is enough space between multiple containers for steam to circulate.

  • Cycle Selection: Run the autoclave on a standard gravity cycle, typically at 121°C for a minimum of 30-60 minutes. The exact time may vary depending on the load size and density.

  • Verification: Use autoclave indicator tape on the outside of the bag and a chemical or biological indicator inside the load to verify that sterilization conditions were achieved.

  • Cooling and Disposal: Allow the autoclave to cool completely before opening. Once decontaminated, the bag can be removed. Deface the biohazard symbol and dispose of the waste in the regular trash, unless institutional policy dictates otherwise.[4]

Protocol 2: Decontamination of Liquid Biohazardous Waste by Chemical Disinfection

Chemical disinfection is an alternative when autoclaving is not feasible.[3] Household bleach (sodium hypochlorite) is a common and effective disinfectant.

Methodology:

  • Preparation: Perform all work inside a chemical fume hood while wearing appropriate PPE (gloves, lab coat, safety glasses).

  • Collection: Collect the liquid biohazardous waste in a chemically resistant, leak-proof container labeled with a biohazard symbol.[5]

  • Disinfection: Slowly add concentrated household bleach to the liquid waste to achieve a final concentration of 10% bleach (1 part bleach to 9 parts liquid waste).[5]

  • Contact Time: Gently swirl the container to mix and allow it to stand for at least 30 minutes to ensure complete inactivation of biological agents.[5]

  • Neutralization (if required): Check with your institution's EHS. Some may require the neutralization of chlorinated waste before drain disposal.

  • Disposal: After the required contact time, the decontaminated liquid can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain other hazardous chemicals.[5][14] Always confirm this is permitted by your local EHS regulations.

References

Personal protective equipment for handling t Epitope,threonyl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling t-Epitope,threonyl. The following procedures are based on established safety protocols for solid-phase peptide synthesis (SPPS), the common method for producing such peptides. While a specific Safety Data Sheet (SDS) for t-Epitope,threonyl was not located, these guidelines address the handling of the peptide and the hazardous chemicals typically used in its synthesis and purification.

Personal Protective Equipment (PPE)

When handling t-Epitope,threonyl and associated reagents, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. Always work within a certified fume hood.[1][2] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Splash GogglesMust be worn at all times to protect against chemical splashes, particularly when working with solvents and cleavage reagents like Trifluoroacetic Acid (TFA).[3]
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate gloves should be worn to protect hands from chemical contact. Change gloves immediately if contaminated.[3][4]
Body Protection Laboratory CoatA long-sleeved lab coat is required to protect skin and clothing from spills and splashes.[3]
General Attire Full-Coverage Clothing and ShoesWear long pants and closed-toe shoes to ensure no skin is exposed from the shoulders down to the feet.[3]

Experimental Workflow and Safety Protocols

The handling of synthetic peptides like t-Epitope,threonyl involves several stages, from synthesis to purification and final handling. The following diagram outlines the general workflow with integrated safety and disposal steps.

Workflow for Handling t-Epitope,threonyl cluster_prep Preparation cluster_synthesis Synthesis & Cleavage cluster_purification Purification & Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_reagents Prepare Reagents in Fume Hood prep_ppe->prep_reagents Ensure safety first solid_waste Collect Solid Waste (Used Resin, Contaminated PPE) prep_ppe->solid_waste Used PPE synthesis Solid-Phase Peptide Synthesis prep_reagents->synthesis Begin synthesis cleavage Cleavage from Resin (e.g., using TFA) synthesis->cleavage Release peptide liquid_waste Collect Liquid Waste (Solvents, TFA) synthesis->liquid_waste Solvent waste synthesis->solid_waste Resin waste precipitation Precipitate Peptide in Cold Ether cleavage->precipitation Isolate crude peptide cleavage->liquid_waste Hazardous waste purification Purify Peptide (e.g., HPLC) precipitation->purification lyophilization Lyophilize to Obtain Solid Peptide purification->lyophilization Obtain pure product purification->liquid_waste HPLC waste dispose Dispose of Waste via Institutional Protocol liquid_waste->dispose solid_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.